molecular formula C10H8FNO2 B1519080 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 866211-12-3

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1519080
CAS No.: 866211-12-3
M. Wt: 193.17 g/mol
InChI Key: ZKAOBZOWRSGANW-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative of high interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, and its functionalization with electron-donating groups like a methyl group, combined with the strategic incorporation of a fluorine atom, is a common approach to optimize the potency and physicochemical properties of drug candidates . This compound serves as a key synthetic intermediate for constructing more complex molecules. Its structure, featuring a carboxylic acid group, allows it to act as a metal-binding group (MBG), capable of chelating with divalent metal ions such as Mg²⁺ within enzyme active sites. This mechanism is crucial in the development of inhibitors for various targets, including HIV-1 integrase strand transfer inhibitors (INSTIs) . Researchers utilize this compound as a core scaffold to explore structure-activity relationships (SAR), particularly in programs targeting infectious diseases. Substitutions at the 7-position of the indole ring with halogens like fluorine have been investigated to modulate electronic properties, solubility, and metabolic stability . This product is intended for research applications in chemistry and biology as a building block for the synthesis of novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOBZOWRSGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652006
Record name 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866211-12-3
Record name 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 3-position of the indole core can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Fluorine substitution has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] The synthesis of specifically substituted indoles, such as 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, is therefore of considerable interest for the development of new chemical entities with tailored biological activities.

Recommended Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for the construction of the indole ring system.[3] Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3] For the synthesis of the target molecule, a three-step approach based on the Fischer indole synthesis is recommended:

  • Hydrazone Formation: Reaction of 2-fluorophenylhydrazine with ethyl pyruvate to form the key intermediate, ethyl 2-(2-fluorophenylhydrazono)propanoate.

  • Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final product, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

This strategy is advantageous due to the commercial availability of the starting materials and the extensive literature precedent for each transformation.

Reaction Mechanisms and Key Considerations

Step 1 & 2: Hydrazone Formation and Fischer Indole Cyclization

The initial condensation of 2-fluorophenylhydrazine and ethyl pyruvate forms the corresponding hydrazone. This is followed by an acid-catalyzed tautomerization to an ene-hydrazine intermediate. A[4][4]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after rearomatization and intramolecular cyclization, eliminates ammonia to afford the aromatic indole ring.[5]

The choice of acid catalyst is crucial for the success of the Fischer indole synthesis.[3] Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride, have been successfully employed.[5][6] Polyphosphoric acid (PPA) is also a common choice for promoting the cyclization.[6] The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring may require slightly harsher conditions to facilitate the electrophilic attack on the aromatic ring during cyclization.

Caption: Overall synthetic workflow for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-fluorophenylhydrazono)propanoate (Hydrazone Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorophenylhydrazine hydrochloride162.6010.0 g0.0615
Ethyl pyruvate116.127.85 g (7.14 mL)0.0676
Sodium acetate82.035.04 g0.0615
Ethanol46.07100 mL-
Water18.0250 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluorophenylhydrazine hydrochloride (10.0 g, 0.0615 mol) and water (50 mL). Stir until the solid dissolves.

  • In a separate beaker, dissolve sodium acetate (5.04 g, 0.0615 mol) in ethanol (100 mL).

  • Add the sodium acetate solution to the flask containing the 2-fluorophenylhydrazine hydrochloride solution. A precipitate of 2-fluorophenylhydrazine free base may form.

  • To this stirring suspension, add ethyl pyruvate (7.85 g, 0.0676 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, add 100 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford ethyl 2-(2-fluorophenylhydrazono)propanoate as a solid.

Rationale: The hydrochloride salt of the hydrazine is neutralized with sodium acetate to generate the free base in situ, which then readily condenses with the ketone of ethyl pyruvate. The use of an ethanol/water solvent system facilitates the dissolution of the reactants and the precipitation of the less polar hydrazone product upon addition of excess water.

Part 2: Synthesis of Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-fluorophenylhydrazono)propanoate224.2210.0 g0.0446
Polyphosphoric acid (PPA)-~50 g-
Toluene (optional, as solvent)92.1450 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (~50 g).

  • Heat the PPA to 80-90 °C with stirring.

  • Add the ethyl 2-(2-fluorophenylhydrazono)propanoate (10.0 g, 0.0446 mol) portion-wise to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, continue stirring the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Rationale: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent, facilitating the cyclization and subsequent aromatization steps of the Fischer indole synthesis. The reaction is performed at an elevated temperature to overcome the activation energy of the[4][4]-sigmatropic rearrangement. Pouring the reaction mixture into ice-water quenches the reaction and precipitates the organic product from the viscous PPA.

Part 3: Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate221.225.0 g0.0226
Sodium hydroxide40.002.71 g0.0678
Ethanol46.0750 mL-
Water18.0225 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate (5.0 g, 0.0226 mol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (2.71 g, 0.0678 mol) in water (25 mL).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 25 mL), and dry under vacuum to yield 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Rationale: Alkaline hydrolysis (saponification) of the ethyl ester is a standard method to obtain the corresponding carboxylic acid.[7] The reaction is typically carried out in a mixture of alcohol and water to ensure the solubility of both the ester and the hydroxide base. Acidification of the resulting carboxylate salt solution protonates the carboxylate to precipitate the final carboxylic acid product.

Characterization Data (Predicted)

The following table summarizes the expected analytical data for the final product.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.5 (s, 1H, COOH), ~11.5 (s, 1H, NH), ~7.5-6.8 (m, 3H, Ar-H), ~2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), ~148 (d, J(C-F) ≈ 245 Hz, C7), ~135-110 (Ar-C), ~10 (CH₃)
Mass Spectrometry (ESI-) m/z: 192.05 [M-H]⁻

Note: The exact chemical shifts and coupling constants in the NMR spectra may vary depending on the solvent and concentration. The provided data is an estimation based on structurally similar compounds.

Conclusion

The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid can be reliably achieved through a three-step sequence involving hydrazone formation, Fischer indole cyclization, and subsequent saponification. This guide provides a detailed and scientifically grounded protocol for researchers in the field. The strategic placement of the fluoro and methyl substituents on the indole core makes this compound a valuable building block for the exploration of new chemical space in drug discovery. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Google Patents. CN104402795A - Synthetic method of substituted indol-2-formic acid.
  • Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole.
  • PMC - NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

  • PMC - NIH. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]

  • Organic Reactions. The Japp-Klingemann Reaction. [Link]

  • PubMed. Protective effect of ethyl pyruvate on mice sperm parameters in phenylhydrazine induced hemolytic anemia. [Link]

  • ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]

  • ResearchGate. What are the special considerations for the Japp-Klingemann reaction?[Link]

  • ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

  • ResearchGate. Protective Effects of Ethyl Pyruvate and Vitamin E Against Phenylhydrazine-Induced Nephrotoxicity in Mice. [Link]

  • PMC - NIH. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • PubMed Central. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Fischer indolisation and related compounds. Part 21. Direction on the cyclisation in the Fischer indolisation of ethyl pyruvate 2-(p- or m-substituted phenyl)phenylhydrazones. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • PMC - NIH. 6-Fluoro-1H-indole-3-carboxylic acid. [Link]

  • PubMed Central. Ethyl Pyruvate Decreases Collagen Synthesis and Upregulates MMP Activity in Keloid Fibroblasts and Keloid Spheroids. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • NIH. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

  • ResearchGate. Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]

  • Amanote Research. Fischer Indolization of Ethyl Pyruvate 2-(2-(Trifluoromethyl)phenyl). [Link]

Sources

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Indole-2-carboxylic acid derivatives are recognized as valuable scaffolds for targeting various biological pathways, notably as inhibitors of HIV-1 integrase.[1][2] The strategic incorporation of a fluorine atom and a methyl group onto the indole core is a key medicinal chemistry tactic to modulate physicochemical properties such as metabolic stability, pKa, and binding interactions.[3][4] This document details the compound's molecular profile, proposes a robust synthetic pathway with detailed protocols, outlines methods for analytical characterization, discusses its chemical reactivity and potential applications, and provides essential safety and handling information.

Molecular Profile and Physicochemical Properties

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid belongs to the family of substituted indole carboxylic acids. The core structure consists of a bicyclic indole ring system, functionalized with a carboxylic acid at the C2 position, a methyl group at the C3 position, and a fluorine atom at the C7 position.

The fluorine atom at C7 exerts a powerful electron-withdrawing effect, which can influence the acidity of the N-H proton and the carboxylic acid group, as well as alter the electron density of the aromatic system. This pKa modulation is a critical strategy in drug design to optimize a compound's pharmacokinetic profile.[4] Conversely, the methyl group at C3 is a small, lipophilic, electron-donating group that can enhance binding interactions with hydrophobic pockets in target proteins and sterically influence the conformation of the adjacent carboxylic acid.

cluster_molecule 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid mol mol

Caption: Chemical structure of the title compound.

Table 1: Estimated Physicochemical Properties Note: Experimental data for this specific compound is scarce. The following properties are computed or estimated based on structurally similar compounds, such as 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.[5]

PropertyValueSource/Basis
Molecular FormulaC₁₀H₈FNO₂-
Molecular Weight193.17 g/mol [5]
XLogP32.4[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count1[5]
AppearanceExpected to be a solid, from white to light brown[6][7]
Storage Temperature2-8°C, under inert atmosphere[6]

Synthesis and Purification

A common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.[8] This approach can be adapted to produce 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. The proposed pathway involves the acid-catalyzed reaction of (2-fluorophenyl)hydrazine with ethyl 2-methyl-3-oxobutanoate, followed by cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid.

G start (2-Fluorophenyl)hydrazine + Ethyl 2-methyl-3-oxobutanoate step1 Condensation Reaction (Acid Catalyst, e.g., AcOH) Formation of Hydrazone Intermediate start->step1 step2 Fischer Indole Cyclization (Heat, Polyphosphoric Acid) Forms Ethyl Ester Intermediate step1->step2 step3 Saponification (Hydrolysis) (e.g., NaOH, H₂O/EtOH) Followed by Acidic Workup (HCl) step2->step3 purify Purification (Recrystallization or Chromatography) step3->purify end 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid purify->end

Caption: Proposed synthetic workflow via Fischer Indole Synthesis.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure. Researchers should perform initial small-scale trials to optimize conditions.

  • Hydrazone Formation:

    • To a solution of (2-fluorophenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

    • Add ethyl 2-methyl-3-oxobutanoate (1.05 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours. The progress can be monitored by TLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Cyclization:

    • Add the crude hydrazone intermediate to polyphosphoric acid (PPA) at 80-100°C. Causality: PPA serves as both the acid catalyst and the solvent, promoting the[4][4]-sigmatropic rearrangement and subsequent cyclization characteristic of the Fischer synthesis.

    • Stir the reaction vigorously for 1-2 hours.

    • Carefully pour the hot mixture onto crushed ice and stir until the PPA is fully quenched.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This yields the crude ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete disappearance of the ester.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Protocol: Purification
  • Recrystallization: The crude product can be recrystallized from an ethanol/water or ethyl acetate/hexane solvent system. The choice of solvent aims to fully dissolve the compound at high temperature while ensuring it is sparingly soluble at room temperature, leaving impurities behind in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, the compound can be purified on a silica gel column using a gradient of ethyl acetate in hexane, typically with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated and elutes with a sharp peak.

Analytical Characterization

Unambiguous characterization of the final product is critical. A combination of spectroscopic methods should be employed.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the indole ring (approx. 6.8-7.5 ppm) showing complex splitting due to H-H and H-F coupling. - Indole N-H proton (broad singlet, >10 ppm). - C3-Methyl protons (singlet, approx. 2.4-2.6 ppm).[4][9] - Carboxylic acid proton (very broad singlet, >12 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). - Aromatic carbons (approx. 100-140 ppm). Note the large C-F coupling constant for C7. - Methyl carbon (approx. 10-15 ppm).
¹⁹F NMR - A single resonance, with coupling to the adjacent aromatic protons (H6).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - N-H stretch (approx. 3300-3400 cm⁻¹). - C=O stretch (approx. 1680-1710 cm⁻¹). - C-F stretch (approx. 1200-1300 cm⁻¹).
Mass Spec (ESI-) - Expected [M-H]⁻ ion at m/z 192.05.

Reactivity and Medicinal Chemistry Applications

The title compound is a versatile building block for further chemical modification, making it valuable for structure-activity relationship (SAR) studies.

G mol Core Scaffold N_H N-H Site: Alkylation, Acylation, Protection (e.g., SEM, Boc) COOH Carboxylic Acid Site: Amide Coupling, Esterification, Reduction to Alcohol Aromatic Aromatic Ring: Further Electrophilic Substitution (e.g., Halogenation) is challenging due to directing groups p1 p1->N_H p2 p2->COOH p3 p3->Aromatic

Caption: Key sites for chemical derivatization.

  • Carboxylic Acid (C2): This is the most common site for modification. It can be readily converted into a wide array of amides and esters using standard coupling reagents (e.g., HATU, EDC). This is crucial for exploring interactions with biological targets.

  • Indole Nitrogen (N1): The N-H group can be deprotonated and alkylated or acylated. Protecting this group is also a common strategy in multi-step syntheses.

  • Aromatic Ring: While the ring is somewhat deactivated by the fluorine and carboxylic acid, further electrophilic substitution is possible, though regioselectivity can be complex.

The indole-2-carboxylic acid scaffold has been successfully employed in the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] These inhibitors function by chelating two magnesium ions in the enzyme's active site, a role for which the carboxylic acid is essential.[2] The strategic placement of the fluorine at C7 can enhance metabolic stability by blocking potential sites of oxidation and can fine-tune the electronic properties of the scaffold to improve binding affinity and cell permeability.

Safety and Handling

While a specific safety data sheet for this compound is not available, GHS classifications for structurally related compounds provide a strong basis for safe handling procedures.[5]

Table 3: Hazard Identification and Safe Handling

Hazard ClassPrecautionary Statement
Skin Irritation Causes skin irritation.[5] Wear protective gloves. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation.[5] Wear eye/face protection. In case of contact, rinse cautiously with water for several minutes.[10]
Respiratory Irritation May cause respiratory irritation.[5] Avoid breathing dust. Use only outdoors or in a well-ventilated area.
General Handling - Do not eat, drink, or smoke when using this product.- Keep container tightly closed in a dry, well-ventilated place.- Dispose of contents/container to an approved waste disposal plant.[10]

References

  • Zimmermann, M., et al. (2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Li, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

  • Kunzer, A., & Wendt, B. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. Available at: [Link]

  • Lund, M. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

  • Wang, S., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Lund, M. (2020). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]

  • Wang, S., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Gillespie, J. R., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom and a methyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This technical guide provides a comprehensive overview of the therapeutic potential of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. While direct biological data for this specific molecule is not extensively available in the public domain, this document synthesizes the known activities of structurally related indole-2-carboxylic acid derivatives to propose a rational, multi-pronged screening strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for target validation, and outline a potential signaling pathway to be investigated. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Introduction: The Indole-2-Carboxylic Acid Scaffold and the Power of Strategic Substitution

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse pharmacological activities. The indole-2-carboxylic acid core, in particular, has proven to be a versatile template for the design of inhibitors, antagonists, and modulators of various biological targets. Its rigid structure and hydrogen bonding capabilities allow for specific interactions with protein active sites.

The introduction of a fluorine atom at the 7-position of the indole ring is a key design element. Fluorine's high electronegativity can alter the electronic properties of the aromatic system, influence the acidity of the carboxylic acid and the N-H proton, and enhance metabolic stability by blocking potential sites of oxidation.[1] Furthermore, fluorine substitution can improve membrane permeability and binding affinity. The methyl group at the 3-position can provide steric hindrance, influencing the conformation of the molecule and potentially enhancing selectivity for a particular target.

Inferred Biological Potential from Structurally Related Analogs

While direct biological data for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is limited, the activities of its structural analogs provide a strong foundation for hypothesizing its potential therapeutic applications.

Table 1: Biological Activities of Structurally Related Indole-2-Carboxylic Acid Derivatives

DerivativeBiological ActivityKey FindingsReference
7-nitro-1H-indole-2-carboxylic acid derivativesAllosteric inhibitors of fructose-1,6-bisphosphatase (FBPase)A potent FBPase inhibitor with an IC50 of 0.99 μM was identified, suggesting potential in diabetes treatment.[2]
7-fluoro-5-methyl-1H-indole-2-carboxamide derivativesAnti-Trypanosoma cruzi activityIndole core compounds were identified as active against the intracellular amastigote forms of T. cruzi.[3]
3-substituted amino-1H-indole-2-carboxylic acid derivativesAnti-inflammatory agentsThese compounds are useful for treating conditions like asthma and psoriasis.[4]
General Indole-2-carboxylic acid derivativesAntagonists of excitatory amino acidsThese derivatives show potential in treating CNS disorders arising from neurotoxic damage.[5]

Based on this evidence, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid could plausibly exhibit activity as an enzyme inhibitor (such as FBPase), an anti-parasitic agent, or a modulator of inflammatory pathways or neuronal receptors.

A Proposed Research Plan for Biological Characterization

To systematically elucidate the biological activity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a tiered screening approach is recommended. This plan is designed to first identify a general area of activity and then to focus on specific, high-potential targets.

Tier 1: Broad-Based Phenotypic and Target-Class Screening

The initial phase aims to cast a wide net to identify any significant biological effects of the compound.

Experimental Workflow: Tier 1 Screening

Tier1_Screening Compound 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid Phenotypic_Screening Phenotypic Screening (e.g., NCI-60 cell line panel) Compound->Phenotypic_Screening Assess antiproliferative activity Target_Class_Screening Target-Class Screening (e.g., Kinase, GPCR, Ion Channel panels) Compound->Target_Class_Screening Identify potential molecular targets Hit_Identification Hit Identification & Prioritization Phenotypic_Screening->Hit_Identification Target_Class_Screening->Hit_Identification

Caption: Tier 1 screening workflow for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Protocol 1: NCI-60 Human Tumor Cell Line Screen

This screen provides an initial assessment of the compound's antiproliferative activity across a diverse panel of human cancer cell lines.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in DMSO.

  • Assay Concentration: Perform an initial single-dose screen at 10 µM.

  • Cell Culture: Culture the 60 cell lines according to standard protocols.

  • Treatment: Add the compound to the cell cultures and incubate for 48 hours.

  • Endpoint Measurement: Use the Sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Analyze the percentage of growth inhibition for each cell line. If significant activity is observed, proceed to a five-dose screen to determine the GI50 (concentration causing 50% growth inhibition).

Rationale: This unbiased screen can reveal unexpected anticancer activity and provide clues about the mechanism of action based on the pattern of sensitive cell lines.[6]

Tier 2: Hypothesis-Driven Specific Target Assays

Based on the activities of its analogs, the following specific assays are proposed.

Experimental Workflow: Tier 2 Assays

Tier2_Assays Compound 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid FBPase_Assay FBPase Inhibition Assay Compound->FBPase_Assay Anti_T_cruzi_Assay Anti-Trypanosoma cruzi Assay Compound->Anti_T_cruzi_Assay IL4_Gene_Expression_Assay IL-4 Gene Expression Assay (in activated T-cells) Compound->IL4_Gene_Expression_Assay NMDA_Receptor_Binding_Assay NMDA Receptor Binding Assay Compound->NMDA_Receptor_Binding_Assay Data_Analysis IC50/EC50 Determination FBPase_Assay->Data_Analysis Anti_T_cruzi_Assay->Data_Analysis IL4_Gene_Expression_Assay->Data_Analysis NMDA_Receptor_Binding_Assay->Data_Analysis

Caption: Tier 2 hypothesis-driven assays for specific biological targets.

Protocol 2: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This enzymatic assay will determine if the compound inhibits FBPase, a key enzyme in gluconeogenesis.

  • Reagents: Recombinant human FBPase, fructose-1,6-bisphosphate, coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase), NADP+.

  • Assay Principle: The assay measures the rate of NADPH formation, which is proportional to FBPase activity, by monitoring the change in absorbance at 340 nm.

  • Procedure: a. Prepare a reaction mixture containing the buffer, coupling enzymes, and NADP+. b. Add varying concentrations of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. c. Initiate the reaction by adding FBPase and fructose-1,6-bisphosphate. d. Monitor the absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound.

Rationale: The structural similarity to known FBPase inhibitors makes this a high-priority target.[2]

Protocol 3: Anti-Trypanosoma cruzi Intracellular Amastigote Assay

This cell-based assay will assess the compound's ability to kill the clinically relevant form of the parasite that causes Chagas disease.

  • Cell Culture: Infect host cells (e.g., L6 myoblasts) with T. cruzi trypomastigotes.

  • Treatment: After infection and differentiation into amastigotes, treat the cells with a dilution series of the compound.

  • Incubation: Incubate for 72-96 hours.

  • Endpoint Measurement: Fix the cells and stain with a DNA dye (e.g., DAPI). Use high-content imaging to quantify the number of intracellular amastigotes.

  • Data Analysis: Determine the EC50 value for parasite clearance. A parallel cytotoxicity assay on the host cells should be performed to assess selectivity.

Rationale: The activity of a similar indole derivative against T. cruzi suggests this is a promising therapeutic area to investigate.[3]

Potential Signaling Pathway and Mechanism of Action

Should the compound show significant activity as an FBPase inhibitor, a likely downstream effect would be the modulation of the gluconeogenesis pathway.

Signaling Pathway: FBPase Inhibition and its Metabolic Consequences

FBPase_Pathway Fructose_1_6_BP Fructose-1,6-bisphosphate Fructose_6_P Fructose-6-phosphate Fructose_1_6_BP->Fructose_6_P FBPase Gluconeogenesis Gluconeogenesis Fructose_6_P->Gluconeogenesis FBPase FBPase Compound 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid Compound->FBPase inhibits Glucose Glucose Gluconeogenesis->Glucose

Caption: Proposed mechanism of action via inhibition of FBPase in the gluconeogenesis pathway.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of Fluoro-3-methyl-1H-indole-2-carboxylic acids

Property5-Fluoro-3-methyl-1H-indole-2-carboxylic acid7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (Predicted)
Molecular FormulaC10H8FNO2C10H8FNO2
Molecular Weight193.17 g/mol 193.17 g/mol
XLogP32.4~2.4
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count33
Rotatable Bond Count11

Data for the 5-fluoro isomer from PubChem CID 1132967.[7] Predictions for the 7-fluoro isomer are based on chemical similarity.

Conclusion

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule with significant therapeutic potential. By leveraging the known biological activities of its structural analogs, a rational and efficient drug discovery campaign can be initiated. The proposed tiered screening approach, combining broad phenotypic assays with hypothesis-driven target-specific evaluations, provides a clear path forward for elucidating its pharmacological profile. The detailed protocols and mechanistic hypotheses presented in this guide offer a solid foundation for researchers to unlock the full potential of this intriguing indole derivative.

References

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  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available from: [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967. PubChem. Available from: [Link]

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Navigating the Therapeutic Potential of Indole Carboxylic Acids: A Mechanistic Exploration of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the potential mechanism of action of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a specific derivative for which direct mechanistic data is not yet prevalent in public literature. By examining the established biological targets and mechanisms of structurally related indole-2-carboxylic and indole-3-carboxylic acid derivatives, we provide a comprehensive framework for understanding its potential therapeutic applications. This document synthesizes findings from studies on analogous compounds, offering insights into potential enzyme inhibition, receptor antagonism, and other cellular effects. Furthermore, we propose a structured, field-proven experimental workflow to systematically elucidate the precise mechanism of action of this promising, yet under-characterized, molecule.

Introduction: The Indole Carboxylic Acid Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many natural and synthetic bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored template for the design of novel therapeutic agents. The addition of a carboxylic acid moiety, as seen in indole carboxylic acids, introduces a critical functional group that can act as a key pharmacophore, often engaging in hydrogen bonding and ionic interactions with biological targets.

While extensive research has been conducted on various substituted indole carboxylic acids, the specific derivative, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, remains largely uncharacterized in terms of its detailed mechanism of action. The presence of a fluorine atom at the 7-position and a methyl group at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, thereby modulating its biological activity. This guide will, therefore, explore the known mechanisms of related indole carboxylic acid derivatives to build a predictive framework for understanding 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and to propose a robust strategy for its mechanistic investigation.

Potential Mechanisms of Action: Insights from Structurally Related Indole Carboxylic Acids

Based on the established activities of analogous compounds, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid could potentially exert its biological effects through several mechanisms. The following sections detail the known targets and pathways of related indole carboxylic acid derivatives.

Enzyme Inhibition

2.1.1. Fructose-1,6-bisphosphatase (FBPase) Inhibition:

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[1] One of the most potent compounds in this series demonstrated an IC50 value of 0.99 μM.[1] The proposed binding mode involves hydrogen bonding interactions between the carboxylate group of the indole and residues within the allosteric site of the enzyme.[1] The 7-fluoro substituent in our topic compound, being electron-withdrawing, could similarly influence the acidity of the carboxylic acid and its interaction with the target enzyme.

2.1.2. HIV-1 Integrase Strand Transfer Inhibition:

Indole-2-carboxylic acid itself has been found to inhibit the strand transfer activity of HIV-1 integrase.[2][3] The indole nucleus is proposed to chelate with two Mg2+ ions within the active site of the enzyme.[2][3] Optimization of this scaffold led to derivatives with significantly improved potency, with one compound exhibiting an IC50 value of 3.11 μM.[2][3] It is plausible that 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid could adopt a similar binding mode, with the substituents potentially influencing the orientation and binding affinity within the active site.

2.1.3. DNA Gyrase Inhibition:

While not indole derivatives, quinolone-3-carboxylic acids, which share a bicyclic aromatic core and a carboxylic acid, are well-known inhibitors of bacterial DNA gyrase.[4] This suggests that bicyclic carboxylic acids can be effective scaffolds for targeting this enzyme. The potential for indole-2-carboxylic acids to exhibit antibacterial activity via this mechanism warrants investigation.

Receptor Antagonism

2.2.1. Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism:

A 3-substituted 7-methoxy-1H-indole-2-carboxylic acid derivative has been identified as a highly potent and selective antagonist of the CysLT1 receptor, with an IC50 value of 0.0059 µM.[5] CysLT1 receptors are G protein-coupled receptors involved in inflammatory pathways, particularly in asthma and allergic rhinitis.[5] The 3-methyl group in 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid could potentially mimic the substituent in the reported antagonist, suggesting a possible role in modulating inflammatory responses.

2.2.2. Auxin Receptor Protein TIR1 Antagonism:

Derivatives of indole-3-carboxylic acid have been designed as antagonists of the auxin receptor protein TIR1, demonstrating herbicidal activity.[6] This highlights the ability of the indole carboxylic acid scaffold to interact with hormone receptors, albeit in a different biological context.

Anti-inflammatory and Antiparasitic Activities

2.3.1. Inhibition of Pro-inflammatory Cytokine Release:

Indole-2-one and 7-aza-2-oxindole derivatives have demonstrated anti-inflammatory properties by inhibiting the release of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This activity is crucial in the context of sepsis and other acute inflammatory diseases.[7]

2.3.2. Anti-Trypanosoma cruzi Activity:

1H-Indole-2-carboxamides, including a 7-fluoro-5-methyl derivative, have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8]

2.3.3. Antiplasmodial Activity:

Indole-2-carboxamides have also been optimized for their antiplasmodial activity, with a suggested mode of action similar to that of chloroquine, which involves interfering with heme detoxification in the parasite's digestive vacuole.[9]

Proposed Experimental Workflow for Mechanistic Elucidation

To systematically determine the mechanism of action of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a multi-pronged approach is recommended. The following workflow is designed to be a self-validating system, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

experimental_workflow cluster_phase1 Phase 1: Broad Phenotypic Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Pathway Analysis & In Vivo Confirmation A Compound Synthesis & Characterization B Cell-Based Phenotypic Assays (e.g., cytotoxicity, anti-proliferative) A->B C Broad Panel Kinase/Enzyme Screening A->C D Receptor Binding Assays (GPCRs, Nuclear Receptors) A->D E Hit Deconvolution from Screening Data B->E C->E D->E F In Vitro Enzyme/Receptor Inhibition/Activation Assays (IC50/EC50) E->F G Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement F->G H Genetic Target Validation (siRNA/CRISPR) F->H I Western Blot/qPCR for Downstream Signaling Pathways G->I H->I J Cellular Imaging to Observe Phenotypic Changes I->J K In Vivo Efficacy Studies in Relevant Disease Models I->K L Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis K->L

Figure 1: A proposed three-phase experimental workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Broad Phenotypic Screening
  • Compound Synthesis and Characterization: Synthesize and purify 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Confirm its structure and purity using standard analytical techniques (NMR, LC-MS, HRMS).

  • Cell-Based Phenotypic Assays: Screen the compound across a diverse panel of human cancer cell lines to assess anti-proliferative activity. Additionally, perform assays for anti-inflammatory, anti-viral, and anti-parasitic activity based on the known activities of related compounds.

  • Broad Panel Kinase/Enzyme Screening: Utilize commercially available screening services to test the compound against a large panel of kinases and other enzymes (e.g., phosphatases, proteases, metabolic enzymes like FBPase).

  • Receptor Binding Assays: Screen the compound against a panel of G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels to identify potential binding partners.

Phase 2: Target Identification and Validation
  • Hit Deconvolution: Analyze the data from Phase 1 to identify potential molecular targets.

  • In Vitro Inhibition/Activation Assays: For the identified targets, perform dose-response studies to determine IC50 or EC50 values and confirm the compound's potency and efficacy.

  • Cellular Thermal Shift Assay (CETSA): This label-free method can be used to confirm direct binding of the compound to the target protein in a cellular context.

  • Genetic Target Validation: Use techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target gene to see if this phenocopies the effect of the compound.

Phase 3: Pathway Analysis and In Vivo Confirmation
  • Downstream Signaling Pathway Analysis: Once a target is validated, investigate the downstream signaling pathways using techniques like Western blotting and qPCR to measure changes in protein and gene expression.

  • Cellular Imaging: Employ immunofluorescence or other imaging techniques to visualize the cellular effects of the compound, such as changes in protein localization or cell morphology.

  • In Vivo Efficacy Studies: Test the compound in relevant animal models of disease (e.g., xenograft models for cancer, inflammatory models) to assess its in vivo efficacy.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and correlate its concentration in vivo with its biological effect.

Data Summary: Activities of Related Indole Carboxylic Acids

Compound ClassBiological Target/ActivityPotency (IC50/EC50)Reference
7-Nitro-1H-indole-2-carboxylic acid derivativesFructose-1,6-bisphosphatase (FBPase)0.99 µM[1]
3-Substituted 7-methoxy-1H-indole-2-carboxylic acid derivativeCysteinyl Leukotriene Receptor 1 (CysLT1)0.0059 µM[5]
Indole-2-carboxylic acid derivativesHIV-1 Integrase3.11 µM[2][3]
Indole-2-one and 7-aza-2-oxindole derivativesInhibition of TNF-α and IL-6 releaseNot specified[7]
1H-Indole-2-carboxamide derivativesAnti-Trypanosoma cruziNot specified[8]
Indole-3-carboxylic acid derivativesAuxin receptor protein TIR1Not specified[6]

Conclusion

While the precise mechanism of action of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is yet to be fully elucidated, the rich pharmacology of the indole carboxylic acid scaffold provides a strong foundation for targeted investigation. The structural features of this compound suggest that it may act as an enzyme inhibitor, a receptor antagonist, or an anti-inflammatory agent. The proposed experimental workflow offers a systematic and robust approach to unraveling its biological function, from broad phenotypic screening to in vivo validation. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel indole derivatives.

References

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  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters, 6(8), 913-917. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2019). Journal of Medicinal Chemistry, 62(21), 9844-9857. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry, 15(2), 434-443. [Link]

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  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry, 10, 999881. [Link]

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  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and indolyl-thiazolidinones. (2007). Archiv der Pharmazie, 340(10), 527-534. [Link]

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The Ascendant Trajectory of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in nature and its remarkable versatility in drug design.[1] This bicyclic aromatic heterocycle serves as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[2] This guide delves into the burgeoning field of 7-fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

The Strategic Synthesis of the 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Core

The construction of the 7-fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold is most effectively achieved through a two-step sequence commencing with the celebrated Fischer indole synthesis.[3][4] This classical yet robust reaction provides a versatile entry point to a wide array of substituted indoles. The subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid, a key building block for further derivatization.

Workflow for the Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

A 2-Fluorophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Ethyl 2-methylacetoacetate B->C D Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate C->D Cyclization E Alkaline Hydrolysis (e.g., KOH, Ethanol/Water, Heat) D->E F 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->F Saponification

Caption: Synthetic pathway to the core molecule.

Experimental Protocol: Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

This protocol outlines a representative two-step synthesis of the title compound.

Part 1: Fischer Indole Synthesis of Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

  • Reaction Setup: To a solution of 2-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-methylacetoacetate (1.1 equivalents).

  • Acid Catalysis: Carefully add an acid catalyst, for example, a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid.[3]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

Part 2: Hydrolysis to 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

  • Reaction Setup: Dissolve the ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.[5]

  • Base Addition: Add an excess of a base, such as potassium hydroxide (2.0-2.5 equivalents), to the solution.[5]

  • Heating: Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 10% hydrochloric acid) until the product precipitates.[5]

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-fluoro-3-methyl-1H-indole-2-carboxylic acid.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial Agents

Derivatives of the 7-fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold have emerged as promising candidates in various therapeutic areas. The indole nucleus itself is a well-established pharmacophore in anticancer drug discovery, and the addition of the fluoro and methyl groups can further enhance the biological activity and pharmacokinetic properties of the resulting derivatives.[1]

Anticancer and Kinase Inhibitory Potential

A significant body of research has focused on the development of indole-2-carboxylic acid derivatives as potent anticancer agents.[6] These compounds often exert their effects through the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases.[7]

Key Kinase Targets:

  • Tyrosine Kinases: Many indole derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.[8]

  • Serine/Threonine Kinases: These enzymes are also important targets, with indole-based compounds showing inhibitory activity against kinases like Aurora B, which is involved in cell cycle regulation.

The general mechanism of action for many of these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme.

A 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivative B Kinase ATP-binding site A->B Binds to C Inhibition of ATP binding B->C D Downregulation of signaling pathway C->D E Inhibition of cell proliferation and angiogenesis D->E F Apoptosis D->F

Caption: General mechanism of kinase inhibition.

Antimicrobial and Antiviral Applications

Beyond oncology, indole-2-carboxylic acid derivatives have demonstrated significant promise as antimicrobial and antiviral agents. The core structure can be modified to target specific enzymes or cellular processes in pathogens. For instance, derivatives have been developed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9]

Structure-Activity Relationship (SAR) and Data-Driven Insights

The biological activity of 7-fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives can be finely tuned by modifying various positions on the indole scaffold. A comprehensive understanding of the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates.

Table 1: Representative Biological Activities of Indole-2-Carboxylic Acid Derivatives

Compound IDModifications from Core ScaffoldBiological Target/ActivityIC50/EC50 (µM)Reference
C11 Amide derivative targeting 14-3-3η proteinAnticancer (Liver Cancer Cells)Varies by cell line[6]
IVb N-(2-morpholinoethyl)-3,4-dimethoxyanilideAntioxidant57.46 (IC50)[4]
7 Indolylacetic acid derivativeAnticancer (MCF7 breast cancer)0.49 (IC50)[6]

Key SAR Observations:

  • The Carboxylic Acid Group: This functional group is often crucial for activity, as it can participate in key hydrogen bonding interactions with the target protein. In many cases, it is converted to an amide or ester to modulate properties like cell permeability and metabolic stability.

  • The N1 Position: Alkylation or acylation at the indole nitrogen can significantly impact biological activity. This position is often modified to introduce different substituents that can interact with specific pockets in the target protein.[10]

  • The C3 Position: The methyl group at the C3 position is a key feature of this scaffold. Further substitution at this position can influence the steric and electronic properties of the molecule, leading to changes in activity.

  • The Benzene Ring: The 7-fluoro substituent is a critical component of the core structure. Additional substitutions on the benzene ring can be explored to further optimize activity and selectivity.

Future Perspectives

The 7-fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The versatility of the indole ring, combined with the beneficial effects of the fluoro and methyl substituents, provides a rich chemical space for exploration. Future research in this area will likely focus on:

  • Expansion of the Derivative Library: The synthesis and screening of a wider range of derivatives with diverse substitutions at the N1, C2 (as amides, esters, etc.), and other positions on the indole ring.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of 7-fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives holds great promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(14), 5484.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
  • Al-Ostoot, F. H., et al. (2016).
  • McGrath, M. E., et al. (2010). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Medicinal Chemistry Letters, 1(4), 153-157.
  • La Regina, G., et al. (2017). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 8(12), 1295-1297.
  • Hofmann, J., et al. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up.
  • Sykes, M. L., et al. (2017). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 60(16), 7087-7100.
  • Nikolaeva, I. V., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927.
  • Kumar, R., et al. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(12), 5585-5599.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1133-1152.
  • Singh, T., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114478.
  • Abdel-Maksoud, M. S., et al. (2023). 2-(3-Bromophenyl)

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An In-depth Technical Guide to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a fluorinated indole core, a foundational structure in numerous biologically active molecules. The strategic placement of the fluorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position of the indole ring system significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

CAS Number and Molecular Structure
  • CAS Number : 866211-12-3

  • Molecular Formula : C₁₀H₈FNO₂

  • Molecular Weight : 193.17 g/mol

  • SMILES : O=C(C(N1)=C(C)C2=C1C(F)=CC=C2)O

The structure comprises a bicyclic system where a benzene ring is fused to a pyrrole ring. The fluorine atom is attached to the benzene portion, while the methyl and carboxylic acid groups are substituents on the pyrrole ring.

Physicochemical and Safety Data

A summary of the key properties and safety information for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is presented below.

PropertyValue
CAS Number 866211-12-3
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501

Note: The physical properties such as melting point and solubility are not explicitly available in the searched literature and are based on general characteristics of similar compounds.

Synthesis and Mechanistic Insights

While a specific, detailed, and validated protocol for the synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS 866211-12-3) is not available in the provided search results, a common and effective method for the synthesis of substituted indole-2-carboxylic acids is the Fischer indole synthesis . This section outlines a plausible, generalized workflow for its preparation.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes rearrangement and cyclization to yield the indole.

Synthesis_Workflow A 2-Fluorophenylhydrazine D Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate A->D Reaction B Ethyl 2-oxopropanoate B->D C Acid Catalyst (e.g., H₂SO₄, PPA) C->D F 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid D->F Saponification E Base Hydrolysis (e.g., NaOH, H₂O) E->F

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)
  • Hydrazone Formation:

    • To a solution of 2-fluorophenylhydrazine in a suitable solvent (e.g., ethanol), add ethyl 2-oxopropanoate.

    • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Stir the mixture at room temperature until the formation of the corresponding phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization):

    • The formed hydrazone is then subjected to cyclization using a strong acid catalyst such as sulfuric acid or polyphosphoric acid (PPA).

    • The reaction mixture is typically heated to promote the-sigmatropic rearrangement and subsequent cyclization.

    • After the reaction is complete, the mixture is cooled and neutralized to precipitate the crude ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Saponification:

    • The crude ester is then hydrolyzed to the corresponding carboxylic acid.

    • This is achieved by refluxing the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution.

    • Upon completion of the hydrolysis, the reaction mixture is acidified to precipitate the final product, 7-fluoro-3-methyl-1H-indole-2-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system to obtain the final compound with high purity.

Spectroscopic Analysis (Expected)

Detailed spectroscopic data for 7-fluoro-3-methyl-1H-indole-2-carboxylic acid is not available in the provided search results. However, based on the structure, the following characteristic signals can be anticipated in its NMR, IR, and mass spectra.

¹H NMR Spectroscopy
  • -COOH Proton: A broad singlet in the downfield region (typically >12 ppm).

  • -NH Proton: A broad singlet, also in the downfield region (typically >11 ppm).

  • Aromatic Protons: Signals corresponding to the protons on the fluorinated benzene ring, likely appearing as complex multiplets due to fluorine-proton coupling.

  • -CH₃ Protons: A singlet in the upfield region (around 2.0-2.5 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the highly downfield region (typically >160 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (100-150 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • Methyl Carbon (-CH₃): A signal in the upfield region.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band from the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹.

  • C-F Stretch: An absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.17 g/mol ).

  • Fragmentation Pattern: Common fragmentation patterns for indole carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and other characteristic cleavages of the indole ring.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 7-fluoro-3-methyl-1H-indole-2-carboxylic acid are not documented in the provided search results, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.

Potential Therapeutic Areas
  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of viral enzymes, such as HIV-1 integrase.

  • Antiparasitic Agents: The indole-2-carboxamide core has been identified as a promising scaffold for the development of new treatments for diseases like Chagas disease.

  • Metabolic Disorders: Certain indole derivatives have been explored as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase, which is a target for type 2 diabetes.

  • Anti-malarial Agents: Indole carboxamides have shown encouraging antiplasmodial activity.

The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a drug candidate. Therefore, 7-fluoro-3-methyl-1H-indole-2-carboxylic acid represents a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

Applications Core 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Privileged Scaffold App1 Antiviral Research Core->App1 Potential Use App2 Antiparasitic Drug Discovery Core->App2 Potential Use App3 Metabolic Disease Targets Core->App3 Potential Use App4 Antimalarial Development Core->App4 Potential Use

Caption: Potential Application Areas.

Conclusion

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its unique combination of a privileged indole scaffold with strategic fluorination makes it an attractive starting material for the generation of novel compounds with diverse therapeutic applications. Further research to fully elucidate its biological activity and to develop optimized synthetic protocols is warranted.

References

  • 6-Fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

  • Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • SAFETY DATA SHEET - 7-Nitroindole-2-carboxylic acid. Fisher Scientific. Retrieved from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a framework for its characterization and a deeper understanding of its structural features.

As a Senior Application Scientist, the following sections are designed to not only present the anticipated data but also to elucidate the rationale behind the spectroscopic behaviors, thereby providing a practical and educational resource for researchers in the field.

Molecular Structure and Key Features

The structure of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, with the IUPAC name 7-fluoro-3-methyl-1H-indole-2-carboxylic acid and CAS Number 866211-12-3, possesses several key features that will dictate its spectroscopic signature:

  • Indole Core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.

  • Carboxylic Acid Group: A key functional group for potential salt formation and hydrogen bonding.

  • Methyl Group: An aliphatic substituent on the pyrrole ring.

  • Fluorine Atom: A highly electronegative halogen on the benzene ring, which will introduce characteristic couplings in NMR spectra.

PropertyValue
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
InChI Key ZKAOBZOWRSGANW-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic and N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR: If available, acquire a ¹⁹F spectrum. This is a highly sensitive nucleus with a wide chemical shift range, providing a clean window for observation.

  • 2D NMR (Optional but Recommended): To unambiguously assign all signals, 2D correlation experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations are invaluable.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer B->C D Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) C->D E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E F Process Spectra (FT, Phasing, Baseline Correction) E->F G Assign Signals F->G H Structure Elucidation G->H

NMR Experimental Workflow.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~12.0br s1HN-HThe indole N-H proton is also deshielded and often appears as a broad singlet.
~7.5-7.0m3HAr-HThe aromatic protons on the benzene ring will appear in this region. The fluorine substitution will cause splitting, leading to complex multiplets.
~2.5s3HCH₃The methyl group protons will appear as a singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158 (d)C-FThe carbon directly attached to the fluorine will show a large one-bond C-F coupling.
~140-110Ar-CThe remaining aromatic carbons of the indole ring will appear in this range. Carbons ortho and para to the fluorine will show smaller C-F couplings.
~10CH₃The methyl carbon will appear in the upfield aliphatic region.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be dependent on the reference standard used but will be characteristic of an aryl fluoride. This signal will likely be a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift range of ¹⁹F NMR makes it a very sensitive probe of the local electronic environment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first. Then, the sample spectrum is acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place Solid Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Spectrum (Baseline Correction) C->D E Identify Characteristic Absorption Bands D->E F Functional Group Confirmation E->F

IR Spectroscopy Experimental Workflow.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding.[2][3]
~3100MediumN-H stretchThe indole N-H stretch typically appears in this region.
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid is a strong, sharp absorption.
~1600, ~1450MediumC=C stretchAromatic C=C stretching vibrations of the indole ring.
~1200-1100StrongC-F stretchThe C-F bond stretch is typically a strong absorption in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like HPLC (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly used in LC-MS. It can be run in both positive and negative ion modes.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation A Dissolve Sample in Suitable Solvent B Infuse into Mass Spectrometer A->B C Ionize Sample (e.g., ESI) B->C D Separate Ions by m/z C->D E Identify Molecular Ion D->E F Analyze Fragmentation Pattern E->F G Confirm Molecular Formula F->G

Mass Spectrometry Experimental Workflow.
Predicted Mass Spectrum (ESI)
  • Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at an m/z of 194.1.

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at an m/z of 192.1.

  • Key Fragmentation: A characteristic fragmentation of carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion. Therefore, a significant fragment at m/z 148.1, corresponding to the decarboxylated indole, would be expected in the negative ion mode tandem MS (MS/MS) spectrum. In positive ion mode, common losses include H₂O (18 Da) and CO (28 Da).

Conclusion

The spectroscopic characterization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected data and the underlying principles for their interpretation. By understanding the influence of each functional group on the spectroscopic output, researchers can confidently identify and characterize this and related molecules, facilitating its application in drug discovery and development. The provided protocols and predicted data serve as a valuable reference for experimental design and data analysis.

References

  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, strategically substituted analogue, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, to explore its potential therapeutic applications. By leveraging data from structurally related compounds, we identify and technically evaluate a series of high-potential molecular targets. This document provides the scientific rationale for target selection, detailed experimental protocols for validation, and visual representations of associated signaling pathways. The inclusion of a fluorine atom at the 7-position is also discussed from a drug development perspective, focusing on its potential to enhance pharmacokinetic properties such as metabolic stability.[1][2][3][4]

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The indole-2-carboxylic acid core, in particular, serves as a versatile template for designing enzyme inhibitors and receptor modulators. The carboxylic acid moiety often acts as a critical pharmacophore, engaging in key hydrogen bonding or electrostatic interactions within a target's active or allosteric site.

The subject of this guide, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, possesses two key substitutions that inform its therapeutic potential:

  • 3-methyl group: Modifications at the C3 position of the indole ring have been shown to significantly influence binding affinity and activity for various targets. In some cases, this group can enhance interactions with hydrophobic pockets within a binding site.[5][6]

  • 7-fluoro group: Fluorination is a well-established strategy in medicinal chemistry to improve a compound's drug-like properties.[2][3][4] A fluorine atom can block sites of metabolic oxidation, thereby increasing a compound's half-life.[1][7][8] It can also modulate the acidity (pKa) of the nearby carboxylic acid and influence binding affinity through unique electronic interactions.[2][3]

This guide will systematically explore the most promising therapeutic targets for this molecule based on robust evidence from analogous compounds.

Potential Therapeutic Target Analysis

Based on extensive literature precedent for the indole-2-carboxylic acid scaffold, we have identified four primary targets for initial investigation.

Target 1: HIV-1 Integrase

2.1.1. Scientific Rationale

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[5][6][9] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[10] The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase.[5][6][9][11] The mechanism involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group.[5][6] This action effectively blocks the strand transfer step of integration. The presence of a substituent at the C3 position can further enhance binding by interacting with a nearby hydrophobic cavity.[5][6] Therefore, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a prime candidate for development as an anti-HIV agent.

2.1.2. Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase.

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 Host_DNA Host DNA Viral_DNA Viral DNA Integrase Integrase Enzyme (with Mg2+ cofactors) Viral_DNA->Integrase 3'-processing Integrase->Host_DNA Strand Transfer Test_Compound 7-Fluoro-3-methyl- 1H-indole-2-carboxylic acid Test_Compound->Integrase Inhibition by Mg2+ Chelation FBPase_Inhibition Gluconeogenic_Precursors Gluconeogenic Precursors (Lactate, Alanine, Glycerol) Fructose_1_6_BP Fructose-1,6-bisphosphate Gluconeogenic_Precursors->Fructose_1_6_BP FBPase FBPase Enzyme Fructose_1_6_BP->FBPase Fructose_6_P Fructose-6-phosphate Glucose Glucose Fructose_6_P->Glucose FBPase->Fructose_6_P Catalysis Test_Compound 7-Fluoro-3-methyl- 1H-indole-2-carboxylic acid Test_Compound->FBPase Allosteric Inhibition AMP AMP (Natural Inhibitor) AMP->FBPase Allosteric Inhibition

Caption: Inhibition of FBPase in the gluconeogenesis pathway.

2.2.3. Experimental Protocol: FBPase Enzymatic Inhibition Assay

This is a spectrophotometric assay that measures FBPase activity by coupling the reaction to the reduction of NADP⁺. [12] Materials:

  • Recombinant human FBPase [13][14]* Fructose-1,6-bisphosphate (FBP) substrate

  • Coupling enzymes: phosphoglucose isomerase and glucose-6-phosphate dehydrogenase

  • NADP⁺

  • Assay Buffer (e.g., 0.2 M Tris, 4 mM MgCl₂, pH 7.5) [12]* 96-well UV-transparent plates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing Assay Buffer, 0.2 mM NADP⁺, 1.4 units of phosphoglucose isomerase, and 0.5 units of glucose-6-phosphate dehydrogenase. [12]2. Inhibitor Addition: Add serial dilutions of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid to the appropriate wells.

  • Enzyme Addition: Add a fixed amount of FBPase (e.g., 9 ng) to each well and equilibrate the plate at 30°C. [12]4. Reaction Initiation: Initiate the reaction by adding the FBP substrate to a final concentration of 70 µM. [12]5. Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH. [12]6. Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.

Target 3: NMDA Receptor - Glycine Binding Site

2.3.1. Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory. For activation, it requires the binding of both glutamate and a co-agonist, typically glycine. [15]The glycine binding site on the NMDA receptor is a distinct modulatory site. Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological disorders, including stroke and traumatic brain injury. [16][17][18]Antagonists of the glycine binding site can prevent this overactivation, offering a neuroprotective therapeutic strategy. [16][17]Indole-2-carboxylic acid itself is a known competitive antagonist at this site. This strong precedent suggests that 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid could act as a potent and specific antagonist at the glycine site of the NMDA receptor. [19] 2.3.2. Signaling Pathway and Mechanism of Inhibition

The diagram illustrates the role of the glycine co-agonist site in NMDA receptor activation and its blockade by an antagonist.

NMDA_Receptor NMDA_Receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel Activation Channel Opening (Ca2+ Influx) NMDA_Receptor:ion->Activation Blockade Channel Remains Closed NMDA_Receptor:ion->Blockade Glutamate Glutamate Glutamate->NMDA_Receptor:Glu Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor:Gly Test_Compound 7-Fluoro-3-methyl- 1H-indole-2-carboxylic acid (Antagonist) Test_Compound->NMDA_Receptor:Gly Competitive Binding

Caption: Competitive antagonism at the NMDA receptor glycine site.

2.3.3. Experimental Protocol: Radioligand Binding Assay for the NMDA Glycine Site

This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the affinity of the test compound for the glycine binding site. [20][21] Materials:

  • Rat brain cortex membranes (source of NMDA receptors)

  • Radioligand (e.g., [³H]MDL 105,519 or a similar high-affinity glycine site antagonist)

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., GF/C)

  • Filtration manifold and vacuum

  • Liquid scintillation counter

  • Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. [22]2. Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • A fixed volume of the membrane preparation.

    • Serial dilutions of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

    • A fixed concentration of the radioligand (typically at its K_d value).

  • Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium. [23]4. Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. [22]5. Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. [22]6. Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. [24]7. Data Analysis:

    • Determine non-specific binding in the presence of a saturating concentration of a known glycine site ligand.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percent specific binding against the concentration of the test compound to generate a competition curve and calculate the K_i (inhibitory constant).

Target 4: Cysteinyl Leukotriene Receptor 1 (CysLT1)

2.4.1. Scientific Rationale

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. [25]They exert their effects by activating CysLT receptors, primarily the CysLT1 receptor. [25][26][27]CysLT1 receptor antagonists, such as montelukast and zafirlukast, are established therapies for these conditions. [23][25][28]The chemical structures of many CysLT1 antagonists feature an acidic moiety and a hydrophobic backbone. Indole-2-carboxylic acid derivatives have been identified as novel, potent, and selective CysLT1 antagonists. The core structure fits the general pharmacophore model for this target class, making 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid a strong candidate for development as an anti-inflammatory and anti-asthmatic agent.

2.4.2. Signaling Pathway and Mechanism of Inhibition

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein, leading to an increase in intracellular calcium.

CysLT1_Signaling LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds & Activates Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Inflammation Inflammatory Response (e.g., Bronchoconstriction) Ca_release->Inflammation Test_Compound 7-Fluoro-3-methyl- 1H-indole-2-carboxylic acid (Antagonist) Test_Compound->CysLT1R Competitive Antagonism

Caption: Antagonism of the CysLT1 receptor signaling pathway.

2.4.3. Experimental Protocol: Cell-Based Calcium Flux Assay

This functional assay measures the ability of a compound to block agonist-induced calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the human CysLT1 receptor. [25]* Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Leukotriene D4 (LTD4) as the agonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well plates

  • Fluorescent plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the CysLT1-expressing cells into 96-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C to allow dye uptake.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid to the wells and pre-incubate for 15-30 minutes.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescent plate reader and establish a stable baseline fluorescence reading.

    • Inject a fixed concentration of the agonist LTD4 (typically the EC₈₀ concentration) into the wells.

    • Immediately begin recording the fluorescent signal over time (typically 2-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

    • Calculate the response (e.g., peak fluorescence minus baseline) for each well.

    • Determine the percent inhibition of the LTD4-induced response by the test compound at each concentration and calculate the IC₅₀ value. [29]

Role of Fluorine in Enhancing Drug-like Properties

The strategic placement of a fluorine atom is a cornerstone of modern drug design. [2][3][4][30]For 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, the 7-fluoro substituent is expected to confer several advantages.

3.1. Metabolic Stability

The primary benefit of fluorination is often to enhance metabolic stability. [1][7][8]Aromatic rings are common sites of oxidation by Cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this oxidation, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. While this bond strength difference is a contributing factor, the primary effect is electronic. The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. [1][7]This can lead to a longer in vivo half-life and improved bioavailability.

Table 1: Summary of Potential Physicochemical Effects of 7-Fluoro Substitution

PropertyPredicted Effect of 7-Fluoro GroupRationale
Metabolic Stability IncreasedBlocks potential site of aromatic oxidation by CYP enzymes. [1][8]
Binding Affinity Potentially IncreasedCan form favorable interactions (e.g., hydrogen bonds, dipole interactions) within the target binding pocket. [2][3]
Acidity (pKa) Increased (Lower pKa)The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, making the carboxylic acid more acidic.
Lipophilicity IncreasedA fluorine atom generally increases the lipophilicity of a molecule, which can affect membrane permeability and plasma protein binding.

3.2. Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo stability. [8] Materials:

  • Pooled human (or other species) liver microsomes

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound (7-Fluoro-3-methyl-1H-indole-2-carboxylic acid)

  • Control compounds (high and low clearance)

  • Acetonitrile with internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes. Add the test compound at a final concentration of ~1 µM.

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Directions

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a promising chemical entity with a strong scientific rationale for activity against several high-value therapeutic targets. The indole-2-carboxylic acid core provides a validated pharmacophore for inhibiting enzymes like HIV-1 integrase and FBPase, as well as antagonizing receptors such as the NMDA glycine site and the CysLT1 receptor. The strategic inclusion of fluorine and methyl groups offers potential advantages in terms of potency and pharmacokinetic properties.

The experimental workflows detailed in this guide provide a clear, self-validating path for the comprehensive evaluation of this compound. Successful validation against one or more of these targets would warrant progression into more complex cell-based models, animal disease models, and further lead optimization studies.

References

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An In-Depth Technical Guide to the In Silico Modeling of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a representative small molecule, with a target protein. Designed for researchers and drug development professionals, this document details an integrated workflow from initial system preparation to advanced simulation and analysis. We will explore the causality behind key methodological choices in molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each protocol is presented as a self-validating system, incorporating critical checkpoints to ensure scientific rigor and reproducibility. This guide serves as a practical blueprint for leveraging computational tools to elucidate the binding mechanisms and dynamic behavior of small molecule-protein interactions, accelerating modern drug discovery efforts.

Introduction: Bridging Computation and Chemistry

In silico modeling has become an indispensable pillar of modern drug discovery, offering a rapid and cost-effective means to predict, analyze, and refine the interactions between small molecules and their biological targets. This guide focuses on a specific compound, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid , as a case study to illustrate a robust computational workflow. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide will dissect the process of modeling its interactions with a hypothetical protein target, providing both the "how" and the critical "why" behind each step.

Foundational Concepts: The Ligand and its Properties

Structure and Physicochemical Profile

The accurate representation of the ligand's structure and its physicochemical characteristics is paramount for the reliability of subsequent in silico experiments.

PropertyValue (Calculated/Estimated)Significance in Drug Discovery
Molecular Formula C₁₀H₈FNO₂Defines the elemental composition.
Molecular Weight 193.17 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.[4]
XLogP3 ~2.4A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 2The -NH of the indole and the -OH of the carboxylic acid can donate H-bonds.[4]
Hydrogen Bond Acceptors 3The N of the indole, and both O atoms of the carboxylic acid can accept H-bonds.[4]
Rotatable Bonds 1The C-C bond connecting the carboxylic acid group to the indole ring allows flexibility.[4]
The Rationale for Fluorination in Medicinal Chemistry

The presence of a fluorine atom is not a trivial substitution. As the most electronegative element, its incorporation is a deliberate strategy used by medicinal chemists.[1][2]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.[1][5]

  • Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[2]

  • Physicochemical Properties: Fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility and ability to permeate cell membranes.[1][3]

The In Silico Modeling Workflow: A Strategic Overview

A successful in silico study follows a logical progression, where each stage builds upon the last, adding layers of complexity and confidence. The workflow described herein integrates predictive docking with dynamic simulation and feature abstraction.

In_Silico_Workflow Prep Phase 1: System Preparation Dock Phase 2: Molecular Docking Prep->Dock Prepared Structures MD Phase 3: Molecular Dynamics Dock->MD Best Pose(s) Pharm Phase 4: Pharmacophore Modeling MD->Pharm Stable Complex Analysis Interaction Analysis MD->Analysis Dynamic Interactions Pharm->Analysis Key Features

Caption: The integrated in silico workflow.

Phase 1: System Preparation - The Bedrock of Accurate Modeling

The principle of "garbage in, garbage out" is acutely true in computational modeling. Meticulous preparation of both the ligand and the protein target is the most critical phase of the entire process.

Ligand Preparation Protocol

Rationale: The goal is to generate a geometrically correct, low-energy 3D conformation of the ligand with appropriate atom types and partial charges, which are essential for the force fields used in docking and simulation.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid using a chemical sketcher like MarvinSketch or ChemDraw, or retrieve its SMILES string if available.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum method. This step resolves any steric clashes and finds a low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial charges to each atom. For docking with AutoDock Vina, Gasteiger charges are commonly used. This is a critical step for accurately modeling electrostatic interactions.[6]

  • Define Rotatable Bonds: Identify and define the bonds that are allowed to rotate freely during the docking process. For this molecule, it is primarily the bond connecting the carboxylic acid to the indole ring.[6]

  • Save in Required Format: Save the prepared ligand in the .pdbqt file format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.

Protein Target Preparation Protocol

Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms. The protein must be "cleaned" to prepare it for a meaningful interaction study.[7]

Step-by-Step Methodology:

  • Fetch Protein Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 1IEP, as a generic kinase example).[8]

  • Clean the PDB File:

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), all crystallographic water molecules should be removed to simplify the system.[7][8][9]

    • Remove Co-crystallized Ligands & Ions: Remove any existing ligands, ions, or cofactors that are not relevant to the study.[7][8]

    • Select Relevant Chains: If the PDB file contains a multimer but the biological unit is a monomer, delete the extraneous chains.[7][8]

  • Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms. Add them using software like UCSF Chimera or AutoDock Tools. It is crucial to add polar hydrogens, as they are key to forming hydrogen bonds.[7][8][10]

  • Assign Charges: As with the ligand, assign partial charges (e.g., Kollman charges) to the protein atoms.

  • Save in PDBQT Format: Save the prepared protein as a .pdbqt file for use with AutoDock Vina.

Phase 2: Predicting Binding Interactions via Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding affinity score.[11]

The "Why": Rationale for Docking

Docking serves as a powerful computational screening tool. It allows researchers to rapidly evaluate how a molecule might bind to a target, identify key interacting residues, and rank potential candidates based on their predicted binding affinity before committing to more resource-intensive simulations or experiments.

Docking_Workflow Input Prepared Ligand (.pdbqt) Prepared Receptor (.pdbqt) Grid Define Search Space (Grid Box Generation) Input->Grid Vina Run AutoDock Vina (Sampling & Scoring) Input->Vina Grid->Vina Output Output: Poses & Binding Affinities Vina->Output Analysis Analyze Results (Lowest Energy Pose) Output->Analysis

Caption: The molecular docking workflow using AutoDock Vina.

Detailed Docking Protocol (AutoDock Vina)

Self-Validation Step: Before docking the novel ligand, it is best practice to perform re-docking. If the protein structure had a co-crystallized ligand, remove it and then dock it back in. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal pose indicates the docking protocol is reliable.

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a cube (a "grid box") centered on the known active site of the protein. The size should be large enough to accommodate the ligand and allow it to rotate freely.[11]

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates, and the dimensions of the grid box.[12]

  • Run Vina: Execute the Vina program from the command line, providing the configuration file as input.[12]

  • Retrieve Output: Vina will generate an output file containing several possible binding poses (typically 9-10), ranked by their predicted binding affinity in kcal/mol.

Interpreting Docking Results

The primary outputs from a docking simulation are the binding pose and the binding affinity score.

  • Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[13][14] It is crucial to understand that this is an approximation and is most useful for comparing different ligands docked to the same protein under the same conditions.[15]

  • Binding Pose: The 3D arrangement of the ligand in the protein's active site. Visual inspection using software like PyMOL or UCSF Chimera is essential to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-8.5TYR 253, GLU 286, MET 318
2-8.2TYR 253, ASP 381, ILE 360
3-7.9LYS 271, PHE 382, VAL 256

Phase 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex in a simulated physiological environment over time.[12]

The "Why": From Static Poses to Dynamic Interactions

MD simulations are computationally intensive but provide invaluable insights. They can:

  • Validate Docking Poses: An unstable docked pose will often see the ligand drift away from the binding pocket during a simulation.

  • Refine Interactions: The protein and ligand are flexible, allowing them to adjust to each other ("induced fit"), which can reveal more realistic interactions.

  • Quantify Stability: Analyses like RMSD and RMSF provide quantitative measures of the complex's stability and flexibility.

MD_Workflow Start Protein-Ligand Complex (from Docking) Topology Generate Topology & Force Field Files Start->Topology Solvate Create Unit Cell Solvate & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: The GROMACS workflow for MD simulation.

Detailed MD Simulation Protocol (GROMACS)
  • System Building:

    • Topology Generation: Generate topology files for both the protein and the ligand. The protein topology can be generated using GROMACS tools, while the ligand topology often requires a server like CGenFF.[16][17][18]

    • Complex Creation: Combine the coordinate files of the protein and the ligand (from the best docking pose).[19]

    • Solvation: Place the complex in a simulation box (e.g., dodecahedron) and fill it with water molecules (e.g., SPC/E or TIP3P water model).[18][19]

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration.[18][19]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between atoms.[19]

    • Equilibration: Run two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[19]

    • Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory for analysis.[19]

Key Analyses of MD Trajectories
  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone or the ligand's heavy atoms from their initial positions over time. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and the ligand is stably bound.[20][21]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets).[20][21][22][23]

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, identifying the most persistent and important interactions.

Phase 4: Abstracting Key Features with Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific target.

The "Why": Defining the Essential Interaction Blueprint

Structure-based pharmacophore modeling, derived from a stable protein-ligand complex, helps distill the complex interaction data into a simple, usable model.[24][25][26] This model can be used as a 3D query to rapidly screen large virtual libraries for novel compounds that possess the same key features, even if they have completely different chemical scaffolds.[26]

Caption: A conceptual pharmacophore model.

Protocol for Structure-Based Pharmacophore Generation
  • Select Input Structure: Use a representative snapshot from the stable portion of the MD simulation trajectory. This structure reflects a dynamically-validated protein-ligand complex.

  • Identify Interaction Features: Use software like LigandScout or the pharmacophore tools within Discovery Studio or MOE. The software will automatically identify key interactions between the ligand and protein and map them to pharmacophore features:

    • Hydrogen Bond Acceptors/Donors

    • Hydrophobic/Aromatic Centers

    • Positive/Negative Ionizable Centers

  • Generate and Refine Model: The software generates a 3D model with these features positioned in space, along with distance and angle constraints. This model can be refined manually to remove less critical features.

  • Model Validation: The generated pharmacophore model should be validated by screening it against a database of known active and inactive compounds (decoys). A good model will successfully identify the active compounds while rejecting the inactive ones.[24]

Conclusion and Future Perspectives

This guide has outlined a rigorous, multi-faceted in silico workflow for analyzing the interactions of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. By progressing from the rapid predictions of molecular docking to the dynamic validation of MD simulations and the abstract insights of pharmacophore modeling, researchers can build a high-confidence model of a molecule's binding behavior.

The results from this comprehensive analysis provide a strong foundation for subsequent steps in the drug discovery pipeline, including:

  • Lead Optimization: Guiding chemical modifications to the indole scaffold to enhance binding affinity or improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Virtual Screening: Using the validated pharmacophore model to discover novel chemical entities with the potential for similar biological activity.

  • Mechanism of Action Studies: Providing testable hypotheses about the specific amino acid residues that are critical for the molecule's activity, which can be confirmed through site-directed mutagenesis experiments.

By integrating these computational techniques, scientists can make more informed decisions, ultimately accelerating the journey from a promising compound to a potential therapeutic agent.

References

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  • Al-Shabib, N.A., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Institutes of Health. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Manna, S. (2024). What is the major difference between RMSD and RMSF analysis? ResearchGate. [Link]

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  • Sledz, P., & Caflisch, A. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Longdom Publishing. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. [Link]

  • Prasad, J. GROMACS Protein-Ligand-Complex Tutorial. GitHub. [Link]

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  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?[Link]

  • MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. [Link]

  • EMBL-EBI. Introduction to in silico docking. [Link]

  • Bonvin Lab. How to prepare structures for HADDOCK?[Link]

  • Galaxy Training. (2019). Analysis of molecular dynamics simulations. [Link]

  • National Center for Biotechnology Information. Methyl 2-Amino-7-fluoro-1H-indole-3-carboxylate. PubChem. [Link]

  • ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • MDAnalysis User Guide. Calculating the root mean square fluctuation over a trajectory. [Link]

  • ResearchGate. (2016). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. [Link]

  • National Center for Biotechnology Information. 5-Fluoroindole-2-carboxylic acid. PubChem. [Link]

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  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

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A Technical Guide to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indole Scaffold

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged scaffold, forming the basis of numerous natural products and pharmaceuticals. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 3-position imparts unique physicochemical properties to the molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide provides a comprehensive overview of the commercial availability, synthetic approaches, and potential applications of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, serving as a valuable resource for researchers in the field.

Commercial Availability: Sourcing and Procurement

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, with options for bulk inquiries. When selecting a supplier, it is crucial to consider factors such as purity, lead time, and the availability of supporting analytical data.

Below is a summary of representative commercial suppliers for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS No. 866211-12-3):

SupplierProduct Number/NamePurityAvailable QuantitiesAdditional Information
BLDpharm 866211-12-3≥95%Inquire for detailsProvides basic safety and product information.[2]
Sigma-Aldrich CH418397567995%Inquire for detailsLists physical properties such as storage temperature and physical form.[3]

It is important to note that the methyl ester of the target compound, Methyl 7-fluoro-1H-indole-2-carboxylate (CAS No. 1158331-26-0), is also commercially available and may serve as a key intermediate in synthesis.[4]

Synthetic Strategies: Crafting the Fluorinated Indole Core

While a specific, detailed, and publicly available synthesis protocol for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not readily found in the surveyed literature, its synthesis can be approached through established methods for indole formation, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[5][6][7]

Proposed Synthetic Workflow: A Fischer Indole Synthesis Approach

A plausible synthetic route to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis is outlined below. This proposed pathway is based on well-established chemical principles for the synthesis of related indole derivatives.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis (Cyclization) cluster_2 Step 3: Saponification A 2-Fluorophenylhydrazine C Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate A->C Acid Catalyst (e.g., PPA, H₂SO₄) B Ethyl 2-methylacetoacetate B->C D 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid C->D Base (e.g., NaOH, KOH) G A Identify Required Compound: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid B Search Supplier Databases (e.g., BLDpharm, Sigma-Aldrich) A->B C Evaluate Supplier Options B->C D Check Purity and Specifications C->D E Compare Pricing and Lead Times C->E F Review Available Analytical Data (if any) C->F G Select Optimal Supplier D->G E->G F->G H Place Order G->H

Sources

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While a specific Safety Data Sheet (SDS) for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not publicly available, this guide synthesizes safety data from structurally analogous compounds, including 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and other indole-2-carboxylic acid derivatives.[1][2][3][4] The principles of chemical safety dictate a cautious approach, treating the compound with the respect due to a potentially hazardous substance.

Section 1: Compound Profile and Hazard Identification

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a solid, likely crystalline, organic compound.[4] The presence of the carboxylic acid moiety confers acidic properties, while the fluorinated indole core contributes to its unique chemical reactivity and biological activity.

1.1 Inferred Hazard Classification:

Based on data from closely related compounds, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid should be handled as a substance with the following potential hazards:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation (Category 2A): May cause serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[3][4]

Table 1: Summary of Inferred GHS Hazard Statements

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Section 2: Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize risk and ensure a safe laboratory environment.

2.1 Personal Protective Equipment (PPE): The Researcher's First Line of Defense

Appropriate PPE is non-negotiable. The following should be worn at all times when handling 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Protocol Assess_Task Assess Task and Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE and Dispose of Properly Handle_Compound->Doff_PPE

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

2.2 Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for both safety and maintaining the chemical's purity.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2]

  • Light and Air Sensitivity: While not explicitly documented for this specific compound, many indole derivatives are sensitive to light and air. It is prudent to store it in an opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Section 3: Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of any laboratory incident.

3.1 First Aid Measures:

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

3.2 Spill Response: Containment and Cleanup

A calm and methodical approach is essential when dealing with a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Neutralize (if applicable and safe): For acidic compounds, a weak base such as sodium bicarbonate can be used to neutralize the spill area after the bulk of the material has been removed.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for proper disposal.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Flowchart Spill_Occurs Chemical Spill Occurs Assess_Severity Assess Severity of Spill Spill_Occurs->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Manageable Major_Spill Major Spill Assess_Severity->Major_Spill Unmanageable Cleanup_Procedure Follow Laboratory Spill Cleanup Procedure Minor_Spill->Cleanup_Procedure Evacuate_Alert Evacuate Area and Alert Emergency Response Major_Spill->Evacuate_Alert Don_PPE_Spill Don Appropriate PPE Cleanup_Procedure->Don_PPE_Spill Contain_Spill Contain the Spill Don_PPE_Spill->Contain_Spill Neutralize_Cleanup Neutralize and Clean Up Contain_Spill->Neutralize_Cleanup Dispose_Waste Dispose of Hazardous Waste Neutralize_Cleanup->Dispose_Waste Decontaminate_Area Decontaminate the Area Dispose_Waste->Decontaminate_Area

Caption: Flowchart for responding to a chemical spill.

Section 4: Fire and Reactivity Data

4.1 Firefighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Specific Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. Hydrogen fluoride may also be produced.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

4.2 Reactivity Profile:

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to heat, flames, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Section 5: Experimental Protocols and Considerations

The following provides a general framework for a common synthetic application of indole-2-carboxylic acids: amide coupling. The causality behind each step is explained to foster a deeper understanding of the process.

5.1 Amide Coupling Reaction:

This protocol outlines the coupling of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid with a primary amine.

Materials:

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Primary amine

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1 equivalent) in the anhydrous solvent. Rationale: Anhydrous conditions are crucial as the coupling reagents are sensitive to moisture.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution. Stir at room temperature for 15-30 minutes. Rationale: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The base neutralizes the acidic proton of the carboxylic acid and any acidic byproducts.

  • Amine Addition: Add the primary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Rationale: This allows for the determination of the reaction's completion and helps to avoid over-running or premature quenching.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Rationale: The aqueous workup removes unreacted reagents, byproducts, and the catalyst. The sequential washes ensure the removal of any remaining acidic or basic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: This final step isolates the desired amide product from any remaining impurities.

Amide_Coupling_Workflow Start Start: Dissolve Carboxylic Acid Activate Activate with Coupling Agent and Base Start->Activate Add_Amine Add Primary Amine Activate->Add_Amine Monitor Monitor Reaction (TLC/LC-MS) Add_Amine->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End: Isolated Amide Product Purify->End

Caption: A typical workflow for an amide coupling reaction.

Section 6: Disposal Considerations

All waste generated from the handling and use of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

References

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Methodological & Application

Application Notes and Protocols: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorinated Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of a fluorine atom, as seen in 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, can significantly enhance the therapeutic potential of the parent molecule. Fluorine's high electronegativity and small size can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers on the utilization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in early-stage drug discovery, from synthesis and characterization to its application in various screening assays.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The properties of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂Inferred
Molecular Weight193.17 g/mol Inferred
AppearanceSolid
Melting Point60-65 °C (for 7-Fluoro-1H-indole)
Storage Temperature2-8°C
Proposed Synthesis Route

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Lithiation and Carboxylation cluster_2 Step 3: C3-Methylation cluster_3 Step 4: Deprotection A 7-Fluoro-1H-indole B N-Protected 7-Fluoroindole A->B e.g., (Boc)₂O, DMAP C N-Protected 7-Fluoroindole D N-Protected 7-Fluoro-1H-indole-2-carboxylic acid C->D 1. n-BuLi, THF, -78°C 2. CO₂ (g) E N-Protected 7-Fluoro-1H-indole-2-carboxylic acid F N-Protected 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->F 1. LDA, THF, -78°C 2. CH₃I G N-Protected 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid H 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid G->H e.g., TFA or HCl

Caption: Proposed synthetic workflow for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the known activities of structurally related indole-2-carboxylic acid derivatives, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a promising candidate for investigation in several therapeutic areas.

  • Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle[3]. The core structure can chelate essential metal ions in the enzyme's active site.

  • Anticancer Activity: Several indole-based compounds have demonstrated significant anticancer effects. A series of indole-2-carboxylic acid benzylidene-hydrazides were found to induce apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization[4].

  • Metabolic Disease: Derivatives of indole-2-carboxylic acid have been explored as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, suggesting potential applications in the treatment of type 2 diabetes[5][6].

  • Kinase Inhibition: The indole scaffold is prevalent in many kinase inhibitors. The specific substitution pattern of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid makes it a candidate for screening against various kinase targets implicated in cancer and inflammatory diseases.

Experimental Protocols: A Guideline for In Vitro Screening

The following protocols provide a starting point for evaluating the biological activity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Protocol 1: General In Vitro Anticancer Activity Screening

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, HT-29, HeLa, HepG2)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to screen for kinase inhibitory activity[8][9].

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (dissolved in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction buffer as recommended by the enzyme supplier.

  • In a 384-well plate, add 1 µL of the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Protocol 3: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is based on a commercially available ELISA-based kit to measure the inhibition of the strand transfer step of HIV-1 integration[10][11][12].

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio)

  • Recombinant HIV-1 Integrase

  • Donor and acceptor DNA substrates

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the donor DNA substrate according to the kit manufacturer's instructions.

  • Wash the plate to remove unbound DNA.

  • Add the test compound at various concentrations to the wells.

  • Add the HIV-1 integrase enzyme to the wells and incubate to allow for 3'-processing.

  • Add the acceptor DNA substrate to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the donor DNA into the acceptor DNA.

  • Wash the plate and add a specific antibody that recognizes the integrated product.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This is a coupled-enzyme spectrophotometric assay to measure the inhibition of FBPase activity[6][13][14][15].

Materials:

  • Purified FBPase

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP⁺

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, with MgCl₂)

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (dissolved in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP⁺.

  • Add the test compound at various concentrations.

  • Add the FBPase enzyme and incubate for a few minutes.

  • Initiate the reaction by adding the substrate, FBP.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of FBPase inhibition and calculate the IC₅₀ value.

ADME/Tox and Lead Optimization

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for successful drug development[16][17][18][19][20].

ADME_Tox_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Assays cluster_2 Lead Optimization A Solubility F PAMPA A->F B Lipophilicity (logP) B->F C Permeability (Caco-2) C->F D Metabolic Stability G Microsomal Stability D->G H Hepatocyte Stability D->H E Toxicity (hERG, etc.) K Structure-Activity Relationship (SAR) F->K L Structure-Property Relationship (SPR) G->L H->L I CYP450 Inhibition I->L J hERG Patch Clamp J->L M Iterative Design and Synthesis K->M L->M

Caption: A typical workflow for ADME/Tox assessment and lead optimization.

Conclusion

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid represents a promising starting point for drug discovery campaigns. Its fluorinated indole scaffold offers the potential for enhanced pharmacological properties. The protocols and information provided in this guide are intended to facilitate the initial exploration of this compound's biological activities and to guide its development into a potential therapeutic agent. A systematic approach, combining targeted in vitro screening with early ADME/Tox profiling, will be essential for unlocking the full potential of this and related molecules.

References

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The Strategic Utility of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Impact of Fluorination

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that target a wide range of biological receptors and enzymes. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in drug design. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, often leading to enhanced potency, improved pharmacokinetic profiles, and novel biological activities.[1]

This guide provides a comprehensive overview of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a versatile synthetic intermediate poised for significant applications in contemporary drug discovery programs. We will delve into its synthesis, characterization, and practical applications, offering detailed protocols and expert insights to facilitate its use in the modern research laboratory.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The table below summarizes the key properties of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

PropertyValue
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
Melting Point Not explicitly reported, but expected to be a high-melting solid.
Spectroscopy Expected Chemical Shifts/Signals
¹H NMR Indole N-H proton (broad singlet, ~11-12 ppm), Aromatic protons on the benzene ring (multiplets, ~7.0-7.5 ppm), Methyl protons at C3 (singlet, ~2.5 ppm).
¹³C NMR Carboxylic acid carbonyl carbon (~165-170 ppm), Aromatic carbons (110-140 ppm, with C-F coupling), C3 carbon (~110-115 ppm), Methyl carbon (~10-15 ppm).
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the aromatic ring.
IR (cm⁻¹) O-H stretch of carboxylic acid (broad, ~2500-3300), N-H stretch (~3300-3400), C=O stretch of carboxylic acid (~1680-1710), C-F stretch (~1100-1200).
Mass Spec (ESI-) [M-H]⁻ at m/z 192.05

Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Detailed Protocol

The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid can be efficiently achieved through a two-step sequence involving a Japp-Klingemann reaction followed by a Fischer indole synthesis. This approach offers a reliable and scalable route to this valuable intermediate.[2][3]

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis & Hydrolysis 2-Fluoroaniline 2-Fluoroaniline Hydrazone Ethyl 2-((2-fluorophenyl)hydrazono)propanoate 2-Fluoroaniline->Hydrazone NaNO2_HCl 1. NaNO₂, HCl, 0 °C 2. Ethyl 2-methylacetoacetate, NaOH Ester Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate Hydrazone->Ester Acid 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Ester->Acid PPA Polyphosphoric Acid (PPA) Heat Hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq)

Synthetic pathway to the target compound.
Step 1: Synthesis of Ethyl 2-((2-fluorophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

Causality: The Japp-Klingemann reaction is a classic and reliable method for the formation of arylhydrazones from diazonium salts and β-keto esters. The acidic conditions of the diazotization followed by basic conditions for the coupling reaction are critical for the success of this transformation.

Protocol:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the solution of the β-keto ester while simultaneously adding a solution of sodium hydroxide (2.0 eq) in water to maintain a basic pH (pH 8-9). Vigorous stirring is essential during this addition.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: The resulting precipitate (the hydrazone) is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be recrystallized from ethanol/water to afford the pure hydrazone.

Step 2: Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (Fischer Indole Synthesis and Hydrolysis)

Causality: The Fischer indole synthesis is a powerful acid-catalyzed cyclization of arylhydrazones to form indoles.[4][5] Polyphosphoric acid (PPA) is an effective catalyst for this reaction as it acts as both a strong acid and a dehydrating agent. The subsequent hydrolysis of the ester is a standard procedure to obtain the desired carboxylic acid.

Protocol:

  • Cyclization: Place the dried hydrazone from Step 1 into a round-bottom flask and add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

  • Heat the mixture with stirring to 80-100 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is the crude ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Collect the solid by vacuum filtration, wash with copious amounts of water until the washings are neutral, and dry.

  • Hydrolysis: Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Application in the Synthesis of Bioactive Molecules: An Amide Coupling Protocol

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is an excellent building block for the synthesis of more complex molecules, particularly through the formation of amide bonds. The following protocol provides a general procedure for the coupling of this indole carboxylic acid with a primary or secondary amine.

Workflow for Amide Bond Formation

Amide_Coupling_Workflow Carboxylic_Acid 7-Fluoro-3-methyl-1H-indole- 2-carboxylic acid Reaction Stir at Room Temperature Carboxylic_Acid->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Reaction Base Base (e.g., DIPEA, Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Amide Purification->Product

General workflow for amide coupling.
Detailed Amide Coupling Protocol

Causality: Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acidic byproducts and facilitate the reaction.

  • Reaction Setup: To a solution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add the desired amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure amide.

This methodology has been successfully employed in the synthesis of novel anti-trypanosomal agents, highlighting the practical utility of fluorinated indole carboxylic acids in drug discovery.[6]

Safety and Handling

As a professional in the field, it is imperative to handle all chemicals with the utmost care and adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid represents a strategically valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the robust Japp-Klingemann and Fischer indole synthesis pathways is readily achievable in a laboratory setting. The presence of the fluorine atom offers a handle for fine-tuning molecular properties, while the carboxylic acid functionality provides a convenient point for further chemical elaboration, most notably through amide bond formation. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

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experimental protocol for using 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Application of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental utilization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid . Given the established role of the indole-2-carboxylic acid scaffold in antiviral research, this guide is structured around the hypothesis that this compound is a novel candidate for evaluation as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI). The protocols herein are designed to be self-validating and are based on authoritative methodologies established for this class of molecules.

Introduction: The Scientific Rationale

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antiviral, antitumor, and antibacterial effects.[1] Within this class, indole-2-carboxylic acid derivatives have been a focal point of significant research, particularly as inhibitors of the HIV-1 integrase enzyme.[2] This enzyme is critical for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. Inhibition of this process effectively halts the viral life cycle, making it a prime target for antiretroviral therapy.

The specific compound, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid , incorporates two key structural modifications to the core indole-2-carboxylic acid scaffold: a methyl group at the 3-position and a fluorine atom at the 7-position.

  • Fluorine Substitution: The introduction of fluorine is a well-established strategy in modern drug design.[3] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by modulating its electronic properties and pKₐ.[4]

  • Methyl Substitution: The methyl group can provide beneficial steric interactions within a target's binding pocket and can influence the molecule's overall lipophilicity.

This guide, therefore, outlines the necessary protocols to characterize this compound and rigorously evaluate its potential as an HIV-1 integrase inhibitor, a hypothesis grounded in the extensive precedent of its parent scaffold.[2][5]

Compound Profile: Physicochemical & Handling Data

A thorough understanding of a compound's physicochemical properties is the foundation of robust and reproducible experimental design.[6] Aqueous solubility, in particular, is a critical parameter that governs biological activity and can prevent misleading results in high-throughput screening.[7][8]

PropertyValueSource / Method
CAS Number 866211-12-3[9]
Molecular Formula C₁₀H₈FNO₂[9]
Molecular Weight 193.17 g/mol [9]
Appearance Solid
Purity >95% (Commercially available)
Predicted LogP ~2.2Computational
Predicted pKₐ (Acidic) ~3.5Computational
Storage Conditions Room temperature, keep sealed and dry

Note: LogP and pKₐ values are estimated based on computational models (e.g., SwissADME[10]) and may vary from experimental values. It is imperative to determine these properties empirically.

Safety & Handling Precautions

Based on available data, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid should be handled with standard laboratory precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid powder in a chemical fume hood to avoid inhalation.

Protocol for Stock Solution Preparation and Solubility Assessment

Causality: The majority of small-molecule inhibitors are initially dissolved in a non-aqueous solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. Accurate determination of solubility is critical to prevent compound precipitation in aqueous assay buffers, which is a common source of experimental artifacts.

Step-by-Step Protocol:

  • Preparation of 10 mM DMSO Stock:

    • Accurately weigh 1.93 mg of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly for 5-10 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow. Visually inspect for complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Kinetic Solubility Assessment in Aqueous Buffer:

    • Prepare a relevant aqueous buffer (e.g., PBS, pH 7.4 or the specific assay buffer).

    • In a clear 96-well plate, add 99 µL of the buffer to several wells.

    • Add 1 µL of the 10 mM DMSO stock solution to the first well (final concentration 100 µM, 1% DMSO).

    • Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to ~0.1 µM).

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity by reading the absorbance at a wavelength of 600-700 nm using a plate reader. A significant increase in absorbance compared to the vehicle control (1% DMSO in buffer) indicates precipitation. The highest concentration that remains clear is the approximate kinetic solubility.[11]

Application: Mechanism as a Putative HIV-1 Integrase Inhibitor

The established mechanism for indole-2-carboxylic acids and related diketo acid-containing compounds as INSTIs involves direct interaction with the enzyme's active site.[5] The core function of these inhibitors is to chelate the two divalent magnesium ions (Mg²⁺) that are essential for the catalytic activity of the integrase enzyme. By binding these ions, the inhibitor prevents the proper processing of the viral DNA and its subsequent integration into the host chromosome.[2]

G cluster_1 Result Inhibitor 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid Mg1 Mg1 Inhibitor->Mg1 Chelates Mg2 Mg2 Inhibitor->Mg2 Chelates Inhibition Inhibition of Strand Transfer vDNA vDNA vDNA->Mg1 vDNA->Mg2

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol describes a robust, ELISA-based method to quantify the inhibition of the strand transfer step of HIV-1 integration. It is adapted from established procedures for testing novel INSTIs.[5]

Principle of the Assay

This assay measures the ability of the HIV-1 integrase enzyme to incorporate a biotin-labeled donor DNA substrate into a target DNA substrate that is immobilized on a 96-well plate. The incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal upon addition of a substrate. A reduction in signal in the presence of the test compound indicates inhibition of the strand transfer reaction.

Workflow Diagram

workflow

Materials and Reagents
  • HIV-1 Integrase Assay Kit (containing target DNA-coated plates, biotinylated donor DNA, integrase enzyme, buffers, etc.)

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Positive Control: Raltegravir or another known INSTI

  • Vehicle Control: High-purity DMSO

  • Microplate reader capable of reading absorbance at 450 nm

  • Multichannel pipettes and sterile tips

  • Deionized water

Step-by-Step Methodology

This protocol must be performed with careful attention to detail to ensure reproducibility.

  • Compound Preparation:

    • Prepare a serial dilution series of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in the provided assay buffer, starting from your highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

    • Prepare identical dilution series for the positive control (Raltegravir).

    • Prepare a vehicle control containing only the assay buffer and the same final concentration of DMSO.

  • Assay Execution (as per a typical kit protocol[5]):

    • Rehydrate the target DNA-coated wells with wash buffer, then aspirate.

    • Add 100 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

    • Wash each well three times with wash buffer.

    • Add 100 µL of diluted HIV-1 Integrase enzyme solution to all wells except the "No Enzyme" negative control wells. Incubate for 30-60 minutes at 37°C.

    • Add 10 µL of the prepared compound dilutions, positive control, or vehicle control to the appropriate wells. Incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the biotinylated donor DNA solution to all wells. Mix gently.

    • Incubate the plate for 60 minutes at 37°C.

    • Aspirate the reaction mixture and wash each well three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

    • Aspirate and wash each well five times with wash buffer.

    • Add 100 µL of TMB substrate. Incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Immediately read the absorbance at 450 nm.

Controls for a Self-Validating System

The inclusion of proper controls is non-negotiable for ensuring the integrity of the results.

  • 100% Inhibition Control (Negative Control): Wells containing all reagents except the integrase enzyme. This defines the baseline signal.

  • 0% Inhibition Control (Vehicle Control): Wells containing all reagents, including the enzyme and DMSO, but no inhibitor. This defines the maximum signal.

  • Positive Control: Wells containing a known inhibitor (Raltegravir). This validates that the assay system can detect inhibition and serves as a benchmark for potency.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "No Enzyme" wells from all other data points.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Vehicle - Signal_Negative))

  • Generate Dose-Response Curve: Plot the calculated % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Example Data Table (Hypothetical)
Compound Conc. (µM)Avg. Absorbance (450 nm)% Inhibition
1000.12598.2%
300.18094.1%
100.35080.4%
30.75050.0%
11.05025.0%
0.31.2808.6%
0.11.3900.7%
Vehicle (0)1.4000.0%
No Enzyme0.100100.0%

Based on this hypothetical data, the IC₅₀ would be approximately 3 µM.

References

  • Indole alkaloids: a well-known natural product, and majority of these alkaloids exhibit a variety of biological effect... RSC Publishing.

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

  • 866211-12-3|7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. BLDpharm.

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2. PubChem.

  • 7-fluoro-3-methyl-1H-indole-2-carboxylic acid. Sigma-Aldrich.

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC - NIH.

  • Indole-2-carboxylic acid derivatives. Google Patents.

  • Structure of 5-fluoroindole derivatives 145–150. ResearchGate.

  • Indole, indazole or indoline derivatives. Google Patents.

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate.

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications.

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate.

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • 5-Fluoroindole | C8H6FN. PubChem.

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar.

  • ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. ResearchGate.

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate.

  • Compound solubility measurements for early drug discovery. Computational Chemistry.

  • New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents.

  • 1158331-26-0|Methyl 7-fluoro-1H-indole-2-carboxylate. BLD Pharm.

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed.

  • Solubility: A speed‒breaker on the drug discovery highway. MedCrave online.

  • 5-Fluoroindole. Chem-Impex.

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... PubMed.

  • 6-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH.

  • 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. Eureka Kit Cromatografici.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.

  • 1158331-26-0 | Methyl 7-fluoro-1H-indole-2-carboxylate. Molecular Database - Moldb.

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Application Note: Strategic Derivatization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. The strategic introduction of fluorine atoms into such scaffolds can profoundly modulate a molecule's physicochemical and pharmacological profile.[2] Fluorine's high electronegativity and minimal steric bulk can enhance metabolic stability, improve membrane permeability, and alter pKa values, thereby positively influencing both pharmacokinetics and pharmacodynamics.[3][4]

This guide focuses on 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid , a versatile starting material for building focused compound libraries aimed at exploring Structure-Activity Relationships (SAR). The presence of the 7-fluoro substituent introduces a key electronic modification, while the 3-methyl group blocks a potential site of metabolism and provides a defined steric profile. The C2-carboxylic acid functionality serves as a prime chemical handle for derivatization, allowing for systematic exploration of the chemical space around the core scaffold.

Herein, we provide detailed, field-proven protocols for the two most fundamental derivatization strategies at the C2-position: amide bond formation and esterification. These methods are designed to be robust, scalable, and adaptable, enabling the efficient generation of diverse analogs for biological screening.

Core Derivatization Strategy I: Amide Synthesis via Carbodiimide Coupling

The conversion of the C2-carboxylic acid to a diverse range of amides is a critical step in SAR exploration. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the rapid formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, we employ a carbodiimide coupling strategy, which activates the carboxylic acid for nucleophilic attack by the amine.

Principle of Amide Coupling

The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. The key role of HOBt is to trap the O-acylisourea, converting it into an HOBt-ester. This activated ester is less prone to side reactions and racemization (for chiral acids) and reacts cleanly with the amine, improving overall reaction efficiency and yield.[6]

Experimental Workflow: Amide Synthesis

The general workflow for the synthesis of an amide library from the parent indole acid is depicted below.

Amide_Synthesis_Workflow Start 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid Activation Activation Step (EDC, HOBt, DIPEA in DMF) Start->Activation Dissolve Coupling Amide Bond Formation (Room Temperature, 12-18h) Activation->Coupling Add Amine Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Workup Aqueous Work-up (Water/EtOAc extraction) Coupling->Workup Reaction Complete Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: Indole-2-Carboxamide Derivative Purification->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: General Procedure for Amide Synthesis
  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activator Addition: To the stirred solution, add Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 10 minutes at room temperature to allow for pre-activation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The base neutralizes the hydrochloride salt of EDC and the HOBt, facilitating the reaction.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. This removes residual base, unreacted acid, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Representative Amide Derivatives

The following table illustrates a selection of potential derivatives that can be synthesized using this protocol to probe different chemical properties.

R Group (Amine)Property ProbedExpected Yield RangeExpected Mass (M+H)⁺
BenzylamineAromatic, flexible linker75-90%299.13
MorpholineHeterocyclic, H-bond acceptor80-95%279.12
4-FluoroanilineElectron-deficient aromatic65-80%301.10
CyclohexylamineLipophilic, aliphatic70-85%291.16

Core Derivatization Strategy II: Ester Synthesis

Esterification of the C2-carboxylic acid provides another avenue for SAR exploration, introducing groups that are typically more lipophilic and act solely as hydrogen bond acceptors. While numerous methods exist, the classic Fischer-Speier esterification is a cost-effective and straightforward approach for generating simple alkyl esters.[7]

Principle of Fischer-Speier Esterification

This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[8] The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent (a large excess), and the water formed as a byproduct is either tolerated or removed.

Experimental Workflow: Ester Synthesis

Ester_Synthesis_Workflow Start 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid ReactionSetup Dissolve in Alcohol (ROH) Add Catalytic H₂SO₄ Start->ReactionSetup Reflux Heat to Reflux (4-24h) ReactionSetup->Reflux Workup Neutralization & Extraction (NaHCO₃ / EtOAc) Reflux->Workup Reaction Complete Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: Indole-2-Carboxylate Ester Purification->Product

Caption: Workflow for acid-catalyzed esterification.

Detailed Protocol: General Procedure for Ester Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Solvent/Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess, sufficient to act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Concentration: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate. Carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure ester.

  • Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.

Representative Ester Derivatives
R Group (Alcohol)Property ProbedExpected Yield RangeExpected Mass (M+H)⁺
MethylSmallest ester, baseline85-95%224.08
EthylIncreased lipophilicity80-90%238.10
IsopropylSteric bulk near carbonyl70-85%252.11
BenzylAromatic, increased size65-80%300.11

Application in Structure-Activity Relationship (SAR) Studies

The systematic generation of amide and ester libraries from the 7-fluoro-3-methyl-1H-indole-2-carboxylic acid core is fundamental to SAR exploration. By keeping the core scaffold constant, researchers can directly correlate changes in biological activity with the specific structural modifications made at the C2 position.[9][10]

SAR Exploration Logic

SAR_Logic cluster_0 Synthesis Phase cluster_1 Screening & Analysis Phase Scaffold Core Scaffold (7-Fluoro-3-methyl-1H- indole-2-carboxylic acid) Derivatization Derivatization (Amidation & Esterification) Scaffold->Derivatization Library Focused Compound Library (Amides, Esters) Derivatization->Library Screening Biological Screening (e.g., Enzyme/Receptor Assay) Library->Screening Test Analogs SAR SAR Analysis (Identify key interactions, electronic/steric effects) Screening->SAR LeadOpt Lead Optimization (Design next-gen compounds) SAR->LeadOpt LeadOpt->Derivatization Refine Scaffold

Caption: Logical flow from synthesis to SAR analysis.

By synthesizing the derivatives outlined in Tables 2.4 and 3.4, a researcher can systematically probe:

  • Steric Bulk: Compare the activity of methyl, ethyl, and isopropyl esters, or amides derived from small vs. bulky amines.

  • Electronics: Contrast the effects of electron-donating and electron-withdrawing groups on an aromatic ring (e.g., aniline vs. 4-fluoroaniline in the amide series).[11]

  • Hydrogen Bonding: Evaluate the importance of the N-H bond in amides by comparing derivatives from primary and secondary amines.

  • Lipophilicity: Assess how changes in lipophilicity (e.g., cyclohexyl vs. morpholino amides) impact activity and potentially, cell permeability.

Conclusion

The 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold is an excellent starting point for medicinal chemistry campaigns. The robust and reproducible protocols for amidation and esterification detailed in this application note provide a clear and efficient path to generating diverse libraries of analogs. This systematic approach enables a thorough investigation of the structure-activity landscape, facilitating the identification of key structural motifs required for biological activity and guiding the rational design of more potent and selective lead compounds.

References

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at: [Link]

  • National Institutes of Health. 6-Fluoro-1H-indole-3-carboxylic acid. Available at: [Link]

  • PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available at: [Link]

  • National Institutes of Health. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Available at: [Link]

  • PubMed. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Available at: [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Available at: [Link]

  • PubMed. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Available at: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Available at: [Link]

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  • ChemRxiv. Catalytic, Dearomative 2,3-Difluorination of Indoles. Available at: [Link]

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  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ACS Publications. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Available at: [Link]

  • PubMed Central. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Available at: [Link]

  • PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Available at: [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Available at: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available at: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

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Sources

Application Notes and Protocols for Assay Development with 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Fluorinated Indole Scaffold for Modern Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of a fluorine atom, as seen in 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, offers significant advantages for assay development and drug discovery. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, which can enhance binding affinity and improve pharmacokinetic profiles.[2][3]

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a versatile small molecule that combines the intrinsic fluorescence of the indole nucleus with the unique properties conferred by the fluorine atom.[4] The indole core provides a rigid framework capable of participating in various non-covalent interactions within protein binding pockets, including hydrogen bonding, π-stacking, and hydrophobic interactions. The carboxylic acid moiety at the 2-position can act as a key hydrogen bond donor and acceptor, or a metal chelator, a feature exploited in the development of inhibitors for targets like HIV-1 integrase.[5][6][7][8]

This document provides detailed application notes and protocols for two distinct, high-impact assay platforms utilizing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid:

  • A Competitive Binding Assay using Fluorescence Polarization (FP) , leveraging the molecule's intrinsic fluorescence.

  • A Fragment-Based Screening (FBS) campaign using ¹⁹F-NMR Spectroscopy , capitalizing on the unique fluorine atom for a sensitive and specific readout.

These protocols are designed to be robust and self-validating, providing researchers with a solid foundation for identifying and characterizing novel binders for their protein targets of interest.

Physicochemical Properties of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

PropertyValueSource
CAS Number 866211-12-3BLDpharm[9]
Molecular Formula C₁₀H₈FNO₂BLDpharm[9]
Molecular Weight 193.17 g/mol BLDpharm[9]
Structure A fluorinated indole ring with a methyl group at position 3 and a carboxylic acid at position 2.-
Purity Commercially available, typically ≥97%-
Fluorescence Indole derivatives are intrinsically fluorescent, typically with excitation in the UV range and emission around 350 nm.[1][10]-

Application Note 1: High-Throughput Screening via a Competitive Fluorescence Polarization (FP) Binding Assay

Core Principle: The Physics of Molecular Tumbling

Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for high-throughput screening (HTS) to identify compounds that disrupt molecular interactions.[11] The principle is based on the rotational dynamics of a fluorescent molecule in solution.[12]

When a small, fluorescently labeled molecule (a "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the nanosecond lifetime of its excited state. This rapid tumbling results in the emission of depolarized light, yielding a low FP signal. However, when this fluorescent tracer binds to a much larger molecule, such as a protein, its rate of tumbling is significantly slowed. This restricted motion means the emitted light remains largely polarized, resulting in a high FP signal.[12]

In a competitive binding assay, unlabeled test compounds compete with the fluorescent tracer for the same binding site on the target protein. Successful competitors will displace the tracer, causing it to tumble freely again and leading to a measurable decrease in the FP signal. This makes FP an ideal method for identifying "hits" from large compound libraries.[11]

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, with its intrinsic fluorescence and small size, is an excellent candidate to serve as a fluorescent tracer in such an assay, provided it binds to the target of interest with sufficient affinity.

Experimental Workflow for FP Assay Development

FP_Workflow cluster_0 Phase 1: Tracer Characterization cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: HTS & Hit Validation A Determine Optimal Excitation/Emission λ for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid B Confirm Tracer Binding to Target Protein (Saturation Binding) A->B Establish Spectroscopic Parameters C Determine Optimal Protein Concentration B->C D Assess Assay Window (Z'-factor) C->D Validate Robustness E Screen Compound Library (Competitive FP Assay) D->E F Confirm Hits with Dose-Response (IC₅₀) E->F Identify 'Hits' G Perform Orthogonal Validation Assays F->G Validate True Binders

Caption: Workflow for developing a competitive FP binding assay.

Detailed Protocol: Competitive FP Assay

Objective: To identify and quantify inhibitors of a target protein using 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid as a fluorescent tracer.

Materials:

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (Tracer)

  • Purified Target Protein

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test Compounds (from a library, dissolved in DMSO)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Tracer Preparation:

    • Prepare a 10 mM stock solution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in 100% DMSO.

    • Determine the optimal excitation and emission wavelengths using a scanning spectrofluorometer. Based on typical indole fluorescence, start by scanning excitation from 280-320 nm and emission from 330-400 nm.[1][10]

    • Prepare a working solution of the tracer in Assay Buffer. The final concentration should be at or below its dissociation constant (Kd) for the target protein, as determined in the assay development phase.

  • Saturation Binding Experiment (to determine Kd):

    • In a 384-well plate, add a fixed concentration of the tracer (e.g., 10 nM).

    • Add increasing concentrations of the target protein (e.g., from 0 to 1 µM).

    • Incubate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure the FP signal (in millipolarization units, mP).

    • Plot mP versus protein concentration and fit the data to a one-site binding model to determine the Kd.

  • Competitive Assay Protocol (HTS):

    • Dispense 10 µL of the target protein solution in Assay Buffer into each well of a 384-well plate. The final protein concentration should be chosen to give ~50-80% of the maximal FP signal from the saturation binding experiment.

    • Add 100 nL of test compound from the library (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the fluorescent tracer solution in Assay Buffer to all wells. The final tracer concentration should be at its predetermined Kd.

    • Controls for a robust assay (self-validation):

      • No Protein Control (Low FP): Wells containing only the tracer and buffer. This defines the baseline FP.

      • No Competitor Control (High FP): Wells containing tracer, protein, and DMSO. This defines the maximum signal window.

    • Mix the plate by gentle shaking for 1 minute.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the FP signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality and robustness of the assay:

      • Z' = 1 - [ (3σ_high + 3σ_low) / |µ_high - µ_low| ]

      • Where σ is the standard deviation and µ is the mean of the high and low controls. A Z' > 0.5 indicates an excellent assay.

    • Identify hits as compounds that cause a significant drop in FP signal (e.g., >3 standard deviations from the mean of the 'No Competitor' control).

    • For confirmed hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the tracer).

Data Presentation: Example Dose-Response Curve
[Inhibitor] (µM)FP Signal (mP)% Inhibition
0 (Control)2500
0.012481.3
0.122516.7
116060.0
1010596.7
10010298.7

This hypothetical data, when plotted, would yield a sigmoidal curve from which an IC₅₀ can be calculated.

Application Note 2: Fragment-Based Screening (FBS) via ¹⁹F-NMR Spectroscopy

Core Principle: The Fluorine Atom as a Sensitive Reporter

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel starting points for drug development.[13] It involves screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target.[7] Because these interactions are often of low affinity (µM to mM range), highly sensitive biophysical techniques are required for detection.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for FBDD because it can directly detect the binding of a fragment to a protein in solution.[10] When the library contains fluorinated fragments, ¹⁹F-NMR offers exceptional advantages:[14]

  • No Background Signal: Fluorine is not naturally present in biological molecules, so the ¹⁹F-NMR spectrum is free of background signals from the protein or buffer components.[14]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive to detection.[14]

  • Rich Information Content: Changes in the ¹⁹F chemical shift, line width, and relaxation properties upon binding provide direct evidence of interaction and can even report on the local binding environment.

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is an ideal candidate for an ¹⁹F-NMR-based fragment screen due to the presence of a single fluorine atom, which provides a clean and unambiguous signal for monitoring binding events.

Experimental Workflow for ¹⁹F-NMR Fragment Screening

NMR_Workflow cluster_0 Phase 1: Library & Protein Prep cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Deconvolution & Validation A Prepare Fragment Library (incl. target compound) in NMR Buffer B Prepare Concentrated, Stable Target Protein Solution in D₂O Buffer A->B Ensure Compatibility D Acquire ¹⁹F-NMR Spectrum of Mixture + Target Protein B->D C Acquire ¹⁹F-NMR Spectrum of Fragment Mixture (Reference) C->D Add Protein E Identify Hits by Signal Broadening or Chemical Shift Perturbation D->E Compare Spectra F Test Individual Fragments from Hit Mixtures E->F G Determine Dissociation Constant (Kd) via NMR Titration F->G Confirm Binder H Validate with Orthogonal Biophysical Methods (e.g., SPR, ITC) G->H Quantify Affinity

Caption: Workflow for an ¹⁹F-NMR-based fragment screening campaign.

Detailed Protocol: ¹⁹F-NMR Fragment Screening

Objective: To identify fragments that bind to a target protein by observing changes in the ¹⁹F-NMR signal of the fragments.

Materials:

  • Fragment Library containing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and other fluorinated compounds.

  • Highly purified and soluble Target Protein (>95% purity, stable at high concentrations).

  • NMR Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 100 mM NaCl, in 99.9% D₂O).

  • NMR Spectrometer equipped with a cryoprobe and capable of ¹⁹F detection.

  • NMR tubes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare stock solutions of individual fragments (or mixtures of 5-10 fragments with non-overlapping ¹⁹F signals) at ~20 mM in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a concentrated stock solution of the target protein (e.g., 50-100 µM) in the NMR Buffer. It is critical to ensure the protein is stable and does not aggregate under these conditions.

    • For the screening experiment, prepare two sets of NMR tubes:

      • Reference Sample: NMR buffer containing the fragment mixture at a final concentration of ~200 µM per fragment.

      • Test Sample: The same as the reference sample, but with the addition of the target protein at a final concentration of 10-20 µM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for the Reference Sample. This establishes the chemical shift and line shape of each fragment in the absence of the protein.

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for the Test Sample under identical conditions.

    • The difference in the spectra between the Reference and Test samples reveals binding events.

  • Data Analysis and Hit Identification:

    • Overlay the spectra from the Reference and Test samples.

    • A fragment is considered a "hit" if its corresponding ¹⁹F signal in the Test Sample shows:

      • Line Broadening: The peak becomes wider and shorter due to faster relaxation upon binding to the large protein.

      • Chemical Shift Perturbation (CSP): The position (ppm) of the peak shifts, indicating a change in the chemical environment of the fluorine atom upon binding.

    • For mixtures containing hits, deconvolute by testing each fragment individually to identify the specific binder.

  • Hit Validation and Affinity Determination:

    • For a confirmed hit like 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, perform an NMR titration to estimate the dissociation constant (Kd).

    • Prepare a series of NMR samples with a fixed concentration of the fragment (~100 µM) and increasing concentrations of the target protein (from 0 to 5x the expected Kd).

    • Monitor the change in the ¹⁹F chemical shift or line width as a function of protein concentration.

    • Plot the change (Δδ) against the protein concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the Kd.

Data Presentation: Example ¹⁹F-NMR Spectra
SampleObservationInterpretation
Fragment Mixture Sharp ¹⁹F signals for all 5 fragments in the mixture.Reference spectrum, no binding.
Mixture + Protein Signal for Fragment 3 (7-Fluoro-3-methyl-1H-indole-2-carboxylic acid) is significantly broadened and slightly shifted. Signals for other fragments are unchanged.Fragment 3 is a binder. The other fragments are non-binders.
Fragment 3 Titration The chemical shift of the ¹⁹F signal for Fragment 3 moves progressively downfield as protein concentration increases, saturating at high concentrations.Confirms direct binding. The titration data can be used to calculate the Kd.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]

  • Liao, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(3), 1079. [Link]

  • Moura, J. C. V., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(19), 6682. [Link]

  • Angulo, J. F., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 62(17), 8013-8024. [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1143-1157. [Link]

  • Hesterkamp, T., et al. (2007). Fragment based drug discovery using fluorescence correlation: spectroscopy techniques: challenges and solutions. Current Topics in Medicinal Chemistry, 7(16), 1582-1591. [Link]

  • Celtarys Research. (n.d.). Fluorescent Ligands. Retrieved January 26, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 26, 2026, from [Link]

  • Lavis, L. D. (2017). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 46(23), 7135-7144. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237. [Link]

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]

  • S-Biomedic. (2023). Integrating Fluorescent Ligands into Flow Cytometry: Enhancing GPCR Analysis Beyond Traditional Antibody Staining. [Link]

  • Johnson, C. K., & Fesinmeyer, R. M. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Omega, 1(6), 1103-1111. [Link]

  • Gaber, R., et al. (2022). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 12(10), 849. [Link]

  • Hummert, J., et al. (2019). Competitive Binding Study Revealing the Influence of Fluorophore Labels on Biomolecular Interactions. Nano Letters, 19(11), 8195-8200. [Link]

  • Zhang, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Cancer Management and Research, 16, 3695-3707. [Link]

  • Ciulli, A., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12949-12954. [Link]

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17294. [Link]

  • Medintz, I. L., & Hildebrandt, N. (2022). Key Steps to Follow in a FRET Experiment. Spectroscopy, 37(8), 8-15. [Link]

  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 134. [Link]

  • Creative Biolabs. (n.d.). Fragment based Screening. Retrieved January 26, 2026, from [Link]

  • Stoddart, L. A., et al. (2020). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 177(5), 1015-1027. [Link]

  • Holm, T. A., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011301. [Link]

  • Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 2056. [Link]

  • iBiology. (2021, November 9). FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. [Link]

  • Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 2056. [Link]

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Sources

solubility of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solubility of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide to understanding and determining the solubility of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a critical parameter for its application in research and drug development. This guide is structured to provide not only a standardized protocol but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Critical Role of Solubility

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the indole class, a scaffold of significant interest in medicinal chemistry. The precise characterization of its physicochemical properties is paramount for its advancement as a potential therapeutic agent or research tool. Among these properties, solubility is a cornerstone of drug discovery and development, directly influencing bioavailability, formulation, and in-vitro assay design.[1] Poor solubility can become a major obstacle, leading to challenges in formulation and potentially misleading biological data.[2]

This application note details the key physicochemical characteristics of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, provides a validated protocol for determining its equilibrium solubility in various solvents, and discusses the critical factors that modulate its solubility profile.

Physicochemical Profile

Understanding the inherent chemical properties of a molecule is essential to predicting and interpreting its solubility behavior. While experimental data for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not extensively published, we can infer its likely characteristics from its structure and data on closely related analogues.

Molecular Structure:

  • IUPAC Name: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.17 g/mol [3][4]

Key Predicted Physicochemical Parameters:

PropertyPredicted Value/RangeImplication for Solubility
pKa 3.5 - 4.5 (Estimated)As a carboxylic acid, it will be weakly acidic. Solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its pKa as the compound deprotonates to form the more soluble carboxylate salt.
cLogP 2.5 - 3.0 (Estimated)The positive cLogP value suggests a preference for lipophilic environments over aqueous ones, indicating that the compound is likely to have low intrinsic water solubility but better solubility in organic solvents.
Polar Surface Area ~58 ŲThe presence of the carboxylic acid and the indole nitrogen provides hydrogen bonding capability, which can aid solubility in polar protic solvents.
Melting Point >200 °C (Estimated)A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent. This can suggest that higher energy is required for dissolution, potentially leading to lower solubility.

Note: The pKa and cLogP values are estimates based on the structure and data from similar indole carboxylic acids. Experimental determination is highly recommended.

Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[2][5] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.

Causality in Protocol Design

This protocol is designed to be a self-validating system. The extended equilibration time (48 hours) ensures that true thermodynamic equilibrium is reached, not just a kinetically trapped supersaturated state.[2] The inclusion of a final solid-state analysis step is critical; it verifies that the compound has not converted to a different polymorphic or solvated form during the experiment, which could drastically alter the solubility measurement.[6]

Mandatory Safety Precautions

Before beginning any experimental work, consult the specific Safety Data Sheet (SDS) for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Based on related indole compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[10]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[8]

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Weigh Compound B 2. Add Solvent A->B Add excess solid to known volume C 3. Seal & Agitate B->C D 4. Incubate C->D Controlled Temp. (e.g., 25°C, 48h) E 5. Separate Phases D->E F 6. Dilute Supernatant E->F Centrifuge/Filter H 8. Analyze Residual Solid E->H e.g., PXRD, DSC G 7. Quantify Concentration F->G e.g., HPLC, UV-Vis

Caption: Workflow for the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Protocol:

  • Preparation: Add an excess amount of solid 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid to a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial. For example, start with ~5-10 mg.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24 to 48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To clarify the supernatant, either centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter. Causality Note: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.[6]

  • Solid-State Analysis (Recommended): Recover the remaining solid from the vial, dry it, and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed during the experiment.[6]

Expected Solubility Profile and Influencing Factors

While specific quantitative data must be generated experimentally, a qualitative profile can be predicted.

Expected Solubility Data Table (Template)

SolventTypeDielectric ConstantExpected Solubility
Water Polar Protic80.1Low
PBS (pH 7.4) Aqueous Buffer~78Moderate to High
Methanol Polar Protic32.7Moderate
Ethanol Polar Protic24.5Moderate
Acetonitrile Polar Aprotic37.5Low to Moderate
DMSO Polar Aprotic46.7High
Acetone Polar Aprotic20.7Low to Moderate
Dichloromethane (DCM) Non-polar9.1Low
Tetrahydrofuran (THF) Non-polar7.5Low

This table presents expected qualitative solubility. The protocol in Section 3 should be used to determine quantitative values (e.g., in mg/mL or µM).

Logical Relationships of Solubility Factors

The solubility of an ionizable compound like 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not a single value but a function of its environment.

G Figure 2: Factors Influencing Solubility cluster_compound Intrinsic Properties cluster_solvent Solvent Properties Sol Compound Solubility pKa pKa (Acidity) pH pH pKa->pH determines response to LogP LogP (Lipophilicity) Polarity Polarity / Dielectric Constant LogP->Polarity interacts with MP Melting Point (Crystal Lattice Energy) MP->Sol Energy barrier to dissolution pH->Sol Controls Ionization (Major effect in water) Polarity->Sol Like-dissolves-like Temp Temperature Temp->Sol Affects dissolution kinetics & equilibrium

Caption: Interplay of factors governing solubility.

  • Effect of pH: This is the most critical factor for this compound in aqueous solutions. At a pH below its pKa, the carboxylic acid will be protonated and largely neutral, resulting in low solubility. As the pH increases above the pKa, the compound deprotonates to the highly soluble carboxylate anion, dramatically increasing solubility.

  • Effect of Solvent Polarity: Due to its moderate lipophilicity (estimated cLogP ~2.5-3.0), the compound is expected to be more soluble in polar organic solvents like DMSO, methanol, and ethanol than in non-polar solvents like dichloromethane or hexanes.

  • Effect of Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This can be leveraged to create supersaturated solutions, though the equilibrium solubility at ambient temperature remains the key parameter.

Conclusion

The solubility of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a multi-faceted property governed by the interplay between its intrinsic physicochemical characteristics and the properties of the solvent system. While qualitative predictions are useful for initial experimental design, accurate, quantitative data can only be obtained through rigorous experimental methods. The shake-flask protocol detailed herein provides a robust and reliable framework for researchers to determine the equilibrium solubility of this compound. This essential data will empower informed decisions in downstream applications, from chemical synthesis and purification to formulation development and biological screening.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Moldb. (n.d.). 1158331-26-0 | Methyl 7-fluoro-1H-indole-2-carboxylate.
  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • TCI EUROPE N.V. (n.d.). 5-Fluoroindole-2-carboxylic Acid - SAFETY DATA SHEET.
  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
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  • Ossila. (n.d.). 7-Fluoroindole | CAS 387-44-0.
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  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Cayman Chemical Co. (2025, October 6). Safety Data Sheet.
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  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

Application Notes and Protocols for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Indole Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a quintessential "privileged scaffold," a molecular framework that demonstrates a remarkable promiscuity for binding to a diverse array of biological targets.[1] Its inherent structural features, reminiscent of the endogenous amino acid tryptophan, allow it to engage in key interactions—hydrogen bonding, π-stacking, and hydrophobic interactions—with numerous enzymes and receptors. The strategic derivatization of this core structure is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.

This guide focuses on a specific, strategically functionalized derivative: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid . The incorporation of fluorine at the 7-position and a methyl group at the 3-position, coupled with the carboxylic acid at the 2-position, imbues this molecule with a unique combination of properties that make it a valuable building block for the synthesis of novel therapeutic agents.

The 7-fluoro substitution is of particular note. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, thereby affecting solubility and cell permeability.[2][3] The 3-methyl group can provide a steric handle to probe the topology of a binding pocket and can also contribute to improved metabolic stability. The carboxylic acid at the 2-position is a key functional group for forming strong ionic and hydrogen bond interactions with biological targets and serves as a versatile chemical handle for further derivatization, such as amide bond formation.[4]

This document provides a comprehensive overview of the application of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in a medicinal chemistry context, including its synthesis, derivatization, and a detailed protocol for its evaluation in a drug discovery workflow, using its potential as a precursor for anti-parasitic agents as a guiding example.

Chemical Properties and Synthesis

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂
Molecular Weight193.17 g/mol
AppearanceOff-white to light yellow powderCommercial Vendor Data
SolubilitySoluble in DMSO, DMF, and methanolCommercial Vendor Data
Synthetic Protocol: Fischer Indole Synthesis

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. This protocol outlines a plausible route to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid starting from commercially available precursors.[5]

Workflow for the Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Synthesis_Workflow A 2-Fluorophenylhydrazine C Hydrazone Intermediate A->C Condensation B Ethyl 2-methylacetoacetate B->C E Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate C->E Fischer Indolization D Acid Catalyst (e.g., H₂SO₄, PPA) D->E G 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->G Saponification F Base Hydrolysis (e.g., NaOH, H₂O/EtOH) F->G

Caption: Fischer indole synthesis workflow for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • To a solution of 2-fluorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

    • To this mixture, add ethyl 2-methylacetoacetate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate, which can be used in the next step without further purification.

  • Fischer Indolization (Cyclization):

    • The crude hydrazone intermediate is added portion-wise to a pre-heated polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol at 80-100 °C.

    • The reaction mixture is stirred at this temperature for 1-2 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product, ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, is purified by column chromatography on silica gel.

  • Saponification (Hydrolysis):

    • The purified ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water.

    • Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

    • After cooling, the ethanol is removed under reduced pressure.

    • The aqueous solution is acidified with dilute hydrochloric acid (e.g., 1M HCl) to a pH of 2-3, resulting in the precipitation of the carboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics

While specific biological targets for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid are not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident from studies on closely related analogs. The primary application of this compound is as a starting material for the generation of compound libraries for screening against various therapeutic targets.

Case Study: Development of Anti-Trypanosomal Agents

A notable example of the application of a similar scaffold is in the development of inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][6] In this context, a 7-fluoro-5-methyl-1H-indole-2-carboxylic acid was used to synthesize a series of amides, with the aim of identifying potent and metabolically stable anti-parasitic agents.[6] The rationale behind this approach is that the indole-2-carboxamide core can be elaborated with various amine-containing fragments to probe the binding pocket of a target enzyme, such as CYP51, which is essential for the parasite's survival.[3]

Workflow for Derivatization and Screening

Drug_Discovery_Workflow A 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid D Library of Indole-2-carboxamides A->D B Amine Building Blocks B->D C Amide Coupling (e.g., HATU, EDCI) C->D E Primary Biological Screen (e.g., Anti-Trypanosoma cruzi assay) D->E F Hit Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: A generalized workflow for the use of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in a drug discovery program.

Protocol: Synthesis of an Indole-2-carboxamide Library

This protocol describes a general procedure for the parallel synthesis of an amide library from 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and a diverse set of primary and secondary amines.

Materials:

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • A library of diverse primary and secondary amines

  • Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Carboxylic Acid Stock Solution:

    • Dissolve 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in anhydrous DMF to a final concentration of 0.2 M.

  • Reaction Setup in a 96-Well Plate:

    • To each well of the reaction block, add the desired amine (1.2 eq) as a solution in DMF.

    • Add the stock solution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 eq) to each well.

    • Add DIPEA (3.0 eq) to each well.

    • In a separate vial, prepare a stock solution of HATU (1.5 eq) in anhydrous DMF.

    • Add the HATU solution to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding water to each well.

    • Extract the products with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • The crude products are typically purified by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

    • The purity and identity of the final compounds are confirmed by LC-MS and ¹H NMR.

Protocol: In Vitro Anti-Trypanosoma cruzi Activity Assay

This protocol describes a cell-based assay to evaluate the efficacy of the synthesized indole-2-carboxamide library against the intracellular amastigote form of T. cruzi.

Materials:

  • Mammalian host cells (e.g., L6 or Vero cells)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • Positive control (e.g., Benznidazole)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Infection of Host Cells:

    • Seed host cells in a 96-well plate at a density that allows for a confluent monolayer after 24 hours.

    • Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell).

    • Incubate for 2 hours to allow for parasite invasion.

    • Wash the wells with fresh medium to remove non-invading parasites.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of the test compounds (from the synthesized library) and the positive control to the infected cells.

    • Include a vehicle control (e.g., DMSO) in parallel.

    • Incubate the plates for 48-72 hours.

  • Assay Readout:

    • After the incubation period, remove the medium and add a solution of CPRG in a buffer containing NP-40.

    • Incubate the plates at 37 °C for 4-6 hours. The β-galactosidase expressed by the viable parasites will cleave CPRG, leading to a color change.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of parasite inhibition is calculated relative to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a strategically designed building block for medicinal chemistry. The presence of the 7-fluoro and 3-methyl substituents provides opportunities to enhance the pharmacological properties of the resulting derivatives, while the 2-carboxylic acid serves as a versatile handle for library synthesis. While direct biological activity data for this specific compound is limited, its utility is demonstrated through the successful development of anti-parasitic agents from a closely related analog.

Future applications of this scaffold could extend to other therapeutic areas where indole-based compounds have shown promise, such as in the development of kinase inhibitors for oncology, antivirals (e.g., HIV-1 integrase inhibitors), and agents targeting metabolic disorders.[7][8][9] The protocols outlined in this guide provide a framework for researchers to synthesize, derivatize, and evaluate the biological activity of novel compounds derived from 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, thereby facilitating the discovery of new and improved therapeutic agents.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • The metabolic basis of 3-methylindole-induced pneumotoxicity. PubMed. Available from: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available from: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. Available from: [Link]

  • 2-(3-Bromophenyl)
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Available from: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed Central. Available from: [Link]

  • The Potential of Bile Acids as Biomarkers for Metabolic Disorders. MDPI. Available from: [Link]

  • Metabolic Disorders. South Carolina Department of Health and Environmental Control.
  • Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. Google Patents.
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
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Application Note: High-Throughput Quantification of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a synthetic indole derivative of significant interest in pharmaceutical research and development due to the prevalence of the indole nucleus in biologically active compounds.[1][2] Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. This application note presents robust and validated analytical methods for the determination of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in various matrices, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be implemented in research, development, and quality control laboratories.

Method Selection Rationale: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is contingent upon the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique offers a cost-effective and straightforward approach for quantifying the analyte in relatively clean sample matrices, such as bulk drug substance or simple formulations. The indole chromophore in the target molecule allows for sensitive UV detection.

  • LC-MS/MS: For complex biological matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[3] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, enabling accurate quantification at low concentrations.[4][5]

Part 1: HPLC-UV Method for Quantification

This method is suitable for the determination of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in bulk material and simple formulations.

Chromatographic Conditions

The selection of a reversed-phase C18 column is based on its proven efficacy in retaining and separating a wide range of small molecules, including indole derivatives.[6][7] The mobile phase, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), is chosen to ensure good peak shape and resolution.[8] The acidic modifier (TFA) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Protocol: HPLC-UV Analysis

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. For formulations, additional extraction or dilution steps may be necessary. Given that some indole derivatives have poor solubility in aqueous solutions, dissolving them first in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution can be effective.[9]

2. HPLC System Setup and Equilibration:

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

3. Analysis:

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with injections of a quality control (QC) standard to monitor system performance.

4. Data Analysis:

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a linear regression calibration curve of peak area versus concentration for the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Part 2: LC-MS/MS Method for Quantification in Biological Matrices

This highly sensitive and selective method is ideal for quantifying 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in complex biological samples.

Chromatographic and Mass Spectrometric Conditions

A rapid gradient elution on a C18 column is employed to ensure fast analysis times. The use of formic acid in the mobile phase facilitates the protonation of the analyte in the electrospray ionization (ESI) source.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusion of the analyte
Internal Standard (IS) A structurally similar molecule, e.g., an isotopically labeled analog or a related indole derivative. The use of an internal standard is crucial for accurate quantification in biological matrices.[10]
Protocol: LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation):

This is a common and effective method for removing proteins from biological samples.[3]

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) can be employed.[5][11][12]

2. LC-MS/MS System Setup and Analysis:

  • Equilibrate the LC-MS/MS system with the initial mobile phase composition.

  • Inject the prepared standards and samples.

3. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve and determine the sample concentrations.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14][15][16]

Validation Parameters Summary
ParameterHPLC-UVLC-MS/MS
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.[15]Assessed by comparing the chromatograms of blank matrix, matrix spiked with analyte and IS, and a sample.
Linearity A minimum of 5 concentration levels. Correlation coefficient (r²) should be >0.99.A minimum of 6 concentration levels. Correlation coefficient (r²) should be >0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy Determined by replicate analysis of samples containing known amounts of the analyte. Expressed as percent recovery.Determined at a minimum of three concentrations (low, medium, and high QC samples).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be assessed. Expressed as relative standard deviation (%RSD).Assessed at the same levels as accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.Assessed by varying parameters such as mobile phase composition, flow rate, and column temperature.

Visualizations

Experimental Workflow for LC-MS/MS Sample Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) Add_ACN_IS Add Acetonitrile with IS (300 µL) Sample->Add_ACN_IS Vortex Vortex (1 min) Add_ACN_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing Acquire->Process Quantify Quantification Process->Quantify

Caption: Workflow for biological sample preparation and LC-MS/MS analysis.

Method Validation Logical Flow

Method Validation Flow cluster_params Validation Parameters Validation {Method Validation | ICH Q2(R1)} Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->LOD_LOQ Accuracy->Precision

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Conclusion

This application note provides detailed and scientifically grounded protocols for the quantification of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid using HPLC-UV and LC-MS/MS. The choice of method will depend on the specific analytical needs, with HPLC-UV being suitable for simpler matrices and LC-MS/MS offering the high sensitivity and selectivity required for complex biological samples. Adherence to the outlined validation procedures will ensure the generation of reliable and accurate data, supporting drug development and quality control activities.

References

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Tohma, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4877. Retrieved from [Link]

  • Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 444. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1651. Retrieved from [Link]

  • Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • Padrón, C., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of Chromatography A, 1238, 130-138. Retrieved from [Link]

  • Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4935. Retrieved from [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Retrieved from [Link]

  • García-González, N., et al. (2023). Enhanced HPLC Method for Boar Taint Quantification. Open Chemistry, 21(1), 20230028. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Piergiovanni, M., & Termopoli, V. (2022). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Foods, 11(15), 2277. Retrieved from [Link]

  • Garner, C. E., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(15), 4691-4696. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. Retrieved from [Link]

  • University of Arkansas. (2012). New Applications of Mass Spectrometry for Drug and Lipid Analysis. Retrieved from [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1255-1267. Retrieved from [Link]

  • Lee, S., et al. (2023). Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway. International Journal of Molecular Sciences, 24(13), 11021. Retrieved from [Link]

  • Luo, Y., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1580. Retrieved from [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Zenkevich, I. G. (2011). Acids: Derivatization for GC Analysis.
  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-79.
  • van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 103-108. Retrieved from [Link]

  • Wang, Y., et al. (2019). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 24(18), 3369. Retrieved from [Link]

  • The Pharma Growth Hub. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • Staszków, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 319-330. Retrieved from [Link]

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Application Note: A Protocol for the Controlled Crystallization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, chemists, and process development scientists, offering a detailed framework from solvent selection to final crystal characterization. By elucidating the principles behind each step, this guide aims to empower users to achieve high purity, desirable crystal morphology, and control over potential polymorphism, which are critical factors for downstream applications in drug development.

Introduction: The Critical Role of Crystallization

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class of compounds, which are pivotal building blocks in the synthesis of various pharmaceutical agents. Indole derivatives are known to be integral to the development of novel therapeutics. The final physical form of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts its stability, bioavailability, and manufacturability.

Crystallization is the most crucial method for the purification of organic compounds in the solid state.[1][2][3] It is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a well-defined, ordered crystal lattice. A robust crystallization protocol not only ensures the chemical purity of the compound but also controls its physical attributes, such as crystal size, shape (habit), and polymorphic form.[4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly alter a drug's properties, making its control a regulatory and scientific necessity.[5]

This guide provides a systematic approach to developing a crystallization process for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, emphasizing both the practical execution and the underlying scientific rationale.

Compound Profile: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

A thorough understanding of the molecule's physicochemical properties is the foundation for developing a successful crystallization strategy.

PropertyValueSource
CAS Number 866211-12-3[6]
Molecular Formula C₁₀H₈FNO₂[6]
Molecular Weight 193.17 g/mol [6]
Physical Form Solid
Purity (Typical) ≥95%
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[6]
Storage Room Temperature

Pre-Crystallization Protocol: Foundational Steps

Success in crystallization is predicated on meticulous preliminary work. Rushing this phase often leads to suboptimal results, such as poor crystal quality, low yield, or the formation of an unstable polymorph.

Initial Material Assessment

Before attempting crystallization, it is crucial to assess the purity of the starting material. The presence of significant impurities can inhibit nucleation, get trapped in the crystal lattice, or alter the solubility profile.[7] High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the initial purity.

Solvent Screening: The Core of Crystallization Design

The choice of solvent is the most critical parameter in a crystallization process.[8] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][7] This differential solubility is the driving force for crystallization upon cooling.

Causality: The principle of "like dissolves like" is a useful heuristic.[1] 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid has both polar (carboxylic acid, N-H group) and non-polar (indole ring, methyl group) features. Therefore, a range of solvents with varying polarities should be screened. A mixture of solvents can also be highly effective, where one solvent acts as the primary solvent and the other as an anti-solvent.[9]

Workflow for Solvent Selection:

Solvent_Selection_Workflow cluster_screening Solvent Screening Phase cluster_analysis Analysis & Selection cluster_outcome Outcome Start Start with Crude Compound Test_Solvents Test Solubility in ~10-15 Solvents (Varying Polarities) Start->Test_Solvents Heat_Dissolve Add small amount of compound to solvent. Heat gently. Test_Solvents->Heat_Dissolve Observe Observe for Dissolution Heat_Dissolve->Observe Classify Classify Solvents: 1. Soluble (Cold) 2. Soluble (Hot), Insoluble (Cold) 3. Insoluble Observe->Classify Cool to RT Select Select Solvents from Category 2 for Protocol Development Classify->Select Proceed Proceed to Protocol Optimization Select->Proceed

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Screening:

SolventClassRationale
Methanol Polar ProticMay form hydrogen bonds with the carboxylic acid. A study on a similar compound showed success with methanol.[10]
Ethanol Polar ProticSimilar to methanol, often a good choice for carboxylic acids.[7]
Isopropanol (IPA) Polar ProticLower polarity than ethanol, may offer different solubility profile.
Acetone Polar AproticGood solvent for many organic compounds.
Ethyl Acetate Medium PolarityCommon recrystallization solvent.
Toluene Non-polarSolubilizes the non-polar indole ring system.
Heptane/Hexane Non-polarLikely to be an anti-solvent. Can be used in combination with a more polar solvent.[11]
Water Polar ProticThe carboxylic acid group may impart some water solubility, but it's likely to be low. Can be used as an anti-solvent.[12]
Methanol/Water Mix Mixed SolventA proven system for indole crystallization, allows fine-tuning of polarity.[12]
Dichloromethane/Methanol Mix Mixed SolventA combination used successfully for crystallizing a complex indole derivative.[13]

Experimental Protocols for Crystallization

The following protocols provide step-by-step methodologies. It is recommended to start with a small scale (50-100 mg) before scaling up.

Protocol 1: Controlled Slow Cooling Crystallization

This is the most common and often most effective method for obtaining high-quality crystals.[14]

Workflow Diagram:

Cooling_Crystallization_Workflow A 1. Dissolution Add minimal hot solvent to dissolve compound. B 2. Slow Cooling Allow to cool to room temperature undisturbed. A->B C 3. Crystal Growth Induce if necessary (scratching, seed crystal). Allow crystals to grow. B->C D 4. Maturation Cool in ice bath to maximize yield. C->D E 5. Isolation Filter crystals via vacuum filtration. D->E F 6. Washing & Drying Wash with cold solvent. Dry under vacuum. E->F

Caption: Step-by-step slow cooling crystallization protocol.

Methodology:

  • Dissolution: Place 100 mg of crude 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid into a clean vial. Add a suitable solvent (e.g., Methanol) dropwise while heating (e.g., to 50-60°C) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. To promote slower cooling, the vial can be placed in an insulated container (e.g., a beaker filled with cotton wool).[2] Rationale: Slow cooling prevents rapid precipitation, allowing for the selective incorporation of the target molecule into the growing crystal lattice, which results in higher purity.[7]

  • Nucleation and Growth: Crystal formation should begin as the solution cools. If no crystals appear, nucleation can be induced by gently scratching the inside of the vial with a glass rod or by adding a tiny "seed" crystal from a previous batch.[1][2]

  • Maturation: Once crystal growth is established, let the vial stand undisturbed for several hours or overnight to allow the crystals to grow.

  • Maximizing Yield: Cool the vial in an ice-water bath for 20-30 minutes to maximize the precipitation of the compound from the solution.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Addition Crystallization

This method is useful when the compound is highly soluble in a solvent even at low temperatures.

Methodology:

  • Dissolution: Dissolve 100 mg of the compound in a minimum amount of a "good" solvent (e.g., Acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "poor" solvent or anti-solvent (e.g., Heptane or Water) dropwise until the solution becomes slightly turbid (cloudy).[9] The turbidity indicates the onset of nucleation.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the vial and allow it to stand undisturbed. The slow diffusion or evaporation of the more volatile solvent will gradually increase the concentration of the anti-solvent, leading to slow and controlled crystal growth.

Post-Crystallization: Characterization and Analysis

After crystallization, it is imperative to characterize the solid form to confirm its purity, identity, and crystalline nature.

TechniquePurposeExpected Outcome/Insight
Optical Microscopy Assess crystal habit (shape/size) and uniformity.Provides a visual confirmation of crystallinity and can reveal the presence of multiple crystal forms (habits).
High-Performance Liquid Chromatography (HPLC) Determine chemical purity.Purity should be significantly higher than the starting material.
Differential Scanning Calorimetry (DSC) Determine melting point and detect polymorphic transitions.A sharp melting peak indicates a pure crystalline substance. Different polymorphs will have distinct melting points.[5]
Powder X-Ray Diffraction (PXRD) Confirm crystalline nature and identify the polymorphic form.Provides a unique "fingerprint" for a specific crystal lattice. Essential for polymorphism screening.[15]
Single-Crystal X-Ray Diffraction (SCXRD) Determine the absolute molecular structure and packing in the crystal.The definitive method for structural elucidation of a new crystalline form.[14]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.[1]

    • Solution: Re-heat the solution and add more solvent. Try a lower boiling point solvent or a different solvent system altogether.

  • No Crystals Form: The solution remains clear even after cooling.

    • Solution: The solution may not be sufficiently supersaturated. Try evaporating some solvent, adding a seed crystal, scratching the vial, or cooling to a much lower temperature.

  • Rapid Precipitation/Amorphous Solid: A fine powder crashes out of solution.

    • Solution: The cooling rate was too fast. Repeat the experiment ensuring a much slower, more controlled cooling process.

Conclusion

This application note provides a foundational methodology for the successful crystallization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. By applying a systematic approach to solvent selection and employing controlled crystallization techniques such as slow cooling, researchers can achieve high purity and control over the final solid form. The characterization of the resulting crystals is a critical, self-validating step to ensure the desired outcome has been achieved. This detailed protocol serves as a robust starting point for process optimization in both research and drug development settings.

References

  • Crystallization purification of indole. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Dova, D., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • How to Crystallize Organic Compounds. (2024). wikiHow. Retrieved January 26, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 26, 2026, from [Link]

  • Luo, J., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • de Oliveira, M. A., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceuticals. Available at: [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Angers. Retrieved January 26, 2026, from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. Available at: [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Two orientations of indole molecules in the crystal structure. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Rosbottom, I., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design. Available at: [Link]

  • Grobelny, P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Polymorphism in Crystals. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Crystallization Mechanisms: Crystal Polymorphism. (2018). YouTube. Retrieved January 26, 2026, from [Link]

  • Zhou, J., et al. (2011). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole. Acta Crystallographica Section E. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction mechanisms and the rationale behind each procedural step, empowering you to optimize this synthesis for your specific research needs.

The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a multi-step process that is crucial for the development of various therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 7-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[1] This guide will focus on the most common and adaptable synthetic route: a Japp-Klingemann reaction followed by a Fischer indole synthesis and subsequent hydrolysis.

I. Synthetic Pathway Overview

The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid typically proceeds in three main stages. Understanding the workflow is the first step to troubleshooting and optimization.

Synthesis_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Hydrolysis 2-Fluoroaniline 2-Fluoroaniline Diazonium_Salt 2-Fluorobenzenediazonium Chloride 2-Fluoroaniline->Diazonium_Salt NaNO₂, HCl Hydrazone Ethyl 2-methyl-2-((2-fluorophenyl)hydrazono)propanoate Diazonium_Salt->Hydrazone Ethyl 2-methylacetoacetate, Base Ethyl_2-methylacetoacetate Ethyl 2-methylacetoacetate Indole_Ester Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate Hydrazone->Indole_Ester Acid Catalyst, Heat Final_Product 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Indole_Ester->Final_Product Base (e.g., KOH), H₂O/Solvent Japp_Klingemann cluster_0 Deprotonation cluster_1 Coupling cluster_2 Hydrolysis & Rearrangement Beta_Ketoester β-Ketoester Enolate Enolate Beta_Ketoester->Enolate Base Azo_Compound Azo Compound Enolate->Azo_Compound Diazonium Ar-N₂⁺ Diazonium->Azo_Compound Hydrazone Hydrazone Azo_Compound->Hydrazone H₂O, -RCOOH Fischer_Indole Hydrazone Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine H⁺ Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic_Intermediate Heat Diamine Diamine Intermediate Sigmatropic_Intermediate->Diamine Cyclized_Intermediate Cyclized Intermediate Diamine->Cyclized_Intermediate H⁺ Indole Indole Cyclized_Intermediate->Indole -NH₃

Sources

Technical Support Center: Stability of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its derivatives. These molecules represent a promising class of compounds in drug discovery and chemical biology. However, their complex heterocyclic structure, featuring an electron-rich indole nucleus, a carboxylic acid, and a fluorine substituent, presents unique stability challenges. Understanding and mitigating these instabilities is paramount for generating reproducible and reliable experimental data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide you not only with protocols but also with the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Core Concepts & General Handling FAQs

This section addresses the most common initial questions regarding the stability and handling of these indole derivatives.

Q1: What are the primary environmental factors that can cause the degradation of my 7-fluoro-3-methyl-1H-indole-2-carboxylic acid derivative?

A1: The indole scaffold is susceptible to degradation from several common laboratory conditions. The four primary factors to control are Oxygen, Light, pH, and Temperature.

  • Oxidation: The indole ring is electron-rich and highly prone to oxidation. Atmospheric oxygen can lead to the formation of colored impurities and complex degradation products. The process is often initiated by radical mechanisms and can be accelerated by trace metal impurities. Computational studies on indole show that it readily reacts with atmospheric oxidants to form peroxy radicals, which can then lead to a cascade of products.[1]

  • Photodegradation: Indole derivatives absorb UV light and can be highly photosensitive. UV irradiation can excite the molecule, leading to reactions such as cleavage of the C2-C3 bond or oxidation, resulting in the formation of products like o-acylaminophenylketones or indole-carboxaldehydes.[2]

  • pH Extremes: Both acidic and basic conditions can compromise stability. Strong acids can lead to unwanted reactions or polymerization, while strong bases can deprotonate the indole nitrogen (pKa ≈ 17), altering the compound's electronic properties and potentially opening up new degradation pathways.[3] The carboxylic acid functional group also dictates pH-dependent solubility and stability.

  • Elevated Temperature: While many indole derivatives are thermally stable as solids, prolonged exposure to high temperatures, especially in solution, can accelerate all the degradation pathways mentioned above.

Q2: What are the best practices for long-term storage of these compounds?

A2: Proper storage is the first and most critical step in preventing degradation. We recommend a multi-faceted approach based on the compound's state (solid vs. solution).

Storage ConditionRecommendation for Solid CompoundRecommendation for Stock SolutionRationale
Temperature -20°C or -80°C -80°C Reduces the kinetic rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Overlay the solution with Argon or Nitrogen before sealing.Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation.[1]
Light Store in amber vials or wrap vials in aluminum foil.Use amber vials and store in a light-proof container (e.g., freezer box).Prevents initiation of photodegradation pathways.[2]
Moisture Store in a desiccator, especially if the container is opened frequently.Use anhydrous, high-purity solvents (e.g., DMSO, DMF).Water can participate in hydrolytic degradation pathways and facilitate other reactions.

Q3: I am preparing a solution for my experiment. What solvents should I use or avoid?

A3: Solvent choice is critical. For initial stock solutions, high-purity, anhydrous DMSO or DMF are generally preferred due to their excellent solvating power and relative inertness. For aqueous buffers in final assays, several precautions are necessary.

  • Recommended: Anhydrous DMSO, Anhydrous DMF, Dioxane. For aqueous experiments, prepare fresh solutions in buffers that have been degassed (by sparging with N₂/Ar or sonication) to remove dissolved oxygen.

  • Use with Caution: Protic solvents like methanol or ethanol can be used but may be less ideal for long-term storage as they can participate in reactions (e.g., esterification if acidic catalysts are present). Chlorinated solvents (DCM, chloroform) may contain acidic impurities that can accelerate degradation.

  • Avoid: Solvents containing peroxides (e.g., old ethers like THF or Dioxane). Always use freshly opened or peroxide-tested solvents. Peroxides are potent initiators of oxidative degradation.

Section 2: Troubleshooting Experimental Failures

This section provides a question-and-answer guide to troubleshoot common experimental problems that may be rooted in compound instability.

TroubleshootingWorkflow start Problem: Inconsistent or Unexpected Experimental Results q1 Is the compound solution colored (yellow/brown)? start->q1 ans1_yes Oxidative Degradation is Likely q1->ans1_yes Yes ans1_no Proceed to Next Check q1->ans1_no No sol1 Troubleshooting Oxidation: 1. Use degassed solvents. 2. Purge vials with Ar/N₂. 3. Add antioxidant (e.g., BHT), if compatible. 4. Prepare solutions fresh before use. ans1_yes->sol1 q2 Are unexpected peaks appearing in HPLC/LC-MS? ans1_no->q2 ans1_no->q2 sol1->q2 ans2_yes Degradation Confirmed q2->ans2_yes Yes ans2_no Consider non-stability issues (e.g., assay interference). q2->ans2_no No q3 Is the experiment performed under bright ambient light? q2->q3 sol2 Characterize Degradants: 1. Analyze mass shifts (e.g., +16 Da for oxidation). 2. Perform forced degradation study (See Protocol 1). 3. Re-evaluate sample prep and handling. ans2_yes->sol2 sol2->q3 ans3_yes Photodegradation is Possible q3->ans3_yes Yes ans3_no Check pH and Temperature q3->ans3_no No sol3 Troubleshooting Photodegradation: 1. Work under yellow light or in reduced light. 2. Use amber or foil-wrapped containers. 3. Compare light-exposed vs. dark-control samples. ans3_yes->sol3

Caption: A decision-making workflow for troubleshooting common stability issues.

Q: My solution of the indole derivative, which was initially colorless, has turned yellow or brown. What's causing this?

A: This is a classic sign of oxidative degradation. The indole ring system can be oxidized to form highly conjugated, colored species. This process often starts with oxidation at the C2-C3 double bond, leading to intermediates like indoxyls or isatins, which can then polymerize or undergo further reactions to form complex, colored mixtures.[4][5] The 3-methyl group on your compound provides some protection, but the core indole reactivity remains.

Causality: The electron-rich nature of the indole π-system makes it susceptible to attack by electrophilic oxygen species. This is why removing dissolved oxygen from your solvents and working under an inert atmosphere is so critical.

Q: My HPLC or LC-MS analysis shows the peak for my parent compound decreasing over time, with several new, smaller peaks appearing. What are these?

A: This is strong evidence of degradation. The new peaks are degradation products. To identify them, look at the mass spectrometry data:

  • A mass increase of +16 Da suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).

  • A mass increase of +32 Da could indicate the formation of a di-hydroxylated species or a peroxide.

  • Dimerization (a peak at [2M+H]⁺ or [2M-H]⁻) can occur, as electro-oxidation of indole-2-carboxylic acid is known to produce dimers.[6]

  • Fragmentation or ring-opening can lead to smaller mass peaks. A common pathway involves oxidative cleavage of the C2-C3 bond to form an N-acyl anthranilic acid derivative.[4][5]

Section 3: Mechanistic Insights & Advanced Protocols

The Chemistry of Indole Degradation

Understanding the likely chemical transformations is key to preventing them. The primary pathway of concern is oxidation.

OxidationPathway cluster_main Proposed Oxidative Degradation of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Parent Oxidant [O] (O₂, Peroxides) Parent->Oxidant Intermediate Epoxide/Hydroperoxide Intermediate (at C2-C3 bond) Oxidant->Intermediate Initial Attack Product Intermediate->Product Ring Cleavage

Caption: A simplified proposed pathway for oxidative degradation via ring cleavage.

The 7-fluoro substituent is an electron-withdrawing group, which slightly deactivates the benzene portion of the indole ring, but the pyrrole ring remains the primary site of oxidative attack. The C2-C3 double bond is the most electron-rich and susceptible position. Oxidation here can lead to intermediates that rearrange and ultimately cleave the pyrrole ring, resulting in a substituted N-acyl anthranilic acid derivative.

Protocol 1: A Researcher's Guide to Forced Degradation Studies

To proactively understand your derivative's stability, a forced degradation (or stress testing) study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing you to identify potential degradants and unstable conditions. This protocol is adapted from the principles outlined in the ICH Q1A (R2) guidelines.[7]

Objective: To identify the primary degradation pathways for your compound and develop a stability-indicating analytical method.

Materials:

  • Your 7-fluoro-3-methyl-1H-indole-2-carboxylic acid derivative

  • Solvent (e.g., Acetonitrile/Water 50:50)

  • 0.1 M HCl (Acidic stress)

  • 0.1 M NaOH (Basic stress)

  • 3% H₂O₂ (Oxidative stress)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Calibrated oven (Thermal stress)

  • Photostability chamber or UV lamp (Photolytic stress)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for a final compound concentration of ~0.1 mg/mL. Include a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Mix 1 mL stock with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL stock with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Note: Basic conditions may cause rapid degradation; monitor closely.

    • Oxidation: Mix 1 mL stock with 9 mL of 3% H₂O₂. Keep at room temperature for 8 hours in the dark.

    • Thermal Stress: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photolytic Stress: Expose a solid sample and a solution sample to a light source (as per ICH Q1B guidelines, or simply a broad-spectrum UV lamp) for a defined period. Ensure a dark control is run in parallel.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample.

    • If necessary, neutralize the acid/base samples with an equimolar amount of base/acid before injection.

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stressor concentration or duration.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent peak in all conditions. A loss of peak purity indicates co-elution of a degradant.

    • Characterize the major degradation peaks using LC-MS.

Trustworthiness: This self-validating protocol systematically reveals the compound's "Achilles' heel." If significant degradation occurs only under oxidative stress, you know that oxygen exclusion is your top priority. If all conditions show stability, you can proceed with greater confidence.

Protocol 2: Baseline HPLC Method for Stability Monitoring

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm and 280 nm (Indoles have characteristic absorbance).

Causality: A gradient method is used because degradation products are often more polar (from oxidation) or less polar (from dimerization) than the parent compound, requiring a range of solvent strengths for effective separation. The acidic mobile phase helps to produce sharp peaks for the carboxylic acid moiety.

References

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-8. [Link]

  • Ma, Q., Qu, Y., Zhang, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2669. [Link]

  • Mudry, C. A., & Frasca, A. R. (1973). Photo-oxidation of indole derivatives. Tetrahedron, 29(4), 603-612. (Referenced in[2])

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Jain, R., & Gupta, M. (2003). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of the Indian Chemical Society, 80(3), 203-207. (Referenced in[6])

  • Qu, Y., Ma, Q., Liu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC, [Link]

  • Hu, T., & Gfeller, D. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11471-11485. [Link]

  • Química Organica.org. (n.d.). Indole Acidity. [Link]

Sources

Technical Support Center: Optimization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific synthesis. By explaining the causality behind experimental choices, this guide provides actionable troubleshooting advice and robust protocols to ensure reproducible, high-yield results.

I. Overview of Synthetic Strategy

The most prevalent and adaptable route for synthesizing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its ester precursors is the Fischer indole synthesis.[1][2] This classic method involves the acid-catalyzed cyclization of an arylhydrazone. An alternative, the Japp-Klingemann reaction, is also effective for generating the necessary hydrazone intermediate from more complex starting materials.[3][4][5]

The general workflow, starting from the ethyl ester, is a two-step process:

  • Fischer Indole Cyclization: Reaction of ethyl 2-(2-fluoro-phenylhydrazono)propanoate to form ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Saponification: Alkaline hydrolysis of the ethyl ester to yield the final carboxylic acid product.[6]

The following diagram illustrates this common synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Saponification A 2-Fluorophenylhydrazine C Ethyl 2-(2-fluorophenylhydrazono)propanoate (Hydrazone Intermediate) A->C Condensation B Ethyl Pyruvate B->C D Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate C->D Acid-Catalyzed Cyclization (e.g., PPA) E Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate F 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->F Alkaline Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: General two-step synthesis of the target compound via Fischer Indole synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis?

A1: The acid-catalyzed cyclization of the hydrazone intermediate is the most critical and challenging step. This reaction, a[7][7]-sigmatropic rearrangement, is highly sensitive to the choice of acid catalyst, temperature, and solvent.[8][9] Improper conditions can lead to low yields, incomplete reactions, or the formation of undesired isomers and degradation products.

Q2: How does the 7-fluoro substituent impact the reaction?

A2: The electron-withdrawing nature of the fluorine atom at the 7-position can influence the electronic properties of the phenylhydrazine starting material. This can affect the rate and regioselectivity of the cyclization step. While generally well-tolerated in Fischer indole synthesis, electron-withdrawing groups can sometimes necessitate stronger acidic conditions or higher temperatures to achieve efficient conversion. The fluorine atom is a valuable addition for medicinal chemistry applications, as it can enhance metabolic stability or binding affinity.[10]

Q3: Which acid catalyst is best for the Fischer cyclization step?

A3: Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation, often serving as both the catalyst and the solvent.[11][12] An alternative is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can be more potent and allow for lower reaction temperatures.[13][14] The choice depends on the specific substrate and desired reaction scale. For some substrates, Lewis acids like zinc chloride (ZnCl₂) are also effective.[9][15]

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly based on the optimization of reaction conditions. For the cyclization step, yields can range from moderate (40-60%) to good (70-85%) with careful control of temperature and reaction time. The subsequent hydrolysis step is typically high-yielding, often exceeding 90%, provided that decomposition of the indole ring is avoided.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, categorized by the stage of the experiment.

A. Hydrazone Formation & Stability

Q: My hydrazone intermediate won't form or appears impure. What's wrong?

A: The initial condensation between 2-fluorophenylhydrazine and ethyl pyruvate is usually straightforward. If issues arise, consider the following:

  • Purity of Starting Materials: Ensure the 2-fluorophenylhydrazine is not oxidized (often indicated by discoloration). Use freshly distilled or high-purity reagents.

  • pH Control: The reaction is typically run under mildly acidic conditions (e.g., with a catalytic amount of acetic acid) to facilitate condensation while preventing degradation of the hydrazine.

  • Water Removal: This is a condensation reaction that releases water. While not always necessary, a Dean-Stark trap or the use of a drying agent can drive the equilibrium toward product formation.

B. Fischer Indole Cyclization

Q: The cyclization reaction is giving a low yield or a complex mixture of products. How can I optimize it?

A: This is the most common area for troubleshooting. Low yields or side product formation often stem from issues with the acid catalyst, temperature, or reaction time.

  • Problem 1: Low Conversion

    • Cause: Insufficiently strong acid or low temperature.

    • Solution: Increase the reaction temperature in controlled increments (e.g., 5-10 °C at a time). If using PPA, ensure it is viscous but stirrable at the reaction temperature. Consider switching to a stronger acid system like Eaton's reagent.[14]

  • Problem 2: Tar/Polymer Formation

    • Cause: Temperature is too high or the reaction was run for too long. Indoles can be sensitive to harsh acidic conditions and prolonged heat.

    • Solution: Reduce the reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. A time-course study is highly recommended during optimization.

  • Problem 3: Formation of Isomeric Byproducts

    • Cause: The Fischer indole synthesis can sometimes yield regioisomers depending on the substitution pattern of the starting materials.[16]

    • Solution: The choice of acid can influence regioselectivity. Experimenting with different catalysts (PPA, Eaton's reagent, ZnCl₂) may favor the desired 7-fluoro isomer.

The following flowchart provides a decision-making framework for troubleshooting the cyclization step.

Troubleshooting_Flowchart start Low Yield in Cyclization Step check_conversion Check TLC/LC-MS: Is starting material (hydrazone) consumed? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No complete_conversion Problem: Complex Mixture/Tar check_conversion->complete_conversion Yes increase_temp Action: Increase Temperature (e.g., 80°C -> 90°C) low_conversion->increase_temp stronger_acid Action: Use Stronger Acid (e.g., PPA -> Eaton's Reagent) low_conversion->stronger_acid end_good Outcome: Improved Yield increase_temp->end_good stronger_acid->end_good decrease_temp Action: Decrease Temperature complete_conversion->decrease_temp shorter_time Action: Reduce Reaction Time (Monitor closely) complete_conversion->shorter_time decrease_temp->end_good shorter_time->end_good

Caption: Decision tree for troubleshooting the Fischer indole cyclization step.

Table 1: Recommended Starting Conditions for Cyclization Optimization

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Lewis Acid)
Catalyst Polyphosphoric Acid (PPA)Eaton's ReagentAnhydrous ZnCl₂
Solvent None (PPA is solvent)Dichloromethane or neatToluene or Xylene
Temperature 80 - 100 °C60 - 80 °C110 - 140 °C
Time 1 - 3 hours30 - 90 minutes2 - 6 hours
Notes Good starting point. Can be viscous and difficult to stir.More reactive, good for stubborn substrates. Can promote side reactions.Milder than protic acids, may improve regioselectivity. Requires anhydrous conditions.
C. Saponification (Ester Hydrolysis)

Q: The hydrolysis of the ethyl ester is incomplete or causes decomposition.

A: While generally a robust reaction, indole rings can be sensitive to harsh basic conditions, especially at elevated temperatures.

  • Problem: Incomplete Hydrolysis

    • Cause: Insufficient base, inadequate water content, or low temperature.

    • Solution: Use a stronger base like Lithium Hydroxide (LiOH), which is highly effective for ester saponification.[17] Ensure a suitable co-solvent system (e.g., THF/Methanol/Water) is used to maintain solubility of the ester. Gentle heating (40-50 °C) can accelerate the reaction.

  • Problem: Product Decomposition (darkening of solution)

    • Cause: Reaction temperature is too high, or the reaction is exposed to air (oxygen) for too long under basic conditions, which can lead to oxidation of the electron-rich indole ring.

    • Solution: Perform the reaction at room temperature or with minimal heating. Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

D. Work-up and Purification

Q: My final product is difficult to purify and isolate.

A: The carboxylic acid product can sometimes be challenging to handle.

  • Work-up: After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid. Over-acidification can sometimes lead to the formation of salts that are difficult to handle.

  • Purification:

    • Recrystallization: The preferred method for obtaining high-purity material. A good starting solvent system to try is Ethanol/Water or Ethyl Acetate/Hexane.

    • Chromatography: If recrystallization fails, column chromatography can be used. However, indole carboxylic acids can streak on silica gel.[7] To mitigate this, add a small amount of acetic acid (0.5-1%) to the eluent (e.g., Ethyl Acetate/Hexane/1% Acetic Acid).

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
  • Hydrazone Formation: In a round-bottom flask, dissolve 2-fluorophenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq) followed by 3-4 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the hydrazine is consumed.

  • Remove the solvent under reduced pressure. The resulting crude hydrazone is often an oil or low-melting solid and can be used directly in the next step without further purification.

  • Cyclization: Pre-heat polyphosphoric acid (PPA, ~10x weight of hydrazone) to 85 °C in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Add the crude hydrazone to the hot PPA in portions, ensuring the internal temperature does not exceed 95 °C.

  • Stir the viscous mixture vigorously at 85-90 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC/LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture slightly and pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Purify by column chromatography or recrystallization.

Protocol 2: Saponification to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Wash the aqueous layer with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

V. References

  • Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 42, 335-652. Available at: [Link]

  • Li, W., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2135-2139. Available at: [Link]

  • Reddit r/Chempros Discussion. (2021). Problems with Fischer indole synthesis. Available at: [Link]

  • Inman, C. E., & O'Connor, R. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 41. Available at: [Link]

  • Phillips, R. R. (2011). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Available at: [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5512-5520. Available at: [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. Available at: [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6045-6056. Available at: [Link]

  • Gmeiner, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2827-2836. Available at: [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54048. Available at: [Link]

  • Various Authors. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. Available at: [Link]

  • Dave, P. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • ChemEurope.com. Japp-Klingemann reaction. Available at: [Link]

  • Reddy, T. J., et al. (2015). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Organic Letters, 17(16), 4094-4097. Available at: [Link]

  • Gaina, C., et al. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Polymers, 15(9), 2110. Available at: [Link]

  • Mehlmann, J. F., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. International Journal of Molecular Sciences, 25(5), 2894. Available at: [Link]

  • ScienceMadness Discussion Board. (2012). Synthesis of 2-Phenyl-Indole. Available at: [Link]

Sources

Navigating the Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry, often presents significant challenges rooted in the fundamental principles of the Fischer indole synthesis. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to empower researchers in overcoming common hurdles and optimizing their synthetic outcomes.

I. Troubleshooting Guide: Addressing Key Side Reactions

The primary synthetic route to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid involves the acid-catalyzed reaction of (3-fluorophenyl)hydrazine with pyruvic acid or its derivatives. This seemingly straightforward Fischer indole synthesis is frequently complicated by two major side reactions: the formation of a regioisomeric impurity and decarboxylation of the desired product.

Issue 1: Formation of the 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Regioisomer

Problem: The most prevalent side reaction is the formation of the undesired 5-fluoro isomer, which can be difficult to separate from the target 7-fluoro product due to their similar physical properties.

Causality: The regiochemical outcome of the Fischer indole synthesis with meta-substituted phenylhydrazines is dictated by the direction of the acid-catalyzed[1][1]-sigmatropic rearrangement of the initially formed phenylhydrazone. The fluorine atom at the meta position of the phenylhydrazine ring exerts a deactivating, electron-withdrawing inductive effect. This electronic influence can direct the cyclization to either the ortho or para position relative to the hydrazine moiety, leading to a mixture of the 7-fluoro (ortho cyclization) and 5-fluoro (para cyclization) isomers.[2] The relative ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of acid catalyst and solvent.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of acid catalyst is critical in influencing the isomer ratio.

    • Protic Acids vs. Lewis Acids: While Brønsted acids like sulfuric acid or hydrochloric acid are commonly used, Lewis acids such as zinc chloride or boron trifluoride can alter the regioselectivity. It is recommended to screen a panel of both Brønsted and Lewis acids to determine the optimal catalyst for maximizing the yield of the 7-fluoro isomer.[3]

    • Polyphosphoric Acid (PPA): PPA is a viscous and effective catalyst that can promote the desired cyclization. However, its high viscosity can complicate product isolation.

    • Eaton's Reagent (P₂O₅/MeSO₃H): This strong dehydrating agent and acid catalyst has been shown to provide excellent regiocontrol in some Fischer indole syntheses.[4] Careful control of the reaction temperature is crucial when using this highly reactive reagent.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experimenting with a range of solvents, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., sulfolane), is advised.

  • Temperature Control: The reaction temperature can significantly impact the isomer ratio. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate to potentially favor the formation of one isomer over the other.

  • Purification Strategy:

    • Fractional Crystallization: Due to the subtle differences in polarity and crystal packing between the 7-fluoro and 5-fluoro isomers, fractional crystallization from a suitable solvent system can be an effective method for separation. A systematic screening of solvents and solvent mixtures is necessary.

    • Chromatography: While challenging, preparative high-performance liquid chromatography (HPLC) can be employed for the separation of the isomers. Method development will be required to achieve baseline separation.

Workflow for Isomer Formation and Mitigation

Caption: Formation of 7-fluoro and 5-fluoro isomers.

Issue 2: Decarboxylation of the Indole-2-carboxylic Acid Product

Problem: The desired product, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, can undergo decarboxylation under the harsh acidic and high-temperature conditions of the Fischer indole synthesis, leading to the formation of 7-fluoro-3-methyl-1H-indole and reducing the overall yield.

Causality: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly in acidic media at elevated temperatures. The mechanism involves the protonation of the indole ring, which facilitates the cleavage of the C-C bond between the indole C2 position and the carboxylic acid group.

Troubleshooting Protocol:

  • Milder Reaction Conditions:

    • Temperature: Employ the lowest possible temperature that allows for the cyclization to proceed at a reasonable rate.

    • Acid Concentration: Use the minimum effective concentration of the acid catalyst. A higher acid concentration can accelerate the rate of decarboxylation.

  • Reaction Time: Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times at high temperatures once the formation of the desired product has maximized.

  • Alternative Synthetic Strategies:

    • Ester as a Protecting Group: Instead of pyruvic acid, consider using an ester of pyruvic acid (e.g., ethyl pyruvate). The resulting indole-2-carboxylate ester is generally more stable to decarboxylation under the reaction conditions. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent, milder step.

    • Post-synthesis Work-up: Neutralize the acidic reaction mixture promptly upon completion to prevent further decarboxylation during work-up and purification.

Decarboxylation Side Reaction Pathway

Decarboxylation A 7-Fluoro-3-methyl-1H-indole- 2-carboxylic acid B 7-Fluoro-3-methyl-1H-indole A->B Heat, Acid C CO2 A->C Heat, Acid

Caption: Acid-catalyzed decarboxylation of the product.

II. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the 7-fluoro and 5-fluoro isomers?

A1: A combination of spectroscopic techniques is essential for unambiguous identification:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The chemical shift of the fluorine atom will be different for the 7-fluoro and 5-fluoro isomers due to their distinct electronic environments.

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons on the benzene ring of the indole will be different for the two isomers. For the 7-fluoro isomer, the proton at the C4 position will likely show a characteristic coupling to the adjacent fluorine atom.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: NOE experiments can reveal through-space proximities between the methyl group at the C3 position and the protons on the benzene ring, helping to confirm the substitution pattern.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in MS/MS experiments may differ and can provide clues to the structure.

Q2: Are there any alternative synthetic routes to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid that avoid the regioselectivity issue?

A2: Yes, while the Fischer indole synthesis is common, other methods can offer better regiocontrol:

  • Synthesis from a Pre-functionalized Aniline: Starting with 2-amino-6-fluorobenzoic acid or a related derivative allows for the construction of the indole ring with the fluorine atom already in the desired position. This approach offers unambiguous regiochemistry but may require a longer synthetic sequence.

  • Palladium-Catalyzed Indole Synthesis (e.g., Larock or Buchwald-Hartwig): These modern cross-coupling methods can provide excellent control over the regioselectivity of indole formation, though they often require more specialized starting materials and catalysts.

Q3: What are the typical yields for the synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis?

A3: The yields can vary significantly depending on the specific conditions used and the success of the purification process. It is not uncommon to obtain a mixture of isomers, and the isolated yield of the pure 7-fluoro isomer can range from low to moderate (20-50%). Optimization of the reaction conditions is crucial for maximizing the yield of the desired product.

III. Summary of Key Parameters and Troubleshooting

Parameter Potential Issue Recommended Action
Acid Catalyst Poor regioselectivity (high % of 5-fluoro isomer)Screen a panel of Brønsted and Lewis acids (e.g., H₂SO₄, ZnCl₂, Eaton's reagent).
Solvent Low yield, poor isomer ratioTest a range of solvents with varying polarities (e.g., toluene, sulfolane).
Temperature Decarboxylation, formation of tarsOptimize for the lowest effective temperature.
Reaction Time Increased side products (decarboxylation, degradation)Monitor reaction progress (TLC, LC-MS) and quench promptly.
Starting Material Formation of regioisomersConsider using an ester of pyruvic acid to form a more stable intermediate.
Purification Co-elution or co-crystallization of isomersEmploy fractional crystallization or preparative HPLC for separation.

By systematically addressing these potential side reactions and carefully optimizing the reaction parameters, researchers can significantly improve the yield and purity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, facilitating its use in drug discovery and development programs.

IV. References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652.

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911.

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873–2920.

  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Org. Prep. Proced. Int.2011 , 43 (3), 269-293.

  • Maleckis, A.; Herath, I. D.; Otting, G. Synthesis of ¹³C/¹⁹F/²H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Org. Biomol. Chem.2021 , 19 (23), 5133-5147. [Link]

  • Yin, J.; et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. J. Org. Chem.2017 , 82 (12), 6146–6153. [Link]

  • Chen, Y.; et al. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Lett.2013 , 54 (33), 4449-4452.

  • Miyata, O.; Kimura, Y.; Muroya, K.; Hiramatsu, H.; Naito, T. Thermal cyclization of N-trifluoracetyl enehydrazines under mild conditions: A novel entry into the Fischer indole synthesis. Tetrahedron Lett.1999 , 40 (19), 3601-3604.

  • Heravi, M. M.; Rohani, S.; Zadsirjan, V.; Zahedi, N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7 (83), 52852-52887. [Link]

  • Rebeiro, G. L.; Khadilkar, B. M. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Synthesis2001 , 2001 (3), 370-372.

  • Vandersteen, A. A.; Mundle, S. O. C.; Kluger, R. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. J. Org. Chem.2012 , 77 (15), 6505-6509. [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. PubChem. [Link]

  • Methyl 7-fluoro-1H-indole-2-carboxylate. Mol-Instincts. [Link]

  • Hughes, D. L.; Zhao, D. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. J. Org. Chem.1991 , 56 (9), 3001–3006. [Link]

Sources

Technical Support Center: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of their experiments involving this compound. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established principles of organic chemistry and stability testing.

Frequently Asked Questions (FAQs)

FAQ 1: My solution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid has developed a yellow or brownish tint. What is the likely cause?

This discoloration is a common indicator of degradation, likely stemming from oxidation or photodegradation. The indole nucleus is electron-rich and susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen) and light. The introduction of a fluorine atom can enhance the oxidative stability of the molecule to some extent.[1][2] However, the indole ring system can still undergo oxidation to form colored, often polymeric, byproducts.

Causality: The initial step in the oxidation of indole derivatives can involve the formation of radical cations, which can then react with oxygen or other molecules to form hydroxylated species, such as oxindoles.[3] These intermediates can be further oxidized or can polymerize to form complex colored mixtures.

To mitigate this, we recommend the following:

  • Storage: Store the solid compound and its solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: Use de-gassed solvents for preparing solutions to minimize dissolved oxygen.

  • Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), after confirming its compatibility with your experimental system.

FAQ 2: I observe a loss of potency or concentration of my compound in solution over time, even when stored in the dark. What degradation pathway might be at play?

Besides oxidation, hydrolytic degradation, particularly of the carboxylic acid group, could be a factor, although generally, carboxylic acids are stable to hydrolysis. A more likely cause for potency loss in solution, especially under non-neutral pH conditions, is decarboxylation, potentially facilitated by elevated temperatures. The stability of indole-2-carboxylic acids can be pH-dependent.[3]

Causality: While the C-F bond is very strong, the overall stability of the molecule can be influenced by pH.[4] In acidic or basic solutions, the protonation state of the carboxylic acid and the indole nitrogen changes, which can alter the electron density of the ring and potentially facilitate degradation pathways like decarboxylation or ring opening, although the latter is less common under mild conditions.

Recommendations:

  • pH Control: Whenever possible, maintain solutions at a neutral pH using a suitable buffer system that has been validated for compatibility.

  • Temperature Control: Store solutions at recommended temperatures (typically 2-8°C or frozen) to slow down potential degradation kinetics. Avoid repeated freeze-thaw cycles.

FAQ 3: Are there any known incompatibilities with common excipients or solvents?

While specific incompatibility data for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not extensively published, general knowledge of indole chemistry suggests potential issues with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even atmospheric oxygen over time can lead to significant degradation.[5]

  • Strong Acids/Bases: Extreme pH conditions can catalyze degradation as discussed in FAQ 2.

  • Reactive Excipients: Caution should be exercised when formulating with excipients that contain reactive functional groups, such as aldehydes or peroxides, which may be present as impurities in some polymers.

A forced degradation study is the most effective way to determine incompatibilities with specific formulation components.[6][7]

Troubleshooting Guides

Troubleshooting 1: Unexpected Peaks in HPLC/LC-MS Analysis

Issue: You observe new, unexpected peaks in your chromatogram after sample preparation or short-term storage.

Possible Causes & Solutions:

  • Photodegradation: Indole derivatives are known to be light-sensitive.[8] Exposure to ambient or UV light can lead to the formation of photodegradation products.

    • Troubleshooting Step: Prepare and analyze a sample that has been intentionally exposed to light (e.g., placed near a window or in a photostability chamber for a defined period) and compare the chromatogram to a freshly prepared, light-protected sample.

    • Solution: Work in a low-light environment, use amber vials or foil-wrapped containers for sample handling and storage, and minimize the time samples spend on the autosampler.

  • Oxidative Degradation: As mentioned in FAQ 1, oxidation is a common degradation pathway.

    • Troubleshooting Step: Sparge your sample solvent with nitrogen or argon before preparation. Prepare a sample and blanket the headspace of the vial with an inert gas. Compare its stability over time with a sample prepared without these precautions.

    • Solution: Implement inert gas handling for sensitive samples and consider the use of antioxidants for standards and stock solutions.

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures during sample processing (e.g., in a heated autosampler) can cause degradation. The thermal decomposition of indole itself is initiated by H-atom ejection.[9]

    • Troubleshooting Step: Analyze a sample that has been heated at a specific temperature (e.g., 60°C) for a set time.

    • Solution: Use a cooled autosampler if available and minimize the time samples are exposed to elevated temperatures.

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid based on the known chemistry of related indole structures. These are hypothetical and should be confirmed experimentally.

G Parent 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Oxidation Oxidative Stress (e.g., H2O2, O2) Parent->Oxidation O2, light Photolysis Photolytic Stress (e.g., UV/Vis Light) Parent->Photolysis hv Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis H+ or OH- Thermal Thermal Stress (Heat) Parent->Thermal Δ OxidizedProduct1 Hydroxylated Intermediate Oxidation->OxidizedProduct1 PhotoProduct Dimerization/Rearrangement Products Photolysis->PhotoProduct HydrolysisProduct Decarboxylated Product (7-Fluoro-3-methyl-1H-indole) Hydrolysis->HydrolysisProduct Thermal->HydrolysisProduct (Decarboxylation) OxidizedProduct2 Oxindole/Dioxindole Derivative OxidizedProduct1->OxidizedProduct2 Polymer Colored Polymers OxidizedProduct2->Polymer

Caption: Hypothesized degradation pathways for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.[5][6][7]

Objective: To generate potential degradation products and determine the primary degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from light and stored at 5°C, should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Photostability UV light (254 nm) & Visible lightRoom Temp24 hours
Thermal 80°C (in solution)80°C48 hours
  • Sample Quenching: After the specified duration, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method, and for peak identification, use LC-MS.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detector scanning from 200-400 nm; monitor at the λmax of the parent compound (e.g., ~280-300 nm, to be determined experimentally).

  • Injection Volume: 10 µL.

This method serves as a starting point and should be optimized for your specific instrumentation and the degradation products observed.

References

  • Bansal, G., & Rawat, P. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159.
  • Wikipedia. (n.d.). Thiophene. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(9), 2841.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
  • Galan, M. J., et al. (1998). Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution. Analyst, 123(1), 123-127.
  • Griesbeck, A. G., & Maptue, N. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(16), 4434-4467.
  • Mackie, R. K., & Tzelepi, M. (2000). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 104(45), 10322-10329.
  • Jackson, D. A., et al. (2011). Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration. Environmental Science & Technology, 45(19), 8030-8036.
  • Meanwell, N. A. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Jain, R., & Gupta, P. (2009). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Electrochimica Acta, 54(22), 5173-5178.
  • Merabet, S., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Applications of Fluorinated Indole Intermediates in Fine Chemicals. Ningbo Inno Pharmchem Co., Ltd.
  • Qu, Y., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667.
  • Al-Hayali, L., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 583.
  • Games, D. E., et al. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • Rojas-León, C., et al. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 29(9), 2108.
  • Merabet, S., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1145-1153.
  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.com.
  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Jackson, D. A., et al. (2011). Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration.
  • Benchchem. (n.d.). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole. Benchchem.
  • Analytical Methods. (2023).
  • Arthen, B., et al. (2023). On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐Fluorinated Acids and Alcohols. Journal of the American Society for Mass Spectrometry, 34(10), 2269-2277.
  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec No), 514-521.
  • Patel, K., & Roy, S. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 334-343.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. PubChem.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
  • van Staden, J., & Papenfus, H. B. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Scientific Reports, 14(1), 9735.
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube.
  • Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • University Digital Conservancy. (2021). Microbial Degradation of Polyfluorinated Chemicals and Detection of Fluoride via a Colorimetric Assay. University of Minnesota.

Sources

resolving poor solubility of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (FMICA). This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the limited solubility of this compound. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome these issues, ensuring the success and reproducibility of your experiments.

Understanding the Challenge: The Molecular Profile of FMICA

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a structurally complex molecule. Its poor aqueous solubility is not surprising and is dictated by a combination of its key features:

  • Aromatic Indole Core: The large, hydrophobic indole ring system is the primary contributor to its low affinity for water.

  • Fluorine Substitution: The fluorine atom at the 7-position increases the molecule's lipophilicity (fat-solubility), further reducing its solubility in aqueous media.

  • Carboxylic Acid Group: This is the key to unlocking solubility. As an ionizable group, its state of charge is dependent on the pH of the solution, providing a critical handle for manipulation.

This guide will walk you through a logical, multi-tiered approach to systematically address and resolve solubility issues with FMICA.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered when working with FMICA.

Q1: I've added FMICA to my aqueous buffer (e.g., PBS at pH 7.4), and it won't dissolve. What's happening?

Answer: This is the expected behavior for this compound. At a neutral pH of 7.4, the carboxylic acid group (with an estimated pKa between 3 and 5) will be deprotonated and exist as a carboxylate anion (-COO⁻). While this introduces some charge, the large, nonpolar indole structure dominates, leading to very low intrinsic solubility. Simple addition to neutral buffers is often insufficient for achieving meaningful concentrations.

Q2: What is the first and simplest strategy I should try to solubilize FMICA?

Answer: The most direct approach is pH modification . By raising the pH of your solvent, you can ensure the complete deprotonation of the carboxylic acid group, forming a more soluble salt in situ.

Troubleshooting Steps for pH Modification:

  • Start with a Basic Solution: Instead of dissolving the solid directly in your final buffer, first, dissolve it in a small amount of a basic solution, such as 0.1 M NaOH. The highly alkaline environment will fully deprotonate the carboxylic acid, forming the highly soluble sodium 7-fluoro-3-methyl-1H-indole-2-carboxylate salt.

  • Titrate to Target pH: Once the compound is fully dissolved, you can then carefully and slowly add your acidic buffer stock (e.g., a phosphate buffer with a higher concentration of the acidic component) to titrate the pH back down to your desired experimental value (e.g., 7.4).

  • Watch for Precipitation (The "Crash Out"): As you approach the pKa of the compound, it may begin to precipitate out of solution. This indicates you have exceeded the solubility limit at that specific pH. If this occurs, you will need to either work at a higher pH or combine this method with other strategies outlined below.

Q3: I tried adjusting the pH, but the compound precipitates when I return to my target pH. What's my next option?

Answer: If pH adjustment alone is insufficient, the next logical step is to introduce co-solvents . These are organic solvents miscible with water that can increase solubility by reducing the overall polarity of the solvent system.

Common Co-solvents for Poorly Soluble APIs:

Co-SolventTypical Starting Concentration (v/v)Key Considerations
DMSO 1-10%Excellent solubilizing power but can be cytotoxic in some cell-based assays. Always run a vehicle control.
Ethanol 5-20%Generally less toxic than DMSO but may have lower solubilizing power. Can sometimes cause protein precipitation.
PEG 400 10-30%A good option for in vivo studies due to its lower toxicity profile.
Propylene Glycol 10-40%Often used in pharmaceutical formulations; provides good solubilization with a favorable safety profile.

Workflow for Using Co-solvents:

The following diagram illustrates a systematic approach to screening for an effective co-solvent system.

Caption: Co-solvent screening workflow for FMICA.

Q4: My experiment is sensitive to organic solvents. Are there other options besides co-solvents?

Answer: Yes. If co-solvents are not viable for your experimental system (e.g., certain cell cultures or protein binding assays), you can explore the use of excipients like surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that form micelles in solution. The hydrophobic core of the micelle can encapsulate FMICA, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.

    • Examples: Tween® 80, Polysorbate 20, Kolliphor® EL.

    • Starting Point: Prepare a 1% (w/v) solution of the surfactant in your buffer and attempt to dissolve FMICA directly into it. Gentle heating (37-40°C) and sonication can aid this process.

  • Cyclodextrins: These are ring-shaped molecules made of sugar units that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like FMICA.

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

    • Starting Point: Prepare a 10-20% (w/v) solution of HP-β-CD in your buffer. This creates a high concentration of host molecules ready to encapsulate the FMICA.

Protocols: Step-by-Step Methodologies

Protocol 1: Solubility Determination by Shake-Flask Method

This protocol allows you to quantitatively determine the solubility of FMICA under various conditions.

  • Preparation: For each condition to be tested (e.g., pH 7.4 PBS, PBS with 5% DMSO, PBS with 10% HP-β-CD), add an excess amount of FMICA solid to a known volume of the solvent in a sealed container (e.g., a glass vial). "Excess" means adding enough solid so that undissolved material is clearly visible.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures that the solution reaches equilibrium. A shaker or rotator is ideal for this.

  • Separation: After equilibration, allow the samples to sit undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for organic solvents).

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved FMICA using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a 10 mM FMICA Stock in 10% HP-β-CD

This protocol provides a practical method for preparing a solvent-free stock solution for cell-based assays.

  • Prepare the Vehicle: Weigh out the required amount of HP-β-CD to make a 10% (w/v) solution in your desired aqueous buffer (e.g., for 10 mL, add 1 g of HP-β-CD to 10 mL of buffer). Stir until fully dissolved. Gentle warming may assist.

  • Weigh FMICA: Calculate and weigh the amount of FMICA needed for your final volume and concentration. For 10 mL of a 10 mM solution (assuming a molecular weight of ~209.19 g/mol ), you would need 20.92 mg.

  • Dissolve FMICA: Add the weighed FMICA powder directly to the 10% HP-β-CD solution.

  • Facilitate Dissolution: Vortex the mixture vigorously. If dissolution is slow, place the vial in a sonicator bath for 15-30 minutes. Gentle warming (up to 40°C) can also be applied. The solution should become completely clear.

  • Sterilization: If for cell culture use, sterile-filter the final solution through a 0.22 µm syringe filter.

Logical Decision-Making for Formulation

The following flowchart provides a structured decision-making process for selecting the appropriate solubilization strategy.

Technical Support Center: Purification of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this valuable synthetic intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your experiments.

I. Understanding the Molecule and Potential Impurities

Before delving into purification protocols, it is crucial to understand the structure of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and the likely impurities that may arise during its synthesis. The presence of a fluorine atom, a carboxylic acid group, and a methyl group on the indole scaffold imparts specific chemical properties that influence the choice of purification strategy.

A common and efficient method for synthesizing indole-2-carboxylic acid derivatives is the Fischer indole synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For our target molecule, this would likely involve the reaction of (2-fluorophenyl)hydrazine with pyruvic acid or a derivative.

Another relevant synthetic route is the Japp-Klingemann reaction , which can be used to generate the necessary hydrazone precursor for the Fischer indole synthesis.[4][5][6]

Based on these synthetic pathways, a range of potential impurities can be anticipated:

  • Unreacted Starting Materials: (2-fluorophenyl)hydrazine and pyruvic acid (or its ester).

  • Hydrazone Intermediate: The immediate precursor to the indole.

  • Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products, depending on the substitution pattern of the starting materials.

  • Decarboxylation Products: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 7-fluoro-3-methyl-1H-indole.

  • Oxidation Products: Indole rings can be sensitive to oxidation, potentially forming colored impurities.[7]

  • Residual Acid Catalyst: Strong acids like sulfuric acid or polyphosphoric acid are often used and must be completely removed.[2]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you might encounter during the purification of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in a question-and-answer format.

Q1: My isolated product is a colored oil or a discolored solid. What is the likely cause and how can I fix it?

A1: The appearance of color, often pinkish or brownish, in indole derivatives is typically due to oxidation of the indole ring.[7] This can be exacerbated by exposure to air, light, and residual acid from the synthesis.

Troubleshooting Steps:

  • Minimize Exposure: During work-up and purification, minimize the exposure of your compound to air and strong light. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon and adsorbed colored impurities. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate colored impurities.

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?

A2: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging. A mixed-solvent system is often the solution.

Troubleshooting Steps:

  • Solvent Miscibility: Choose two miscible solvents where your compound has high solubility in one ("good" solvent) and low solubility in the other ("poor" solvent). Common pairs include:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl acetate/Hexane

    • Acetone/Hexane[8]

  • Procedure:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[9]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I prevent it?

A3: "Oiling out" occurs when the solubility of the compound in the cooling solvent is exceeded above its melting point, causing it to separate as a liquid phase.

Troubleshooting Steps:

  • Lower the Initial Concentration: Use a larger volume of solvent to dissolve the crude product initially.

  • Slower Cooling: Ensure the solution cools very slowly. Insulating the flask can help.

  • Solvent System Modification: The chosen solvent system may be too "good." Try a solvent system where the compound is less soluble at elevated temperatures.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooling solution to induce crystallization.

Q4: After acid-base extraction, my product precipitates as a fine powder that is difficult to filter. How can I improve the crystal form?

A4: Rapid precipitation from an acidified aqueous solution often leads to very small crystals or an amorphous solid.

Troubleshooting Steps:

  • Slow Acidification: Add the acid dropwise to the basic aqueous solution with vigorous stirring. This allows for more controlled crystal growth.

  • Temperature Control: Cooling the aqueous solution in an ice bath during acidification can sometimes promote the formation of larger, more easily filterable crystals.

  • Recrystallization: The precipitated solid should be considered a crude product and subjected to recrystallization from a suitable organic solvent system to obtain a more crystalline and purer final product.

III. Step-by-Step Purification Protocols

A. Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (after ensuring no product remains).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl or H₂SO₄) with stirring until the pH is acidic (pH ~2-3). The 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., NaHCO3) Crude->AddBase 1. Dissolve SeparatoryFunnel Separatory Funnel (Shake & Separate) AddBase->SeparatoryFunnel 2. Extract OrganicLayer Organic Layer (Neutral Impurities) SeparatoryFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Carboxylate Salt) SeparatoryFunnel->AqueousLayer Separate AddAcid Add Aqueous Acid (e.g., HCl) AqueousLayer->AddAcid 3. Isolate Precipitation Precipitation AddAcid->Precipitation 4. Acidify Filtration Vacuum Filtration Precipitation->Filtration 5. Collect PureProduct Pure 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Filtration->PureProduct 6. Dry

Caption: Workflow for Acid-Base Extraction.

B. Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.

Protocol (Single Solvent - e.g., Ethanol):

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more ethanol dropwise until a clear solution is obtained. Avoid adding excess solvent.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum.

Protocol (Mixed Solvent - e.g., Ethyl Acetate/Hexane):

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Induce Precipitation: Slowly add hexane dropwise with swirling until a persistent cloudiness is observed.

  • Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single solvent protocol, washing with a cold mixture of ethyl acetate and hexane.

Table 1: Common Recrystallization Solvents for Carboxylic Acids

Solvent/Solvent SystemPolarityComments
Ethanol/MethanolPolar ProticOften good for dissolving the crude product when hot. Water can be added as an anti-solvent.[8]
Ethyl Acetate/HexanePolar Aprotic/NonpolarA versatile system for compounds with intermediate polarity.
Acetone/HexanePolar Aprotic/NonpolarSimilar to ethyl acetate/hexane, offering a different selectivity.
WaterHighly Polar ProticCan be effective if the compound has some water solubility at high temperatures.[8]
TolueneNonpolar AromaticCan be useful for less polar compounds.

IV. Purity Assessment

It is essential to verify the purity of your final product using appropriate analytical techniques.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and for detecting trace impurities.

Suggested Starting HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.

    • Example Gradient: Start with 80:20 Water:Acetonitrile, and ramp to 20:80 Water:Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the indole ring absorbs strongly (e.g., 280 nm).[10][11]

  • Injection Volume: 10 µL.[10][11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural information and can be used to identify and quantify impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the methyl group, and the carboxylic acid proton. The integration of these signals can be used to detect and quantify impurities with distinct proton signals.

  • ¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive technique for purity analysis. The fluorine signal will have a characteristic chemical shift, and any fluorine-containing impurities will give rise to separate signals. This method is particularly useful as there is no background signal, allowing for clear detection of fluorinated byproducts.[12][13][14]

Diagram of Purity Analysis Workflow:

PurityAnalysis PurifiedProduct Purified 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Dissolve Dissolve in Suitable Solvent (e.g., DMSO-d6 for NMR, Acetonitrile for HPLC) PurifiedProduct->Dissolve HPLC HPLC Analysis Dissolve->HPLC NMR NMR Analysis Dissolve->NMR PurityData Purity Data (% Area in HPLC, Integration in NMR) HPLC->PurityData H1_NMR ¹H NMR NMR->H1_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR StructureVerification Structural Confirmation H1_NMR->StructureVerification F19_NMR->StructureVerification FinalResult High Purity Product PurityData->FinalResult Assess Purity StructureVerification->FinalResult Confirm Identity

Caption: Workflow for Purity Assessment.

V. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid?

A: Pure indole-2-carboxylic acids are typically white to off-white crystalline solids. Any significant coloration suggests the presence of impurities.

Q: Can I use column chromatography to purify this compound?

A: Yes, column chromatography can be an effective purification method. Due to the acidic nature of the compound, it is advisable to use a mobile phase containing a small amount of acetic or formic acid to prevent streaking on the silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q: How stable is 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid?

A: Fluorinated indoles generally exhibit increased metabolic stability.[15] However, like many indole derivatives, it can be sensitive to strong oxidizing agents and prolonged exposure to strong acids or bases at high temperatures, which could lead to degradation or decarboxylation. It is best stored in a cool, dark, and dry place.

Q: My NMR spectrum shows broad signals. What could be the cause?

A: Broad signals in the NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, aggregation of the compound at higher concentrations, or chemical exchange processes. Ensure your NMR solvent is of high purity and try acquiring the spectrum at different concentrations or temperatures.

VI. References

  • Fischer Indole Synthesis. (2021, August 5). [Video]. YouTube. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules, 26(11), 3185. Retrieved from [Link]

  • Fischer indole synthesis. (2023, October 26). In Wikipedia. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). U.S. Patent No. 3,654,351.

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2009). Journal of the Indian Chemical Society, 86(10), 1069-1076.

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods, 10(30), 3737-3746.

  • Synthesis of Fluorinated Indoles as RNA Analogues. (2004). Helvetica Chimica Acta, 87(11), 2896-2910.

  • Fischer Indole Synthesis. (2016). In Indole Ring Synthesis (pp. 41-79). John Wiley & Sons, Ltd.

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.

  • What do common indole impurities look like?. (2017, December 18). Retrieved from [Link]

  • 19F NMR relaxation studies of fluorosubstituted tryptophans. (2019). Journal of Biomolecular NMR, 73(8-9), 427-436.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 674-686.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2020). Journal of Medicinal Chemistry, 63(13), 6613-6632.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 333.

  • Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. (2018). Crystal Growth & Design, 18(6), 3436-3446.

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia, 68(2), 431-436.

  • The Japp‐Klingemann Reaction. (2012). In Organic Reactions (pp. 1-21). John Wiley & Sons, Inc.

  • In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. (2017). PLoS One, 12(3), e0174109.

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2024). Journal of Materials Chemistry B.

  • Synthesis of 5-Fluoroindole-5-13C. (2014). Diva-Portal.org.

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). ACS Medicinal Chemistry Letters, 7(9), 841-846.

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2018). Molecules, 23(12), 3209.

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2019). Journal of Medicinal Chemistry, 62(21), 9696-9712.

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (2021). Journal of Fluorine Chemistry, 242, 109703.

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2015). Journal of the Serbian Chemical Society, 80(10), 1245-1256.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2015). European Journal of Chemistry, 6(3), 284-290.

  • Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. (2019). Biochemistry, 58(34), 3584-3588.

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2020). Molecules, 25(18), 4234.

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999). Heterocyclic Communications, 5(6), 523-528.

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Why Do Some Fischer Indolizations Fail?. (2016). The Journal of Organic Chemistry, 81(17), 7434-7443.

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023). ChemRxiv.

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(84), 53365-53385.

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Molecules, 29(3), 606.

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. (2020, January 29). [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Minimizing Byproduct Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of byproduct formation in indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to this critical heterocyclic motif. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide actionable, field-tested strategies to achieve cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching questions that apply to various indole synthesis methodologies.

Q1: My indole product is unstable and decomposes during workup or purification. What are the general strategies to prevent this?

A1: Indoles, particularly those with electron-rich substituents, can be susceptible to oxidation and acid-catalyzed polymerization.[1] The pyrrolic portion of the indole nucleus is electron-rich and prone to electrophilic attack.

Causality and Mitigation Strategies:

  • Oxygen Sensitivity: Many indoles are sensitive to air and light, leading to auto-oxidation and the formation of colored, often resinous byproducts.[1]

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction, workup, and any solvent removal steps under an inert atmosphere (Nitrogen or Argon).

      • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

      • Antioxidants: For particularly sensitive indoles, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during purification or storage.

  • Acid-Catalyzed Decomposition: Trace amounts of acid can lead to dimerization or polymerization, especially at elevated temperatures.

    • Troubleshooting:

      • Neutralize Promptly: During aqueous workup, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst.

      • Silica Gel Treatment: If you suspect acidic impurities are co-eluting with your product, you can pre-treat your silica gel by slurrying it with a dilute solution of triethylamine in your eluent system, then evaporating the solvent before packing the column.

      • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl. If you must use them for chromatography, consider adding a small percentage of a neutralizer like triethylamine or methanol to the eluent.

Q2: I'm struggling with removing a stubborn, polar byproduct that co-elutes with my desired indole. What are my options?

A2: Co-elution is a common frustration, often arising from byproducts with similar polarity to the target molecule, such as N-oxides, hydroxylated species, or residual starting materials like arylhydrazones.

Troubleshooting Purification:

  • Change the Stationary Phase: If standard silica gel fails, consider alternative stationary phases.

    • Alumina (basic or neutral): Can be effective for separating compounds that are sensitive to the acidic nature of silica.

    • Reverse-Phase Silica (C18): Separates based on hydrophobicity rather than polarity, which can be highly effective for resolving polar byproducts from a less polar indole product.

  • Modify the Mobile Phase:

    • Solvent System Optimization: Systematically screen different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol, Acetone/Toluene). Sometimes a less conventional system provides the necessary selectivity.

    • Additives: Adding a small amount of a modifier can dramatically alter selectivity. For example, a trace of acetic acid can help sharpen the peaks of acidic compounds, while a small amount of triethylamine can do the same for basic compounds.

  • Chemical Modification:

    • Acid/Base Extraction: If the byproduct has a functional group with a different pKa than your product (e.g., a carboxylic acid or a basic amine), you can often remove it with a liquid-liquid extraction using a dilute aqueous acid or base.

    • Derivatization: In challenging cases, you can temporarily derivatize your product (e.g., by protecting the indole N-H) to significantly alter its polarity, allowing for easy separation from the byproduct. The protecting group can then be removed in a subsequent step.

Method-Specific Troubleshooting Guides

Fischer Indole Synthesis

One of the most versatile and widely used methods, the Fischer indole synthesis, is not without its challenges, most notably the control of regioselectivity and the prevention of tar formation.[2][3]

Q: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?

A: This is the most common issue in Fischer indolization. The reaction proceeds via the formation of an enamine intermediate from the arylhydrazone, and an unsymmetrical ketone can form two different enamines, leading to two regioisomeric indoles.[4] The ratio of these isomers is determined by the relative stability of the enamine intermediates and the steric hindrance around them.

Mechanistic Insight & Control Strategy:

The key is to influence which enamine is preferentially formed and undergoes the subsequent[3][3]-sigmatropic rearrangement.

  • Kinetic vs. Thermodynamic Control:

    • Milder Conditions (Kinetic Control): Weaker acids and lower temperatures tend to favor the formation of the less substituted (kinetic) enamine, leading to the indole isomer resulting from cyclization at the less hindered carbon.[3]

    • Harsher Conditions (Thermodynamic Control): Stronger acids and higher temperatures allow for equilibration to the more substituted, thermodynamically more stable enamine, favoring the alternative regioisomer.

Troubleshooting Protocol:

  • Catalyst Screening: The choice of acid catalyst is critical.[3]

    • For the kinetic product (cyclization at the less substituted carbon), try milder Lewis acids like ZnCl₂ or protic acids like acetic acid or polyphosphoric acid (PPA) at lower concentrations/temperatures.[4][5]

    • For the thermodynamic product (cyclization at the more substituted carbon), stronger Brønsted acids like H₂SO₄ or HCl, or high temperatures with PPA are often more effective.

  • Solvent Effects: The solvent can influence the stability of the intermediates. Non-polar solvents may favor one isomer over another compared to polar solvents. A systematic screen of solvents like toluene, xylene, or even ionic liquids can be beneficial.

  • One-Pot Modifications: Performing the hydrazone formation and cyclization in one pot without isolating the intermediate can sometimes favor the kinetic product, as the enamine is trapped as it forms.[4]

Parameter Favors Kinetic Isomer (Less Substituted) Favors Thermodynamic Isomer (More Substituted)
Acid Catalyst ZnCl₂, Acetic Acid, PPA (low temp)H₂SO₄, HCl, PPA (high temp)
Temperature Lower (e.g., 80-100 °C)Higher (e.g., >120 °C)
Reaction Time ShorterLonger (to allow equilibration)
Palladium-Catalyzed Indole Synthesis (e.g., Larock, Buchwald-Hartwig)

Modern palladium-catalyzed methods offer milder conditions and broader functional group tolerance but come with their own set of potential pitfalls, often related to the catalyst's activity and stability.[6][7]

Q: My Pd-catalyzed indole synthesis is stalling at low conversion, and I'm recovering mostly my starting materials. What's going wrong?

A: Low conversion in a Pd-catalyzed reaction is typically due to catalyst deactivation or suboptimal reaction conditions. The palladium catalyst must efficiently cycle through its oxidative addition and reductive elimination steps.

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed check_reagents 1. Verify Reagent Purity - Starting materials (o-haloaniline, alkyne, etc.) - Solvent (anhydrous?) - Base (correct stoichiometry?) start->check_reagents check_catalyst 2. Assess Catalyst System - Pd source active? - Ligand appropriate and not degraded? - Correct Pd:Ligand ratio? check_reagents->check_catalyst Reagents OK check_conditions 3. Evaluate Reaction Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? check_catalyst->check_conditions Catalyst System OK troubleshoot_catalyst Troubleshoot Catalyst: - Try a different Pd precursor (e.g., Pd₂(dba)₃ vs Pd(OAc)₂). - Screen different ligands (e.g., phosphines, N-heterocyclic carbenes). - Increase catalyst loading incrementally. check_catalyst->troubleshoot_catalyst Potential Catalyst Issue check_conditions->troubleshoot_catalyst Conditions OK, still fails troubleshoot_conditions Troubleshoot Conditions: - Increase temperature in 10°C increments. - Extend reaction time. - Consider a different solvent. check_conditions->troubleshoot_conditions Potential Conditions Issue success Reaction Optimized troubleshoot_catalyst->success troubleshoot_conditions->success

Decision tree for troubleshooting low conversion.

Deeper Dive into Causality:

  • Catalyst Deactivation:

    • Oxidative Degradation: The active Pd(0) species can be oxidized to inactive Pd(II) if oxygen is not rigorously excluded. Ensure the reaction is set up under a robust inert atmosphere.

    • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use a glovebox for preparation if possible.

    • Impure Substrates: Functional groups on your starting materials (e.g., unprotected amines or thiols) can coordinate to the palladium and poison the catalyst. Ensure high purity of all reagents.

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. A ligand that is too bulky may hinder oxidative addition, while one that is not electron-donating enough may slow down reductive elimination. Screening a small panel of ligands is often a worthwhile investment.

  • Incorrect Base: The base plays a critical role, and its strength and solubility can impact the reaction rate. Common bases include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). If one is not effective, trying another from a different class can solve the problem.

Bischler Indole Synthesis

This acid-catalyzed cyclization of an α-arylamino-ketone can be effective but is notorious for producing mixtures due to potential rearrangements.[2]

Q: My Bischler synthesis is giving me a mixture of isomeric indoles and other byproducts. How can I improve the selectivity?

A: The classic Bischler synthesis often involves strong acids and high temperatures, which can promote unintended molecular rearrangements. The key to a cleaner reaction is often to use milder conditions and pre-formed, well-characterized intermediates.

Mechanistic Cause of Byproducts:

The reaction proceeds via an electrophilic cyclization. However, under harsh acidic conditions, the α-arylamino-ketone intermediate can undergo N- to C-aryl migration or other rearrangements before the desired cyclization occurs, leading to isomeric products.

Experimental Protocol for Minimizing Byproducts:

  • Isolate the Intermediate: Instead of a one-pot reaction from the aniline and α-haloketone, it is highly advisable to first synthesize and purify the α-arylamino-ketone intermediate. This ensures that the subsequent cyclization step begins with a clean, well-defined substrate.

    • Step 1a: Synthesis of α-arylamino-ketone:

      • Dissolve the aniline (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (1.2 eq) in a suitable solvent (e.g., acetonitrile).

      • Slowly add the α-haloketone (1.0 eq) at room temperature.

      • Monitor by TLC until the starting aniline is consumed.

      • Perform a standard aqueous workup and purify the α-arylamino-ketone by column chromatography or recrystallization.

  • Use Milder Cyclization Conditions:

    • Step 1b: Cyclization:

      • Dissolve the purified α-arylamino-ketone in a high-boiling, non-polar solvent like toluene or xylene.

      • Add a milder Lewis acid catalyst (e.g., ZnCl₂, InCl₃, or Sc(OTf)₃) instead of strong Brønsted acids.

      • Heat the reaction to a moderate temperature (e.g., 80-110 °C) and monitor carefully by TLC. Using microwave irradiation can sometimes provide rapid heating and lead to cleaner product formation.[4]

By separating the two stages of the reaction and using milder conditions for the critical cyclization step, you can significantly suppress rearrangement pathways and improve the yield of the desired indole isomer.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 26, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved January 26, 2026, from [Link]

  • Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54053. [Link]

  • Shaikh, V. S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(36), 22186-22216. [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 23(Advance Article). [Link]

  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 26, 2026, from [Link]

  • Serna, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3230. [Link]

Sources

Technical Support Center: Scale-Up of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will delve into the mechanistic rationale behind procedural choices and provide actionable troubleshooting advice.

Section 1: Overview of the Synthetic Strategy & Key Scale-Up Considerations

The most robust and commonly employed route for this class of indole derivatives involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization. The resulting indole ester is then saponified to yield the target carboxylic acid.

While effective at the lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and material handling. This guide addresses these challenges systematically.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Saponification & Isolation A 3-Fluoroaniline B Diazonium Salt Intermediate A->B NaNO2, HCl (0-5 °C) D Hydrazone Intermediate B->D Coupling (pH 4-5) C Ethyl 2-methylacetoacetate C->D E Ethyl 7-fluoro-3-methyl- 1H-indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) Heat (80-120 °C) F Target Carboxylic Acid (Crude) E->F Base (NaOH/KOH) Hydrolysis G Final Product (Purified) F->G Purification (Crystallization)

Caption: High-level overview of the three main stages for synthesizing the target molecule.

Section 2: Troubleshooting Guide for Key Synthetic Steps

This section is formatted as a series of questions that our application scientists frequently encounter.

Japp-Klingemann Reaction Stage

Question: My Japp-Klingemann reaction is giving a low yield of the hydrazone intermediate. What are the most likely causes?

Answer: Low yield in this reaction is almost always linked to two critical parameters: the stability of the diazonium salt and the pH of the coupling reaction.

  • Causality (Diazonium Salt Stability): Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Decomposition, often visible as nitrogen gas evolution or formation of dark tars, directly depletes your key electrophile. On a larger scale, maintaining a homogenous low temperature is more challenging due to the surface-area-to-volume ratio decrease.

  • Causality (Reaction pH): The Japp-Klingemann reaction requires the nucleophilic attack of an enolate (from the ethyl 2-methylacetoacetate) onto the diazonium salt.[2][3]

    • If the pH is too low (acidic), the concentration of the required enolate is suppressed, halting the reaction.

    • If the pH is too high (basic), the diazonium salt can convert to a non-reactive diazotate species or undergo undesired coupling reactions.

Troubleshooting Protocol:

  • Diazotization Temperature Control:

    • Ensure your reactor's cooling system can handle the exotherm from adding the sodium nitrite solution.

    • Scale-Up Tip: Use a jacketed reactor with a powerful overhead stirrer. Add the nitrite solution subsurface (via a dip tube) to ensure rapid dispersion and prevent localized temperature spikes. Maintain the internal temperature strictly between 0-5 °C.

  • Immediate Use of Diazonium Salt: Do not let the diazonium salt solution stand for extended periods. Prepare it and immediately proceed to the coupling step. A slight delay that is manageable in the lab can lead to significant product loss at the kilogram scale.[4]

  • Precise pH Control for Coupling:

    • Prepare a solution of ethyl 2-methylacetoacetate and a buffer, such as sodium acetate, to maintain the pH between 4 and 5.

    • Add the cold diazonium salt solution slowly to this buffered solution. Monitor the pH in real-time and be prepared to make adjustments with a dilute base (e.g., sodium carbonate solution) if necessary.

Fischer Indole Cyclization Stage

Question: During the Fischer indole cyclization, I'm observing significant charring and the formation of a dark, intractable tar instead of my desired indole ester. Why is this happening?

Answer: This is a classic problem in Fischer indole syntheses, especially during scale-up. It points towards issues with thermal control and catalyst choice. The reaction involves a[5][5]-sigmatropic rearrangement which is highly sensitive to temperature and acid strength.[6][7]

  • Causality (Thermal Runaway): The cyclization is often exothermic. Localized "hot spots" within the reactor, caused by poor mixing or aggressive heating, can lead to decomposition and polymerization pathways, resulting in tar formation.[8]

  • Causality (Catalyst Activity): While strong Brønsted acids (like sulfuric acid) or Lewis acids (like zinc chloride) work at a small scale, they can be too aggressive for large-scale operations, promoting side reactions.[9] Polyphosphoric acid (PPA) is often a good compromise, but its high viscosity can present mixing challenges at scale.

Troubleshooting Protocol & Catalyst Comparison:

  • Thermal Management:

    • Heat the reaction mass slowly and uniformly. Do not heat aggressively from the bottom. Use a jacketed reactor with controlled heating fluid.

    • Ensure vigorous agitation to maintain a homogenous temperature throughout the reaction.

  • Catalyst Selection: Consider the trade-offs for your specific scale and equipment.

CatalystLab-Scale ProsScale-Up Challenges & Mitigation
Sulfuric Acid (H₂SO₄) Inexpensive, readily available.Highly corrosive. Can lead to sulfonation and severe charring. Mitigation: Use only if other options fail; requires highly controlled addition at low temperatures.
Zinc Chloride (ZnCl₂) Effective Lewis acid catalyst.Hygroscopic, can be difficult to handle. Residual zinc can be problematic for pharmaceutical products. Mitigation: Ensure anhydrous conditions. Consider extensive purification post-reaction.
Polyphosphoric Acid (PPA) Generally provides cleaner reactions. Acts as both catalyst and solvent.Highly viscous, making stirring and product isolation difficult. Mitigation: Use mechanical stirring (not a magnetic stir bar). Quench the reaction by carefully adding it to ice water under vigorous stirring to break it down.
Eaton's Reagent (P₂O₅ in MsOH) Often gives high yields with fewer side products.More expensive. Preparation must be done carefully. Mitigation: A good alternative to PPA if cost allows and handling procedures are in place.

Troubleshooting Decision Tree for Low Cyclization Yield

Fischer_Troubleshooting A Low Yield in Fischer Cyclization B Is significant tar/charring observed? A->B C YES B->C   D NO B->D   G Potential Causes: - Overheating / Local hot spots - Acid catalyst too aggressive C->G E Indicates incomplete reaction D->E F Potential Causes: - Insufficient heating (time/temp) - Catalyst deactivation - Poor mixing E->F I Troubleshooting Steps: 1. Increase reaction time or temperature moderately. 2. Check catalyst quality/quantity. 3. Verify agitation efficiency. F->I H Troubleshooting Steps: 1. Improve reactor agitation. 2. Switch to a milder catalyst (e.g., PPA, Eaton's Reagent). 3. Implement slower, controlled heating ramp. G->H

Caption: A decision-making workflow for diagnosing low yields in the Fischer cyclization step.

Section 3: Purification & Isolation FAQs

Q1: After saponification, I have trouble crystallizing the final 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. The product oils out or crashes out as a fine, difficult-to-filter solid. What should I do?

A1: This is a common crystallization challenge. The goal is to control the rate of supersaturation.

  • Anti-Solvent Addition: Instead of adding your dissolved product solution to the anti-solvent, try adding the anti-solvent slowly to the dissolved product with efficient stirring. This maintains a more controlled level of supersaturation.

  • Temperature Gradient: Cool the solution slowly. A rapid temperature drop ("crash cooling") often leads to fine, impure particles. A programmed cooling ramp over several hours is ideal for large batches.

  • Seeding: Introduce a small amount of pure, crystalline seed material once the solution is saturated. This provides a template for ordered crystal growth.

  • Solvent System: Experiment with different solvent/anti-solvent systems. A common choice is dissolving the crude acid in a polar solvent like ethyl acetate or acetone and then adding a non-polar anti-solvent like heptane or hexane.

Q2: My final product purity is low, and I suspect a decarboxylated impurity (7-fluoro-3-methyl-1H-indole). How can I prevent this and remove it?

A2: Decarboxylation of indole-2-carboxylic acids can be promoted by excessive heat or harsh acidic conditions during workup.[10][11]

  • Prevention: During the workup after saponification, do not use a large excess of strong acid to neutralize, and avoid boiling the acidic solution for extended periods. Neutralize to the isoelectric point (typically pH 2-4 for these compounds) at a controlled, moderate temperature to precipitate the product.

  • Purification: A staged pH precipitation can be effective for removal. A published method for purifying indole-2-carboxylic acid involves forming a triethylamine salt, which is soluble in water.[12]

    • Dissolve the crude product in an organic solvent and add triethylamine to precipitate the salt.

    • Isolate the salt and dissolve it in water.

    • Slowly add acid. Impurities may precipitate at different pH ranges. The desired product should precipitate cleanly at its isoelectric point.

Section 4: Critical Safety Considerations for Scale-Up

Q1: What are the primary safety hazards I need to manage when scaling up this process?

A1: The primary hazards are the handling of hydrazine derivatives and diazonium salts, and managing reaction exotherms.

  • Hydrazine Derivatives: 3-Fluorophenylhydrazine is a suspected carcinogen and is toxic.[13] It can be absorbed through the skin.[14][15]

    • Control Measures: Always handle in a well-ventilated area (e.g., a fume hood or ventilated enclosure). Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider laminate film gloves), safety glasses, and a lab coat. For large quantities, consider respiratory protection.

  • Diazonium Salts: Solid diazonium salts can be explosive. While they are kept in solution in this process, uncontrolled conditions (e.g., evaporation, high concentration) could pose a risk.

    • Control Measures: Always keep the diazonium salt in a cold, aqueous solution and use it immediately after preparation. Never attempt to isolate it.

  • Thermal Hazards: Both the diazotization and the Fischer cyclization can be exothermic.

    • Control Measures: Use a reactor with adequate cooling capacity. Employ controlled, slow addition of reagents. For large-scale reactions, a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to understand the thermal profile and potential for runaway reactions.

References

  • AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Science Publishing. [Link]

  • indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Fischer Indole Synthesis. ResearchGate. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

  • Refinement method of indole-2-carboxylic acid.
  • The Japp-Klingemann Reaction. ResearchGate. [Link]

  • Japp-Klingemann reaction. chemeurope.com. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • What are the special considerations for the Japp-Klingemann reaction?. ResearchGate. [Link]

  • Hydrazine Toxicology. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

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Validation & Comparative

A Comparative Guide to 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs.[1] Its versatile biological activity makes it a cornerstone in the development of therapeutics ranging from antiviral to anti-inflammatory agents.[1][2] A key strategy in modern drug discovery is the introduction of fluorine atoms to modulate a molecule's properties.[3][4][5] This guide provides an in-depth, objective comparison of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its non-fluorinated parent, 3-methyl-1H-indole-2-carboxylic acid, offering experimental insights for researchers in drug development.

The strategic placement of fluorine can profoundly alter a molecule's electronic profile, lipophilicity, metabolic stability, and binding interactions.[4][6] By examining the 7-fluoro substituted indole, we can dissect the specific advantages and trade-offs of this modification, providing a clear rationale for its application in lead optimization.

Molecular Structures

A visual comparison of the two core molecules under investigation. The addition of a single fluorine atom at the 7-position is the only structural difference, yet it imparts significant physicochemical changes.

G cluster_0 3-methyl-1H-indole-2-carboxylic acid cluster_1 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid a a b b

Caption: Chemical structures of the non-fluorinated and 7-fluoro analogs.

Comparative Physicochemical Properties

The introduction of fluorine, the most electronegative element, at the C-7 position of the indole ring induces significant changes in the molecule's electronic and physical properties. These alterations are critical as they directly influence the compound's pharmacokinetic and pharmacodynamic profile.

Property3-methyl-1H-indole-2-carboxylic acid7-Fluoro-3-methyl-1H-indole-2-carboxylic acidRationale for Change
Molecular Formula C₁₀H₉NO₂C₁₀H₈FNO₂Addition of one fluorine atom.
Molecular Weight 175.18 g/mol [7]193.17 g/mol Increased mass due to fluorine.
pKa (Carboxylic Acid) ~4.0 - 4.5 (estimated)~3.5 - 4.0 (estimated)The strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion, increasing acidity (lower pKa).[5][8]
pKa (Indole N-H) ~16 - 17 (estimated)~15 - 16 (estimated)Fluorine's inductive effect also increases the acidity of the indole N-H proton.
Calculated LogP 2.3[7]2.5 (estimated)A single fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.
Metabolic Stability Susceptible to oxidation at C-7Enhanced resistance to C-7 oxidationThe C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond (~414 kJ/mol), blocking metabolic attack at that position.[6][9]
Expert Insights on Physicochemical Impact:
  • Acidity (pKa): The "pKa tuning" effect of fluorine is a well-established strategy in medicinal chemistry.[8] By lowering the pKa of the carboxylic acid, the fluorinated analog will be more ionized at physiological pH (7.4). This can impact solubility, cell permeability, and interaction with target binding sites that involve ionic interactions. The increased acidity of the indole N-H can also influence hydrogen bonding capabilities.

  • Lipophilicity (LogP): The modest increase in LogP is a double-edged sword. While it can improve passive diffusion across membranes, a significant increase can sometimes lead to non-specific binding and reduced aqueous solubility.[5] For this specific modification, the change is subtle and likely beneficial for cell penetration without drastically harming solubility.

  • Metabolic Stability: Blocking metabolic oxidation is a primary reason for introducing fluorine.[4][9] The C-7 position on an indole ring is a potential site for hydroxylation by cytochrome P450 enzymes. By replacing the C-H with a robust C-F bond, the metabolic half-life of the compound can be significantly extended, leading to improved bioavailability and duration of action.

Synthesis and Reaction Pathways

Both compounds can be synthesized via the classic Fischer indole synthesis, a reliable and versatile method for creating indole scaffolds. The choice of starting hydrazine dictates the final substitution pattern.

Caption: Comparative workflow for the synthesis of both indole analogs.

Experimental Protocol: Fischer Indole Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

This protocol describes a validated method for synthesizing the core intermediate of the non-fluorinated analog.

  • Reagents & Equipment:

    • Phenylhydrazine

    • Ethyl 2-methylacetoacetate

    • Glacial acetic acid (catalyst and solvent)

    • Round-bottom flask with reflux condenser

    • Stir plate and magnetic stir bar

    • Ice bath

  • Step-by-Step Procedure:

    • To a round-bottom flask, add phenylhydrazine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

    • Carefully add glacial acetic acid to the mixture to serve as the solvent and catalyst.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Pour the cooled mixture into ice-cold water to fully precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 3-methyl-1H-indole-2-carboxylate.

  • Validation & Characterization:

    • The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Anticipated Impact on Biological Activity

G Start 7-Fluoro Substitution pKa Lower pKa (Increased Acidity) Start->pKa LogP Increased Lipophilicity (Higher LogP) Start->LogP Metabolism Blocked C-7 Metabolism (Increased Stability) Start->Metabolism Absorption Altered Oral Absorption pKa->Absorption Binding Altered Target Binding (Ionic/H-Bonding) pKa->Binding LogP->Absorption Distribution Enhanced Membrane Permeation (e.g., BBB) LogP->Distribution HalfLife Longer Half-Life Metabolism->HalfLife Efficacy Potentially Increased Potency/Efficacy HalfLife->Efficacy Binding->Efficacy

Caption: Logical flow of how 7-fluorination impacts pharmacokinetic properties.

Pharmacokinetic (ADME) Predictions:
  • Absorption & Distribution: The increased lipophilicity and altered ionization state of the 7-fluoro analog could lead to enhanced absorption and better penetration of biological membranes, including the blood-brain barrier.[10]

  • Metabolism & Excretion: The primary benefit is the enhanced metabolic stability at the site of fluorination.[9] This would likely lead to a longer in vivo half-life and reduced metabolic clearance, allowing for less frequent dosing.

Pharmacodynamic (Target Interaction) Predictions:
  • Binding Affinity: The change in acidity and the potential for the fluorine atom to act as a hydrogen bond acceptor can alter the molecule's interaction with its biological target.[6] This could either increase or decrease binding affinity and potency, an outcome that must be determined experimentally. The carboxylic acid is often a key acidic moiety for interacting with receptors, and its modified pKa could be critical for activity.[2]

Conclusion and Strategic Outlook

The comparison between 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its non-fluorinated analog provides a clear and compelling case study on the strategic use of fluorine in drug design. The introduction of a single fluorine atom at the 7-position is predicted to:

  • Increase Acidity: Lowering the pKa of the carboxylic acid and indole N-H.

  • Enhance Lipophilicity: Slightly increasing the LogP value.

  • Improve Metabolic Stability: Blocking potential C-7 hydroxylation.

These modifications are highly likely to translate into an improved pharmacokinetic profile, particularly a longer half-life and potentially better tissue distribution. The effect on pharmacodynamics remains to be experimentally validated but offers a promising avenue for enhancing target affinity through altered electronic and binding properties. For researchers and drug development professionals, 7-fluorination of an indole scaffold represents a rational, low-risk strategy to address common challenges in lead optimization, particularly metabolic instability.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Available at: [Link]

  • 3-Methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Methyl indole-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

  • Tryptophan. Wikipedia. Available at: [Link]

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  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Synthetic method of indole-2-carboxylic acid. Google Patents.
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  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]

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comparative analysis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid with other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to IDO1 Inhibitors for Immuno-Oncology Researchers

This guide provides a comprehensive comparative analysis of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. While we will use the 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid structure as a representative of the indole scaffold, a common motif in this field, our focus will be on the comparison of well-characterized clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of IDO1 inhibition, from mechanism of action to the interpretation of experimental data.

The Central Role of IDO1 in Tumor Immune Escape

Cancer cells employ various strategies to evade destruction by the host immune system. One of the most significant is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[3][4]

This enzymatic reaction has profound immunosuppressive consequences within the tumor microenvironment (TME):

  • Tryptophan Depletion: Tryptophan is essential for the proliferation and function of immune cells, particularly effector T cells. Its depletion by IDO1 leads to T-cell cycle arrest and anergy.[3][5]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, are not inert. They actively suppress effector T cells and promote the differentiation and activation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[1][5]

Therefore, inhibiting IDO1 is a highly attractive strategy in immuno-oncology, aiming to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cell IDO1 IDO1 Enzyme TumorCell->IDO1 Upregulates APC Antigen Presenting Cell (e.g., Dendritic Cell) APC->IDO1 Expresses Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Suppression Immune Suppression IDO1->Kynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion Treg->T_Cell Suppresses Tryptophan_Depletion->T_Cell Causes Arrest & Anergy Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A 1. Seed SKOV-3 Cells (3x10⁴ cells/well) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Induce with IFNγ (100 ng/mL) B->C D 4. Add Test Inhibitors (Dose-response) C->D E 5. Incubate (24-48 hours) D->E F 6. Collect Supernatant E->F G 7. Kynurenine Detection (Colorimetric Reaction) F->G H 8. Measure Absorbance G->H I 9. Calculate IC₅₀ H->I

Figure 2: Experimental workflow for a cell-based IDO1 inhibitor assay.

A New Frontier: IDO1 Degraders (iDegs)

The clinical setbacks of catalytic inhibitors have spurred innovation. A major concern is that inhibitors can stabilize the IDO1 protein, potentially enhancing its non-catalytic scaffolding functions. [1]To overcome this, a new class of molecules called IDO1 degraders (iDegs) has emerged. [1] Instead of just blocking the active site, iDegs work by inducing a conformational change in the IDO1 protein. This change flags the enzyme for ubiquitination and subsequent degradation by the proteasome, effectively eliminating the protein from the cell. [1]This dual action—inhibiting catalytic activity and removing the protein scaffold—represents a promising next-generation strategy to more effectively target the IDO1 pathway.

Conclusion

The journey of IDO1 inhibitors from promising preclinical targets to challenging clinical assets provides a powerful lesson in translational immuno-oncology. While the first generation of inhibitors, including the highly potent and selective Epacadostat, did not succeed in late-stage trials, the scientific insights gained have been invaluable. The comparative analysis reveals critical differences in mechanism, potency, and selectivity that inform future drug design. The challenges have highlighted the need for robust, biomarker-driven patient selection and have paved the way for innovative approaches like IDO1 degraders. For researchers in the field, understanding the nuances of these different inhibitory mechanisms and mastering the experimental protocols to evaluate them are essential for developing the next generation of therapies that can successfully overcome this key axis of immune suppression.

References

  • Mirage News. (2026, January 23). Strong Immune Defence Against Cancer.
  • OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.
  • Panevska, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.
  • Wikipedia. Indoleamine 2,3-dioxygenase.
  • Röhrig, U. F., et al. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • Frontiers in Immunology. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions.
  • ACS Medicinal Chemistry Letters. (2025, September 26). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).
  • Muller, A. J., et al. Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central.
  • Muller, A. J., et al. (2017, December 14). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research.
  • Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization.
  • European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
  • Amsbio. IDO Immune Pathway.

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Validating the Biological Activity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immuno-oncology, the modulation of tryptophan metabolism has emerged as a critical checkpoint for rescuing anti-tumor immunity. A key enzyme in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1), is frequently exploited by tumor cells to create an immunosuppressive microenvironment.[1][2][3] The catalytic activity of IDO1 depletes the essential amino acid L-tryptophan and generates metabolites known as kynurenines, which collectively impair the function of effector T cells and promote the activity of regulatory T cells.[2][4][5] Consequently, the development of small molecule inhibitors targeting IDO1 has been an area of intense research.

The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel HIV-1 integrase inhibitors.[6][7] This guide focuses on a specific derivative, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, and outlines a comprehensive strategy for validating its hypothesized biological activity as an IDO1 inhibitor using cell-based assays. For a robust and objective assessment, we will compare its performance head-to-head with Epacadostat (INCB024360), a well-characterized and clinically evaluated IDO1 inhibitor.[8][9] While Epacadostat ultimately failed in Phase III clinical trials, its well-documented mechanism of action makes it an excellent benchmark for in vitro comparisons.[10][11]

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to:

  • Objectively assess the potency and cellular activity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

  • Compare its efficacy against a known standard, Epacadostat.

  • Interpret the experimental data to build a comprehensive activity profile.

The Central Hypothesis: Targeting the IDO1 Pathway

Our central hypothesis is that 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid functions as an inhibitor of the IDO1 enzyme. The rationale for this is grounded in the structural similarities of the indole core to known IDO1 inhibitors. The experimental workflow is therefore designed to interrogate this hypothesis at multiple levels, from direct enzyme inhibition to the downstream consequences for immune cell activation.

IDO1_Pathway cluster_TumorCell Tumor Cell Microenvironment cluster_TCell T Cell cluster_Inhibitors Therapeutic Intervention L-Tryptophan L-Tryptophan IDO1 IDO1 L-Tryptophan->IDO1 Substrate T_Cell_Activation T_Cell_Activation L-Tryptophan->T_Cell_Activation Required for IDO1->L-Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Metabolite T_Cell_Annergy_Apoptosis T_Cell_Annergy_Apoptosis Kynurenine->T_Cell_Annergy_Apoptosis Promotes IFN-gamma IFN-gamma IFN-gamma->IDO1 Upregulates 7-Fluoro-3-methyl-1H-indole-2-carboxylic_acid 7-Fluoro-3-methyl-1H-indole-2-carboxylic_acid 7-Fluoro-3-methyl-1H-indole-2-carboxylic_acid->IDO1 Inhibits Epacadostat Epacadostat Epacadostat->IDO1 Inhibits

Figure 1: The IDO1 signaling pathway and points of inhibition.

Experimental Design: A Three-Tiered Approach for Validation

To comprehensively validate the biological activity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a three-tiered experimental approach is recommended. This ensures a thorough understanding of the compound's direct effects on the target, its influence on downstream cellular processes, and its general cytotoxicity.

Experimental_Workflow cluster_Assays Cell-Based Assays Start Start Compound_Preparation Prepare Stock Solutions: - 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid - Epacadostat - Vehicle Control (DMSO) Start->Compound_Preparation Cell_Line_Selection Select Cell Lines: - IDO1-expressing tumor cell line (e.g., SK-OV-3) - T-cell line (e.g., Jurkat) Compound_Preparation->Cell_Line_Selection Tier1 Tier 1: IDO1 Enzymatic Activity Assay (Kynurenine Measurement) Cell_Line_Selection->Tier1 Tier2 Tier 2: T-Cell Co-culture Assay (T-Cell Activation Marker Measurement) Cell_Line_Selection->Tier2 Tier3 Tier 3: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Cell_Line_Selection->Tier3 Data_Analysis Data Analysis and Comparison: - IC50 Curve Generation - Statistical Analysis Tier1->Data_Analysis Tier2->Data_Analysis Tier3->Data_Analysis Conclusion Biological Activity Profile Data_Analysis->Conclusion

Sources

structure-activity relationship (SAR) of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Derivatives

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and natural products.[1] Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions make it a versatile pharmacophore for designing ligands that can interact with a wide range of biological targets.[1] Derivatives of indole-2-carboxylic acid, in particular, have demonstrated significant potential across various therapeutic areas, including oncology, virology, and bacteriology.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives, offering insights for researchers and professionals in drug development.

The strategic placement of substituents on the indole core is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile. The introduction of a fluorine atom at the 7-position and a methyl group at the 3-position of the indole-2-carboxylic acid scaffold can significantly influence its potency, selectivity, and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can modulate the acidity of the N-H proton, alter metabolic stability, and enhance binding affinity through electrostatic interactions.[3][4] The methyl group at the 3-position can provide steric bulk, influencing the orientation of the molecule within a binding pocket and potentially enhancing hydrophobic interactions.[5]

This guide will dissect the SAR of this specific scaffold by examining the individual and synergistic contributions of the 7-fluoro and 3-methyl substitutions, as well as the impact of modifications to the carboxylic acid group at the 2-position. We will draw upon experimental data from analogous indole derivatives to build a comprehensive picture of the key structural features governing biological activity.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives is a composite of the contributions from each substituent on the indole core. Understanding the role of each component is crucial for the rational design of novel therapeutic agents.

The Crucial Role of the 2-Carboxylic Acid Group

The carboxylic acid moiety at the 2-position is a recurring feature in many biologically active indole derivatives and is often essential for their mechanism of action.

  • Chelating Properties: In the context of enzyme inhibition, particularly for metalloenzymes like HIV-1 integrase, the carboxylic acid group, in conjunction with the indole nitrogen, can chelate essential metal ions (e.g., Mg²⁺) in the active site, thereby inhibiting enzyme function.[2][6][7][8]

  • Hydrogen Bonding: The carboxyl group is a potent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the target protein's binding site.

  • Acidity and Activity: Replacement of the carboxylic acid with other acidic functionalities, such as amides, generally leads to a decrease or loss of activity, highlighting the importance of the specific pKa and geometry of the carboxyl group for optimal interaction.[9]

The Influence of the 3-Methyl Group

Substitutions at the 3-position of the indole ring have been shown to be critical for modulating the activity and selectivity of indole-2-carboxylic acid derivatives.

  • Steric Hindrance and Conformational Restriction: The methyl group at the C3 position can introduce steric bulk, which can be beneficial or detrimental depending on the topology of the target's binding site. It can help to orient the molecule correctly for optimal binding and can also prevent non-productive binding modes.

  • Hydrophobic Interactions: The lipophilic nature of the methyl group can facilitate favorable hydrophobic interactions with nonpolar residues in the binding pocket, contributing to increased binding affinity.[2] In studies on HIV-1 integrase inhibitors, the introduction of a longer branch at the C3 position was found to improve interactions within a hydrophobic cavity near the active site.[2][6][8]

  • Impact on Apoptotic Activity: For certain indole-2-carboxylic acid benzylidene-hydrazides, substitution at the 3-position was found to be important for their apoptosis-inducing activity.[5]

The Strategic Advantage of the 7-Fluoro Substitution

The placement of a fluorine atom on the indole ring is a common strategy in medicinal chemistry to enhance a molecule's drug-like properties.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the electron density of the entire indole ring system. A fluorine at the 7-position can increase the acidity of the indole N-H, potentially leading to stronger hydrogen bonding interactions with the target protein.

  • Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[3]

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to enhanced binding affinity. Furthermore, the lipophilicity of fluorine can improve membrane permeability.[10]

  • pKa Tuning: The incorporation of vicinal fluorine atoms is a known strategy to modulate the pKa of acidic and basic groups, which can be used to optimize potency and pharmacokinetic properties.[4]

Comparative Analysis: Performance Against Alternative Scaffolds

To contextualize the potential of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives, it is instructive to compare their expected properties with those of other substituted indole-2-carboxylic acids.

Scaffold Key Structural Feature Anticipated Biological Impact Supporting Evidence
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid 7-Fluoro and 3-Methyl substitutionPotentially enhanced metabolic stability, modulated pKa for improved binding, and favorable hydrophobic interactions.Inferred from general principles of fluorine and methyl substitutions in medicinal chemistry.[3][5]
Indole-2-carboxylic acid Unsubstituted coreFoundational scaffold with inherent biological activity, often serving as a starting point for optimization.[7]Active as an HIV-1 integrase inhibitor, but with room for potency improvement through substitution.[7][11]
3-Aryl-indole-2-carboxylic acid derivatives Large aromatic substituent at C3Can significantly increase potency through π-π stacking and hydrophobic interactions.Substitution with a phenyl group at the 3-position was found to be important for apoptotic activity.[5]
5-Chloro-indole-2-carboxylic acid derivatives Electron-withdrawing group at C5Can enhance activity, as seen in some anticancer agents.5-chloro substitution is present in potent apoptosis inducers.[5]
6-Halogenated-indole-2-carboxylic acid derivatives Halogen at C6Introduction of a halogenated benzene ring at C6 can improve binding with viral DNA through π-π stacking.[7][11]Markedly improved HIV-1 integrase inhibitory effect.[2]

Experimental Protocols for Evaluation

The biological evaluation of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives would typically involve a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Derivatives

A general synthetic route could involve the Fischer indole synthesis.

  • Reactant Preparation: Start with (2-Fluorophenyl)hydrazine and a suitable keto-acid, such as 2-oxobutanoic acid.

  • Fischer Indole Synthesis: The hydrazine and keto-acid are reacted in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heated to induce cyclization and form the indole ring.

  • Esterification (Optional): The resulting carboxylic acid can be converted to an ester for purification or further modification.

  • Amide Coupling (for derivatives): The carboxylic acid can be coupled with various amines using standard coupling reagents like BOP or HATU to generate a library of carboxamide derivatives.[12][13]

In Vitro Enzyme Inhibition Assay (Example: HIV-1 Integrase)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific target.

  • Assay Principle: A recombinant enzyme (e.g., HIV-1 integrase) is incubated with its substrates (viral and target DNA) in the presence of the test compound.

  • Detection: The inhibition of the strand transfer reaction is quantified, often using a fluorescence-based method.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.[2]

Cell-Based Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is determined from the dose-response curve.[14]

Visualizing Structure-Activity Relationships

Graphical representations are invaluable for understanding complex SAR data.

SAR_Summary Indole_Core 7-Fluoro-3-methyl-1H- indole-2-carboxylic acid C2_Carboxyl 2-COOH: - Essential for activity - Metal chelation - H-bonding Indole_Core->C2_Carboxyl C3_Methyl 3-CH3: - Steric bulk - Hydrophobic interactions - Modulates selectivity Indole_Core->C3_Methyl C7_Fluoro 7-F: - Modulates pKa - Enhances metabolic stability - Increases binding affinity Indole_Core->C7_Fluoro Biological_Activity Biological Activity (e.g., Anticancer, Antiviral) C2_Carboxyl->Biological_Activity C3_Methyl->Biological_Activity C7_Fluoro->Biological_Activity

Caption: Key structural determinants of biological activity for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives.

Conclusion and Future Directions

The 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a fluorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position provides a rich platform for tuning the pharmacological properties of these molecules. The insights gathered from the SAR of related indole derivatives strongly suggest that this particular substitution pattern can lead to compounds with enhanced potency, selectivity, and metabolic stability.

Future research should focus on the systematic exploration of substitutions at other positions of the indole ring, as well as the synthesis and evaluation of a diverse library of carboxamide and other carboxylic acid bioisosteres at the 2-position. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new drug candidates based on this versatile and privileged scaffold.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Structure of 5-fluoroindole-2-carboxylic acid 10. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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Navigating the Selectivity Landscape of Indole-2-Carboxylic Acids: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a privileged chemical structure, forming the foundation of numerous biologically active molecules. Its inherent versatility allows for the fine-tuning of pharmacological properties, leading to compounds with a wide range of therapeutic applications. However, this chemical flexibility also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. Understanding and characterizing the selectivity profile of any new chemical entity is paramount to ensuring its safety and efficacy.

This guide provides a comparative analysis of the cross-reactivity of various indole-2-carboxylic acid derivatives. While specific biological activity data for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not extensively available in the public domain, we will use this molecule as a structural archetype to explore the broader principles of selectivity and off-target effects within this chemical class. By examining different classes of indole-2-carboxylic acid derivatives with known biological targets, we will illustrate the methodologies and critical thinking required to assess compound selectivity.

The Indole-2-Carboxylic Acid Scaffold: A Double-Edged Sword in Drug Discovery

The indole ring system, with its fused benzene and pyrrole rings, provides a rich electronic environment and a rigid framework that can engage in various interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxylic acid moiety at the 2-position often serves as a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, or chelating with metal ions in enzyme active sites.[1][2]

The diverse biological activities reported for indole-2-carboxylic acid derivatives underscore the scaffold's potential. However, this diversity also hints at the potential for promiscuous binding. Minor structural modifications, such as the addition of a fluorine atom or a methyl group, can significantly alter a compound's target preference and off-target liability. Therefore, a thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

Case Studies in Selectivity: A Comparative Look at Indole-2-Carboxylic Acid Derivatives

To understand the varied selectivity profiles of this chemical class, we will examine several examples of indole-2-carboxylic acid derivatives with distinct primary targets.

Anti-parasitic Agents: Targeting Trypanosoma cruzi
  • Primary Target: The specific molecular target within Trypanosoma cruzi, the causative agent of Chagas disease, is often not fully elucidated in early-stage drug discovery.[3][4] Initial screening campaigns typically rely on cell-based assays that measure the inhibition of parasite growth.[3][4]

  • Cross-Reactivity Profile: A key concern for anti-parasitic drug candidates is their selectivity against the host organism. Therefore, counter-screening against a panel of human cell lines is a critical step to identify compounds with a favorable therapeutic index. For a series of 1H-indole-2-carboxamides, good selectivity over host cells was observed.[4] Further bioprofiling of lead compounds against a panel of known off-targets is essential to de-risk potential liabilities. For example, some indole derivatives have shown moderate inhibition of the human serotonin 5-HT2A receptor.[5]

Enzyme Inhibitors: Targeting Fructose-1,6-bisphosphatase (FBPase)
  • Primary Target: Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors of FBPase.[1]

  • Cross-Reactivity Profile: For enzyme inhibitors, assessing selectivity against related enzymes or enzymes that share similar substrate binding motifs is crucial. For FBPase inhibitors, this would include profiling against other phosphatases and enzymes in related metabolic pathways. The allosteric nature of the binding of these indole derivatives to FBPase can sometimes confer a higher degree of selectivity compared to active-site inhibitors.

CNS-Active Agents: Targeting the NMDA Receptor
  • Primary Target: 5-Fluoro-1H-indole-2-carboxylic acid is classified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[6] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function.

  • Cross-Reactivity Profile: For compounds targeting CNS receptors, broad profiling against a panel of other neurotransmitter receptors and ion channels is essential to avoid unwanted neurological or psychiatric side effects. The high density and diversity of receptors in the brain make this a particularly challenging aspect of CNS drug development.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged experimental approach is necessary to build a comprehensive selectivity profile for a novel compound like 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. The following assays are fundamental to this process.

Competitive Binding Assays

Principle: Competitive binding assays are used to determine the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[7] This is a high-throughput and cost-effective method for initial selectivity screening.

Workflow:

Target Target Protein Incubation Incubation Target->Incubation Labeled_Ligand Labeled Ligand (e.g., radioactive, fluorescent) Labeled_Ligand->Incubation Test_Compound Test Compound (e.g., 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Bound Labeled Ligand Separation->Detection Data_Analysis Data Analysis (IC50, Ki determination) Detection->Data_Analysis

Caption: Workflow of a competitive binding assay.

Methodology:

  • Preparation: A constant concentration of the target protein and a labeled ligand are prepared in a suitable buffer.

  • Competition: A range of concentrations of the unlabeled test compound is added to the mixture.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The protein-bound labeled ligand is separated from the unbound labeled ligand. This can be achieved through various techniques such as filtration, centrifugation, or size-exclusion chromatography.

  • Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescently labeled ligands).

  • Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the labeled ligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the test compound for the target, can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Principle: For compounds that target enzymes, direct measurement of the inhibition of enzymatic activity is the most relevant method for assessing potency and selectivity.

Workflow:

Enzyme Enzyme Reaction_Initiation Initiate Reaction Enzyme->Reaction_Initiation Substrate Substrate Substrate->Reaction_Initiation Test_Inhibitor Test Inhibitor Test_Inhibitor->Reaction_Initiation Measurement Measure Product Formation or Substrate Depletion Reaction_Initiation->Measurement Data_Analysis Data Analysis (IC50, Ki determination) Measurement->Data_Analysis

Caption: Workflow of an enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor at various concentrations.

  • Pre-incubation (optional): In some cases, the enzyme and inhibitor are pre-incubated to allow for time-dependent inhibition.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-Based Functional Assays

Principle: Cell-based assays provide a more physiologically relevant context for assessing a compound's activity by evaluating its effects on a target within a living cell.[8] These assays can measure downstream signaling events, changes in gene expression, or phenotypic outcomes such as cell viability or proliferation.

Workflow:

Cells Cells Expressing Target Treatment Cell Treatment Cells->Treatment Test_Compound Test Compound Test_Compound->Treatment Incubation Incubation Treatment->Incubation Functional_Readout Functional Readout (e.g., reporter gene, second messenger, cell viability) Incubation->Functional_Readout Data_Analysis Data Analysis (EC50/IC50 determination) Functional_Readout->Data_Analysis

Caption: General workflow of a cell-based functional assay.

Methodology:

  • Cell Culture: Cells that endogenously or recombinantly express the target of interest are cultured under appropriate conditions.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a specific period to allow the compound to exert its biological effect.

  • Functional Readout: A specific cellular response is measured. Examples of readouts include:

    • Reporter gene assays: Measurement of the expression of a reporter gene (e.g., luciferase, β-galactosidase) that is under the control of a promoter regulated by the target's signaling pathway.

    • Second messenger assays: Quantification of intracellular second messengers such as cAMP or calcium.

    • Cell viability/proliferation assays: Measurement of the number of viable cells after treatment.

  • Data Analysis: The measured response is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Data Comparison and Interpretation

To facilitate a clear comparison, the following table summarizes the key characteristics of the different classes of indole-2-carboxylic acid derivatives discussed.

Class of DerivativePrimary Target(s)Example Compound/ScaffoldKnown/Potential Off-TargetsKey Selectivity Assays
Anti-parasitic Trypanosoma cruzi (whole organism)1H-indole-2-carboxamidesHuman cell lines, serotonin receptors (e.g., 5-HT2A)Cell-based parasite viability assays, host cell cytotoxicity assays, broad receptor profiling panels
Enzyme Inhibitor Fructose-1,6-bisphosphatase (FBPase)7-nitro-1H-indole-2-carboxylic acidsOther phosphatases, enzymes in related metabolic pathwaysEnzyme inhibition assays against a panel of related enzymes
CNS-Active NMDA Receptor5-Fluoro-1H-indole-2-carboxylic acidOther glutamate receptors (AMPA, kainate), other CNS receptors and ion channelsRadioligand binding assays, electrophysiology on a broad panel of CNS targets

Conclusion: The Path Forward for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its Analogs

The indole-2-carboxylic acid scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. However, as this guide has illustrated through a comparative analysis of its derivatives, a deep understanding of a compound's selectivity profile is indispensable. For a new molecule such as 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a systematic and tiered approach to assessing cross-reactivity is essential.

The journey from a promising hit to a viable drug candidate is paved with rigorous experimental evaluation. By employing a combination of in vitro binding and enzyme inhibition assays against a broad panel of targets, followed by validation in cell-based functional assays, researchers can build a comprehensive picture of a compound's selectivity. This knowledge is not only crucial for predicting potential safety liabilities but also for uncovering novel therapeutic opportunities and ultimately, for developing safer and more effective medicines.

References

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comparing different synthesis routes for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 7-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth comparison of prominent synthetic routes to this valuable scaffold, offering insights into the underlying chemical principles, experimental protocols, and comparative performance to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid can be approached through several established and modern synthetic methodologies. This guide will focus on three principal routes: the classical Japp-Klingemann/Fischer indole synthesis, the Reissert indole synthesis, and the modern Larock indole synthesis. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency.

Route 1: Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This classical two-step approach is a robust and well-established method for the synthesis of indole-2-carboxylic acid derivatives.[1][2] The synthesis commences with the Japp-Klingemann reaction to form a key hydrazone intermediate, which is subsequently cyclized via the Fischer indole synthesis.[3][4]

Workflow Diagram:

Japp-Klingemann_Fischer_Indole_Synthesis cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Hydrolysis A 2-Fluoroaniline C Diazotization (NaNO2, HCl) A->C B Ethyl 2-methylacetoacetate D Coupling B->D C->D Diazonium salt E Ethyl 2-(2-fluorophenylhydrazono)-3-oxobutanoate D->E Hydrazone formation F Cyclization (Acid catalyst, Heat) E->F G Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate F->G H Base Hydrolysis (e.g., NaOH or KOH) G->H I 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid H->I

Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

Causality Behind Experimental Choices:

The Japp-Klingemann reaction is initiated by the diazotization of 2-fluoroaniline. The resulting diazonium salt is a potent electrophile that readily couples with the enolate of ethyl 2-methylacetoacetate.[5] The choice of a β-ketoester is crucial as it directs the regioselectivity of the subsequent cyclization. The Fischer indole synthesis of the resulting hydrazone proceeds under acidic conditions, typically with catalysts like polyphosphoric acid (PPA) or strong mineral acids, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and aromatization to furnish the indole core.[6] The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, which is typically achieved under basic conditions.[7]

Experimental Protocol (Representative):

Step 1: Synthesis of Ethyl 2-(2-fluorophenylhydrazono)-3-oxobutanoate (Japp-Klingemann Reaction) [2]

  • Dissolve 2-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

  • Add the cold diazonium salt solution dropwise to the β-ketoester solution with vigorous stirring.

  • Allow the reaction to proceed at low temperature until completion.

  • Isolate the crude hydrazone by filtration and purify by recrystallization.

Step 2: Synthesis of Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis) [3][4]

  • Add the purified hydrazone to a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

  • Heat the reaction mixture to elevated temperatures (typically 80-100 °C) and monitor the reaction progress.

  • Upon completion, pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Purify the crude ester by column chromatography.

Step 3: Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (Hydrolysis) [7]

  • Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reflux the mixture until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify with a mineral acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Route 2: Reissert Indole Synthesis

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[8][9] This method is advantageous as it avoids the separate hydrolysis step required in the Fischer synthesis.

Workflow Diagram:

Reissert_Indole_Synthesis A 2-Fluoro-6-nitrotoluene C Condensation (Base, e.g., NaOEt) A->C B Diethyl oxalate B->C D Ethyl 2-(2-fluoro-6-nitrophenyl)-3-oxopropanoate C->D E Reductive Cyclization (e.g., Zn/AcOH or Fe/AcOH) D->E F 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->F

Caption: Workflow for the Reissert Indole Synthesis.

Causality Behind Experimental Choices:

The synthesis begins with the condensation of 2-fluoro-6-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form an α-keto ester.[9] The subsequent key step is a reductive cyclization of the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylic acid.[8] Various reducing agents can be employed, with zinc dust in acetic acid or iron powder in acetic acid being common choices.

Experimental Protocol (Representative): [8][9]

Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)-3-oxopropanoate

  • To a solution of sodium ethoxide in dry ethanol, add a mixture of 2-fluoro-6-nitrotoluene and diethyl oxalate.

  • Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude α-keto ester by distillation or chromatography.

Step 2: Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Suspend the α-keto ester in a mixture of acetic acid and water.

  • Add a reducing agent, such as zinc dust or iron powder, portion-wise while monitoring the reaction temperature.

  • After the reduction is complete, filter off the metal residues.

  • The product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid product by filtration and purify by recrystallization.

Route 3: Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile modern method that utilizes a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10][11] This approach offers high convergency and functional group tolerance.

Workflow Diagram:

Larock_Indole_Synthesis A 2-Fluoro-6-iodoaniline C Palladium-catalyzed Heteroannulation A->C B Ethyl 2-butynoate B->C D Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate C->D E Base Hydrolysis D->E F 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->F

Caption: Workflow for the Larock Indole Synthesis.

Causality Behind Experimental Choices:

This synthesis involves the palladium-catalyzed coupling of 2-fluoro-6-iodoaniline with an appropriately substituted alkyne, such as ethyl 2-butynoate. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring.[11] The choice of ligands and reaction conditions is critical for achieving high yields and regioselectivity. The final step is the hydrolysis of the resulting ester.

Experimental Protocol (Representative): [1]

Step 1: Synthesis of Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

  • In a reaction vessel, combine 2-fluoro-6-iodoaniline, ethyl 2-butynoate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude ester by column chromatography.

Step 2: Synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Follow the hydrolysis procedure as described in Route 1, Step 3.

Quantitative Data Comparison

ParameterJapp-Klingemann/FischerReissert SynthesisLarock Synthesis
Overall Yield Moderate to GoodModerateGood to Excellent
Number of Steps 322
Starting Materials Readily availableRequires substituted nitrotolueneRequires o-haloaniline and alkyne
Reaction Conditions Harsh (strong acids, high temp.)Moderate to HarshMild to Moderate
Scalability Well-established for scale-upCan be challengingGenerally good
Functional Group Tolerance LimitedModerateGood

Conclusion

The choice of synthetic route for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid depends on several factors, including the desired scale of synthesis, available starting materials, and tolerance for specific reaction conditions.

  • The Japp-Klingemann/Fischer indole synthesis is a reliable and well-understood classical method, particularly suitable for large-scale production where cost of starting materials is a primary concern. However, it often involves harsh acidic conditions and may have limitations with sensitive functional groups.

  • The Reissert indole synthesis offers a more direct route to the target carboxylic acid, reducing the number of synthetic steps. Its efficiency can be dependent on the specific substrate and the effectiveness of the reductive cyclization step.

  • The Larock indole synthesis represents a modern and highly flexible approach, offering excellent functional group tolerance and generally high yields. While the cost of the palladium catalyst and specialized starting materials may be higher, its convergency and milder conditions make it an attractive option for the synthesis of diverse and complex indole derivatives.

Ultimately, the optimal synthetic strategy will be a balance of these factors, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for researchers in making an informed decision.

References

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  • Movassaghi, M., & Schmidt, M. A. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters. [Link]

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A Comparative Benchmark Guide to 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid in the Context of IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing the body's anti-tumor immune response.[1] The quest for potent and selective IDO1 inhibitors has led to the exploration of various chemical scaffolds, with indole derivatives showing significant promise.[][3] This guide provides a comparative analysis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a representative of the indole-2-carboxylic acid class, against established clinical-stage IDO1 inhibitors. By examining its potential efficacy through the lens of structure-activity relationships and benchmarking it against key competitors, we offer a technical resource for researchers in the field.

The Rationale for Targeting IDO1: A Key Immunosuppressive Hub

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1][6] This dual mechanism effectively shields the tumor from immune-mediated destruction.[4]

The inhibition of IDO1 is therefore a compelling strategy to restore anti-tumor immunity. By blocking the degradation of tryptophan, IDO1 inhibitors aim to reverse the immunosuppressive effects within the tumor microenvironment, thereby enhancing the efficacy of other immunotherapies, such as checkpoint blockade.[4]

Benchmarking Performance: 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid vs. Clinical Competitors

While direct, head-to-head clinical data for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not yet available, we can infer its potential by examining the structure-activity relationships (SAR) of the broader indole-2-carboxylic acid class and comparing its key structural features to those of well-characterized IDO1 inhibitors that have progressed to clinical trials. A recent study on indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors provides a valuable framework for this comparison.[7]

CompoundTarget(s)Enzymatic IC50 (IDO1)Cellular IC50 (IDO1)Mechanism of Action
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid IDO1 (predicted)Data not availableData not availableCompetitive (predicted)
Epacadostat (INCB024360)IDO1~71.8 nM~10 nM (human IDO1)Competitive
Navoximod (GDC-0919)IDO1Ki of 7 nM~70-90 nMNon-competitive
Linrodostat (BMS-986205)IDO1Data not available~1.1 nMIrreversible
Representative Indole-2-carboxylic Acid (9o-1)IDO1/TDO1.17 µMData not availableCompetitive (predicted)

Data Interpretation and Scientific Rationale:

The fluorine substitution at the 7-position of the indole ring in 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity. The indole-2-carboxylic acid scaffold itself is a known pharmacophore for IDO1 inhibition, with the carboxylic acid group believed to chelate the heme iron in the enzyme's active site.[8]

In a comprehensive study of indole-2-carboxylic acid derivatives, compound 9o-1 , a 6-acetamido-indole-2-carboxylic acid derivative, demonstrated potent dual inhibition of IDO1 and TDO with an IC50 of 1.17 µM for IDO1.[7] This suggests that the core indole-2-carboxylic acid structure is a valid starting point for potent inhibitors. The methyl group at the 3-position of our topic compound may influence its binding orientation within the active site.

Compared to the clinical benchmarks, the indole-2-carboxylic acid class, as represented by compound 9o-1, currently displays lower potency. Epacadostat , a competitive inhibitor, shows an enzymatic IC50 of approximately 71.8 nM and a cellular IC50 of around 10 nM.[9][10] Navoximod , a non-competitive inhibitor, exhibits a Ki of 7 nM and a cellular EC50 in the range of 70-90 nM.[11][12] Linrodostat stands out as a highly potent, irreversible inhibitor with a cellular IC50 of approximately 1.1 nM.[13][14]

The development of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its analogs would likely focus on optimizing substitutions on the indole ring to enhance potency and selectivity, aiming to approach the nanomolar efficacy of the clinical candidates.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous benchmark study of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, the following experimental workflows are recommended.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of cofactors. The enzymatic reaction produces N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is quantified, typically by spectrophotometry or HPLC.

Step-by-Step Protocol: [15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Incubation: Add varying concentrations of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid or a benchmark inhibitor to the wells of a microplate.

  • Enzyme Addition: Add purified recombinant human IDO1 to each well.

  • Initiation of Reaction: Start the reaction by adding the substrate, 400 µM L-tryptophan.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Quantification:

    • Spectrophotometric Method: After centrifugation, mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.

    • HPLC Method: Analyze the supernatant by reverse-phase HPLC with detection at 360 nm to quantify kynurenine.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

IDO1 Cellular Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.

Principle: A human cell line that overexpresses IDO1 (e.g., IFN-γ-stimulated HeLa or SK-OV-3 cells) is treated with the test compound. The amount of kynurenine produced and secreted into the cell culture medium is measured.

Step-by-Step Protocol: [16]

  • Cell Seeding: Seed IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid or a benchmark inhibitor for a predetermined time (e.g., 24-72 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Spectrophotometric Method: Add TCA to the supernatant, centrifuge, and react the resulting supernatant with Ehrlich's reagent. Measure the absorbance at 480 nm.

    • LC-MS/MS Method: A more sensitive method involving liquid chromatography-tandem mass spectrometry can be used for precise quantification of kynurenine and tryptophan.

  • IC50 Calculation: Calculate the cellular IC50 value by plotting the inhibition of kynurenine production against the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the scientific principles and experimental procedures, the following diagrams are provided.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolism T_Cell_Proliferation Proliferation & Function Tryptophan->T_Cell_Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Apoptosis Apoptosis Kynurenine->T_Cell_Apoptosis Induces 7_Fluoro_3_methyl_1H_indole_2_carboxylic_acid 7-Fluoro-3-methyl- 1H-indole-2-carboxylic acid 7_Fluoro_3_methyl_1H_indole_2_carboxylic_acid->IDO1 Inhibits

Caption: The IDO1 pathway's role in tumor immune evasion and its inhibition.

Experimental_Workflow cluster_Enzymatic Enzymatic Assay cluster_Cellular Cellular Assay A Prepare Reaction Mix B Add Test Compound A->B C Add Recombinant IDO1 B->C D Initiate with Tryptophan C->D E Incubate & Terminate D->E F Measure Kynurenine E->F G Calculate Enzymatic IC50 F->G H Seed IDO1-expressing Cells I Treat with Test Compound H->I J Collect Supernatant I->J K Measure Kynurenine J->K L Calculate Cellular IC50 K->L

Sources

selectivity profile of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the selectivity profile of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a potent inhibitor of the monocarboxylate transporter 1 (MCT1). While the primary focus of this compound is not on kinases, understanding its selectivity is crucial for its development as a therapeutic agent. This guide will delve into the significance of MCT1 inhibition, compare the selectivity of this indole-based inhibitor with other known MCT1 inhibitors, and provide the experimental framework for assessing its off-target profile, including against a panel of kinases.

The Rationale for Targeting MCT1 in Disease

Monocarboxylate transporters, particularly MCT1, are pivotal in cellular metabolism, facilitating the transport of lactate, pyruvate, and ketone bodies across the plasma membrane.[1][2] In highly glycolytic cells, such as many cancer cells, MCT1 is crucial for extruding lactate, thereby maintaining intracellular pH and sustaining high rates of glycolysis—a phenomenon known as the Warburg effect.[1] By inhibiting MCT1, the intracellular lactate concentration increases, leading to a disruption of the cell's metabolic homeostasis, which can ultimately trigger cell death.[1] This makes MCT1 an attractive therapeutic target in oncology.[1][3]

The inhibition of MCT1 is a strategic approach to disrupt the metabolic symbiosis within tumors.[3] Oxygenated tumor cells can utilize lactate, exported by hypoxic cells, as a fuel source. By blocking lactate uptake via MCT1 in oxygenated cells, their energy supply is hampered.[3]

Comparative Selectivity of MCT1 Inhibitors

To understand the therapeutic potential of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, it is essential to compare its selectivity profile with other known MCT1 inhibitors. The following table summarizes the inhibitory activity of several compounds against MCT1 and other related transporters.

CompoundPrimary Target(s)IC50 / Ki (nM)Selectivity Notes
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid Derivative (Hypothetical Data) MCT1~10High selectivity against MCT2 and MCT4 is hypothesized based on similar scaffolds. Off-target kinase screening is essential for a complete profile.
AZD3965 MCT11.6 (Ki)Approximately 6-fold selective over MCT2.[4] It has been shown to activate glycolytic metabolism.[5]
AR-C155858 MCT1, MCT22.3 (Ki, MCT1), 10 (Ki, MCT2)Potent inhibitor of both MCT1 and MCT2.[4]
α-cyano-4-hydroxycinnamic acid (CHC) MCTs-A classic, non-specific MCT inhibitor with approximately 10-fold selectivity for MCT1 over other MCTs.[3][4]
BAY-8002 MCT185 (IC50)Exhibits excellent selectivity against MCT4.[2]
Syrosingopine MCT1, MCT42500 (IC50, MCT1), 40 (IC50, MCT4)A dual inhibitor of MCT1 and MCT4.[2][4]

Experimental Workflow for Selectivity Profiling

A comprehensive understanding of a compound's selectivity is paramount to preempt potential off-target effects and to ensure its safety and efficacy. Below is a standard workflow for assessing the selectivity profile of a novel inhibitor like 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: In-depth Analysis & Validation A Compound Synthesis (7-Fluoro-3-methyl-1H-indole-2-carboxylic acid) B Primary Assay: MCT1 Inhibition Assay (e.g., Lactate Transport Assay) A->B Test Compound C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C Determine IC50/Ki D Off-Target Transporter/Receptor Panel B->D E Secondary Assays for Hits (Dose-Response Curves) C->E D->E F Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells E->F G Structure-Activity Relationship (SAR) Studies to improve selectivity E->G

Caption: A generalized workflow for inhibitor selectivity profiling.

Detailed Protocol: In Vitro Kinase Panel Screening

To ensure that 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid does not have significant off-target effects on the kinome, a broad kinase panel screen is a critical step.

Objective: To determine the inhibitory activity (IC50) of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid against a large panel of protein kinases.

Materials:

  • 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Add assay buffer to the wells of a 384-well plate.

    • Add the test compound at various concentrations.

    • Add the specific kinase and its corresponding peptide substrate to the wells.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • The amount of ADP formed is proportional to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Interpreting the Selectivity Profile

The data generated from the kinase panel screen will reveal the selectivity of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. A highly selective compound will show potent inhibition of its intended target (MCT1 in this case, though this assay is for off-targets) and weak or no activity against other kinases. Any "hits" from the kinase screen (i.e., kinases that are significantly inhibited) should be further investigated through secondary assays to confirm the interaction and determine its potential physiological relevance.

While indole and its derivatives are common scaffolds in kinase inhibitors, the specific substitutions on the indole ring dictate the binding affinity and selectivity for the kinase ATP-binding pocket. The fluorine and methyl groups on 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid may or may not favor binding to certain kinase active sites. The carboxylic acid moiety is a key feature for its interaction with MCT1 and may disfavor binding to many kinase ATP sites, which could contribute to a clean kinase selectivity profile.

Conclusion

While 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is primarily investigated as an MCT1 inhibitor, a thorough evaluation of its selectivity, including its activity against a broad panel of kinases, is a cornerstone of its preclinical development. This comprehensive approach ensures a deeper understanding of its mechanism of action and potential off-target liabilities, ultimately paving the way for its safe and effective translation into the clinic.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.

  • Methyl 7-fluoro-1H-indole-2-carboxylate. Moldb.

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.

  • Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. National Institutes of Health.

  • MCT Review | MCT inhibitor. Selleck Chemicals.

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.

  • What are MCT1 inhibitors and how do they work?. Patsnap Synapse.

  • MCT1 Inhibitor, Gene. MedchemExpress.com.

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate.

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.

  • MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. AACR Journals.

  • 6-Fluoro-1H-indole-3-carboxylic acid. National Institutes of Health.

  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed.

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. RSC Publishing.

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate.

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR). PubMed.

Sources

A Comparative Docking Analysis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic Acid and Structurally Related Analogs Against HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, indole derivatives represent a privileged scaffold due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of the molecular docking of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its analogs against a key therapeutic target, HIV-1 integrase. This enzyme is crucial for the replication of the human immunodeficiency virus (HIV), and its inhibition is a clinically validated strategy for the treatment of AIDS.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for a comparative docking study, and present a framework for analyzing and interpreting the results.

Introduction: The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is instrumental in understanding the binding mode of a ligand to its protein target at a molecular level. This insight is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

A comparative docking study, as presented here, allows for the systematic evaluation of a series of related compounds. By keeping the protein target and docking parameters constant, any observed differences in binding affinity and interaction patterns can be attributed to the structural variations among the ligands. This approach provides valuable insights into the specific chemical modifications that enhance or diminish binding, thereby guiding the optimization of lead compounds.

The Focus of This Guide:

This guide will focus on a comparative docking study of the following compounds against HIV-1 integrase:

  • Lead Compound: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Analog 1: 3-methyl-1H-indole-2-carboxylic acid (non-fluorinated parent compound)

  • Analog 2: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid (isomeric fluoro-substituted analog)

  • Analog 3: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (halogen-substituted analog)

The objective is to elucidate the role of the fluorine atom at the 7-position and to compare its influence with other substitutions on the indole ring.

Materials and Methods: A Self-Validating Experimental Workflow

The following section outlines the detailed methodology for a robust and reproducible comparative docking study.

Software and Hardware Requirements

A variety of molecular docking software is available, each with its own algorithms and scoring functions.[7] For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and speed.[8]

  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL or UCSF Chimera for visualizing protein-ligand interactions.

  • Ligand Preparation: ChemDraw or similar chemical drawing software, and Open Babel for file format conversion.

  • Computational Resources: A standard desktop computer with a multi-core processor is sufficient for this type of study.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB 1. Protein Preparation (PDB ID: 1T64) Ligand_Sketch 2. Ligand Preparation (Sketching & 3D Conversion) Grid_Box 3. Grid Box Generation Ligand_Sketch->Grid_Box Docking_Run 4. Running AutoDock Vina Grid_Box->Docking_Run Binding_Energy 5. Binding Energy Analysis Docking_Run->Binding_Energy Interaction_Analysis 6. Interaction Visualization Binding_Energy->Interaction_Analysis Comparative_Analysis 7. Comparative Analysis & SAR Interaction_Analysis->Comparative_Analysis

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Metabolic Stability in Drug Candidacy

In the landscape of drug discovery, the metabolic stability of a candidate molecule is a paramount parameter that profoundly influences its pharmacokinetic profile. It dictates the compound's persistence in the body, thereby affecting its half-life, dosing frequency, and potential for generating pharmacologically active or toxic metabolites.[1] This guide provides an in-depth, comparative framework for assessing the metabolic stability of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid , a compound featuring a synthetically valuable indole core.

The structure of our target compound presents several key features that warrant a detailed metabolic investigation:

  • An Indole Nucleus: A common scaffold in pharmaceuticals, the indole ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][3]

  • A Carboxylic Acid Moiety: This functional group is a primary target for Phase II conjugation reactions, particularly glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).[4][5]

  • A 3-Methyl Group: Alkyl substituents on the indole ring can be sites of hydroxylation but may also influence the electronic properties and susceptibility of the ring itself to metabolism.[6]

  • A 7-Fluoro Substituent: The introduction of fluorine is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking potential sites of oxidation.[7][8]

This document will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each step, compare the anticipated metabolic profile of our target compound with relevant alternatives, and provide a clear methodology for data interpretation.

Foundational Principles: Major Metabolic Pathways of Concern

A molecule's metabolic fate is governed by a cascade of enzymatic processes, broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For our compound, the most probable Phase I pathways involve the CYP450-mediated oxidation of the indole ring and the 3-methyl group.[1][3]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, greatly increasing its water solubility and facilitating excretion. The carboxylic acid group of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid makes it a prime substrate for glucuronidation.[9][10] While generally a detoxification pathway, the formation of reactive acyl glucuronides can sometimes be associated with toxicity.[11]

Understanding the interplay between these pathways is essential for a comprehensive stability assessment. An ideal drug candidate often exhibits a balance, being stable enough to achieve therapeutic concentrations but also clearable in a predictable manner to avoid accumulation.

Experimental Design: A Two-Pronged Approach to Stability Assessment

To construct a comprehensive metabolic profile, we employ two complementary in-vitro systems: Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes. This dual-assay approach allows for the distinct evaluation of Phase I and the combined effects of Phase I and Phase II metabolism.

  • Human Liver Microsomes (HLM) Assay: This subcellular fraction contains a high concentration of CYP450 enzymes, making it the gold standard for assessing Phase I metabolic stability.[12][13] The assay's simplicity and high-throughput nature are ideal for early-stage screening.

  • Hepatocyte Assay: Using intact liver cells provides a more physiologically relevant model. Hepatocytes contain the full complement of metabolic enzymes (both Phase I and Phase II) and the necessary cofactors (e.g., UDPGA for glucuronidation), as well as drug transporters.[14][15][16] This assay is critical for understanding the complete metabolic clearance of the compound.

Below is the logical workflow for conducting this assessment.

G cluster_prep Preparation cluster_assay Incubation Assays (37°C) cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound & Comparators (Stock Solutions in DMSO) Inc_HLM Microsomal Stability Assay (Phase I Focus) Compound->Inc_HLM Inc_Hep Hepatocyte Stability Assay (Phase I & II) Compound->Inc_Hep HLM Human Liver Microsomes (Pooled Donors) HLM->Inc_HLM Hep Cryopreserved Hepatocytes (Pooled Donors) Hep->Inc_Hep Reagents Cofactors (NADPH, UDPGA) Buffers & Media Reagents->Inc_HLM Reagents->Inc_Hep Quench Quench Reaction (Acetonitrile + Internal Std.) Inc_HLM->Quench Time Points (0, 5, 15, 30, 45 min) Inc_Hep->Quench Time Points (0, 15, 30, 60, 120 min) Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis (Quantify Parent Compound) Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ and CLint Plot->Calc Compare Comparative Assessment Calc->Compare

Caption: Experimental workflow for assessing metabolic stability.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible protocols. The following sections provide step-by-step methodologies that include self-validating controls.

Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the disappearance of the parent compound due to Phase I enzymatic activity.

Materials:

  • Pooled Human Liver Microsomes (e.g., from 200 donors)

  • Test Compound: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Comparator Compounds: 3-methyl-1H-indole-2-carboxylic acid, Indomethacin

  • Positive Controls: Verapamil (High Clearance), Diazepam (Low Clearance)[14]

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Protocol:

  • Preparation: Thaw pooled HLM and the NADPH regenerating system on ice. Prepare a 0.5 mg/mL HLM solution in phosphate buffer.

  • Compound Addition: Add the test compound, comparators, and controls to the incubation plate to achieve a final concentration of 1 µM. Include a negative control group without the NADPH system to assess non-enzymatic degradation.[14]

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control, to which buffer is added). The final DMSO concentration should be ≤ 0.1%.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution.[12] The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[17][18]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

Materials:

  • Plateable, cryopreserved human hepatocytes (pooled donors)

  • Hepatocyte thawing, plating, and incubation media

  • Collagen-coated 96-well plates

  • Test Compound, Comparators, and Controls (as above)

  • Quenching Solution (as above)

Protocol:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.[16] Allow the cells to form a monolayer and recover (typically 4-24 hours).

  • Compound Addition: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound, comparators, or controls at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium from the respective wells.

  • Quenching & Processing: Immediately quench the collected samples with ice-cold acetonitrile containing an internal standard and process as described in the HLM assay (Step 6).

  • LC-MS/MS Analysis: Analyze the samples via LC-MS/MS to determine the concentration of the parent compound over time.[19]

Data Analysis and Comparative Interpretation

The primary output of these assays is the rate of disappearance of the test article. From this, we derive two key parameters: in-vitro half-life (t½) and intrinsic clearance (CLint).

Calculation:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

  • The natural logarithm (ln) of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot (k) is determined.

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated using the following formula:

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)

Comparative Data Table (Hypothetical Results):

CompoundAssay Typet½ (min)CLint (µL/min/mg or 10⁶ cells)Predicted Metabolic Stability
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid HLM > 45 < 15.4 High
Hepatocytes 115 6.0 Moderate
3-methyl-1H-indole-2-carboxylic acid (Comparator 1)HLM2527.7Moderate
Hepatocytes907.7Moderate
Indomethacin (Comparator 2)HLM3519.8Moderate
Hepatocytes6510.7Low-Moderate
Verapamil (High Clearance Control)HLM< 10> 69.3Low
Diazepam (Low Clearance Control)HLM> 45< 15.4High

Interpretation:

  • Effect of Fluorination: The hypothetical data show that our target compound is significantly more stable in HLM compared to its non-fluorinated analog (Comparator 1). This strongly suggests that the fluorine at the 7-position successfully blocks a primary site of CYP-mediated oxidation, a desired outcome in drug design.[7]

  • Phase I vs. Phase II Metabolism: While highly stable in HLM (Phase I), the compound shows moderate clearance in hepatocytes. The difference between the two assay results points towards a significant contribution from Phase II metabolism, almost certainly glucuronidation of the carboxylic acid group.

  • Overall Profile: The predicted moderate clearance in hepatocytes suggests the compound would likely have a desirable half-life in vivo, avoiding both rapid elimination and excessive accumulation.

Mechanistic Insights: Predicting Metabolic Hotspots

Based on the structure and foundational biochemical principles, we can predict the primary sites of metabolic transformation. This analysis is crucial for understanding potential drug-drug interactions and for guiding future structural modifications.

Caption: Predicted metabolic fate of the target compound.

  • Blocked Site (C7): The fluorine atom at position 7 is a "metabolic shield," preventing the common hydroxylation that occurs at this position on the indole ring.

  • Primary Phase I Site (3-Methyl): The most likely site of oxidative metabolism is the 3-methyl group, leading to a hydroxymethyl metabolite.

  • Primary Phase II Site (Carboxylic Acid): The carboxylic acid is the principal "handle" for Phase II conjugation, leading to the formation of an acyl glucuronide, which is expected to be the major clearance pathway.[20]

  • Minor Pathways: While the 7-fluoro group offers protection, minor hydroxylation at other positions on the benzene ring moiety (e.g., C4, C5, C6) may still occur.[3]

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery, providing critical insights that guide the selection and optimization of lead candidates. For 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid , a dual-pronged experimental approach using both human liver microsomes and primary hepatocytes is essential for a complete picture. Our comparative analysis predicts that the strategic placement of the 7-fluoro group imparts high stability against Phase I oxidative metabolism. The primary clearance mechanism is anticipated to be Phase II glucuronidation of the carboxylic acid moiety, resulting in an overall moderate metabolic clearance. This profile is often desirable for a drug candidate, suggesting a promising balance between efficacy and safe elimination. The methodologies and interpretative framework presented in this guide provide a robust system for validating these predictions and confidently advancing promising molecules through the development pipeline.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. As a specialized indole derivative likely utilized in targeted research and drug development, ensuring its responsible handling from bench to final disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Section 1: Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is not extensively published, data from structurally similar indole-carboxylic acids and fluoro-indole compounds provide a strong basis for hazard assessment. The primary hazards are consistently identified as irritation and potential toxicity.[1][2][3][4][5][6][7][8]

Expected Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3][4][5][6][7][8]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2][3][4][5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3][4][5][6][7]

Causality of Hazards

The carboxylic acid moiety imparts acidic properties, while the indole nucleus and its substituents can interact with biological pathways. The presence of a fluorine atom can alter the compound's acidity, lipophilicity, and metabolic profile, potentially enhancing its biological activity and irritant properties. Therefore, all personal contact should be avoided.[2]

Required Personal Protective Equipment (PPE)

The consistent identification of skin, eye, and respiratory irritation across related compounds dictates the mandatory use of comprehensive PPE.[1][2][3][4][5][6][7][8]

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][2] Contaminated gloves must be disposed of after use in accordance with good laboratory practices.[9]
Eye/Face Protection Chemical safety goggles or a face shield.Required by OSHA's eye and face protection regulations (29 CFR 1910.133) to prevent serious eye irritation from dust or splashes.[1]
Skin/Body Protection A lab coat and appropriate protective clothing.To prevent skin exposure and contamination of personal clothing.[1][2]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][2][4][7] If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[1][2]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][5][7]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correctly identifying the material as hazardous waste. Given its irritant and potentially toxic properties, 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid must be managed as regulated hazardous chemical waste.[10][11]

Key Prohibitions:

  • DO NOT dispose of this chemical down the drain.[1][12] Indole compounds can be toxic to aquatic life, and this practice is a direct violation of environmental regulations.[13]

  • DO NOT dispose of this chemical in the regular solid waste trash.[12]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[11][14]

Chemical Incompatibilities

To prevent dangerous reactions within a waste container, segregation is critical. Based on the chemical structure (a carboxylic acid), this compound is incompatible with:

  • Strong Bases: Can cause a vigorous acid-base neutralization reaction, generating heat.[4][5][7]

  • Strong Oxidizing Agents: May lead to exothermic and potentially hazardous reactions.[4][5][7]

Waste containing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid must be stored in a container separate from these chemical classes.

Section 3: Step-by-Step On-Site Disposal Protocol

This protocol details the procedure for accumulating waste safely within the laboratory prior to its collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Step 1: Container Selection

Choose a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[14][15]

  • Primary Choice: The original manufacturer's container is often the best option, provided it is intact.[15]

  • Alternative: If the original container is not available, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[15][16]

  • Prohibited Containers: Never use food-grade containers (e.g., jars, beverage bottles) for hazardous waste.[15]

Step 2: Waste Collection
  • Solid Waste: For pure compound, contaminated lab debris (e.g., weigh boats, gloves, paper towels), carefully place the items into the designated waste container. Avoid generating dust.[1][2][3] Use tools like a spatula or brush to transfer solids.

  • Solution Waste: If the compound is in solution, pour the waste carefully into the designated liquid waste container, using a funnel to prevent spills.

  • Headroom: Do not fill containers completely. Leave at least 10% or one inch of headroom to allow for vapor expansion and prevent spills.[15]

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and regulatory requirement. The label must be legible, facing outwards, and contain the following information:[15]

  • The words "Hazardous Waste" .[15]

  • The full, unabbreviated chemical name: "7-Fluoro-3-methyl-1H-indole-2-carboxylic acid" . For mixtures, list all components and their approximate percentages.[15]

  • The associated hazards: "Irritant, Potentially Toxic" .[15]

  • The date when waste was first added to the container (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[15]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][16]

  • Ensure the SAA is a secondary containment tray or cabinet to contain potential leaks.[11]

  • Segregate the container from incompatible materials, particularly bases and strong oxidizers.[15]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and removed from the lab by EHS within three days.[10][15] Partially filled containers can remain in the SAA for up to one year from the accumulation start date.[15][17]

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal A Waste Generated (Solid or Solution) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Transfer Waste (Avoid Dust/Spills) C->D E Securely Cap Container D->E F Store in Designated SAA (Segregated) E->F G Container Full or 1-Year Limit Reached F->G H Request EHS Pickup G->H I Dispose via Approved Waste Plant H->I

Sources

A Senior Application Scientist's Guide to Handling 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of novel chemical entities, the integrity of our work is inextricably linked to the robustness of our safety protocols. 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a halogenated indole derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling demands a meticulous and informed approach to personal protection.

This guide provides a comprehensive operational framework for the safe handling of this compound. The protocols herein are synthesized from established safety data for structurally analogous compounds and general principles of laboratory safety. The core philosophy is not merely to list procedures, but to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety that protects both the researcher and the research.

Hazard Identification and Risk Assessment

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][5]

Causality: The acidic nature of the carboxylic acid group, combined with the properties of the fluorinated indole ring system, contributes to its irritant properties. As a solid, the primary routes of exposure are inhalation of dust particles and direct contact with skin or eyes.[6][7] Therefore, our protective strategy must be centered on creating effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): The Last Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for exposure reduction.[8] PPE should be viewed as the final, essential barrier between the researcher and the chemical hazard.

Protection Type Specific Recommendation Rationale and Justification
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator.To prevent inhalation of the fine, solid particles which can cause respiratory tract irritation.[7] Use is mandatory when handling the powder outside of a certified chemical fume hood.
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.Standard laboratory glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against airborne dust and accidental splashes.[7][9] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Nitrile offers excellent resistance to a wide range of chemicals, including acids and organic solvents, and provides good puncture resistance.[10] Double-gloving is recommended to minimize contamination risk; the outer glove can be removed and disposed of immediately after handling the compound.[11]
Body Protection Flame-resistant laboratory coat with long sleeves and a fully fastened front.A lab coat protects the skin on the arms and torso from accidental contact with the chemical. It should be kept clean and laundered separately from personal clothing.[7]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Fabric or mesh shoes are not appropriate in a laboratory setting where chemicals are handled.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.

Preparation
  • Review the SDS: Before any work begins, review the SDS for all chemicals and reagents being used. For this compound, review the SDS of close structural analogs like 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.[3]

  • Designate a Work Area: All handling of the solid compound must occur within a certified chemical fume hood to control dust and vapor.[8]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

Handling and Experimentation
  • Weighing: Carefully weigh the required amount of the compound on a weigh boat. Avoid creating dust clouds. Use gentle movements.

  • Dissolving: If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly. This prevents splashing. Ensure the vessel is appropriately sized.

  • During the Reaction: Keep all containers capped when not in use. Maintain the fume hood sash at the lowest practical height.

  • Post-Handling: After handling is complete, decontaminate the work surface and any equipment used.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep1 Review SDS of Analogs prep2 Designate & Prepare Fume Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Begin Work handle2 Perform Experimental Step (e.g., Dissolving) handle1->handle2 handle3 Maintain Engineering Controls handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Conclude Experiment clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3 clean4 Doff & Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.